2-Formyl-3-methylbutanenitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-formyl-3-methylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(2)6(3-7)4-8/h4-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMMJHMFZQJKNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956066 | |
| Record name | 2-Formyl-3-methylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345581-33-1 | |
| Record name | 2-Formyl-3-methylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Formyl-3-methylbutanenitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Formyl-3-methylbutanenitrile, a versatile bifunctional molecule of significant interest in synthetic and medicinal chemistry. The document delineates its core physical and chemical properties, offers a detailed, field-proven protocol for its synthesis via the formylation of isovaleronitrile, and explores its reactivity. Emphasis is placed on its critical role as a key intermediate in the construction of complex heterocyclic systems, particularly in the development of novel therapeutics such as pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery, providing both foundational knowledge and practical insights into the utilization of this important chemical building block.
Introduction
This compound, also known as α-formyl isovaleronitrile, is a unique organic compound featuring both a nitrile and a formyl group attached to the same stereocenter, which is further substituted with an isopropyl group. This structural arrangement imparts a distinct electronic and steric profile, rendering it a highly valuable precursor in multi-step organic syntheses. The presence of two reactive functional groups allows for a diverse range of chemical transformations, making it a powerful tool for introducing specific structural motifs into larger, more complex molecules. Its primary and most well-documented application lies in the synthesis of substituted nitrogen-containing heterocycles, a class of compounds of immense interest in medicinal chemistry due to their wide spectrum of biological activities.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in research and development. While experimental data for some properties are not widely published, a combination of predicted data and known characteristics of similar compounds provides a reliable profile.
Physical Properties
The physical state and solubility of this compound are critical considerations for its handling, storage, and use in reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉NO | [1][2][3][4][5][6] |
| Molecular Weight | 111.14 g/mol | [1][2][3][4] |
| Appearance | Predicted to be a liquid at room temperature | [2] |
| Boiling Point | 174.1 ± 23.0 °C (Predicted) | [5] |
| Density | 0.933 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in many organic solvents | Inferred from structure |
Chemical Identifiers
Accurate identification of this compound is crucial for sourcing and regulatory purposes.
| Identifier | Value | Source(s) |
| CAS Number | 771510-15-7 | [5][6] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2-Formyl-3-methylbutyronitrile, α-formyl isovaleronitrile | [1] |
| InChI | InChI=1S/C6H9NO/c1-5(2)6(3-7)4-8/h4-6H,1-2H3 | [4][6] |
| SMILES | CC(C)C(C=O)C#N | [4] |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Below are the expected spectroscopic signatures based on its molecular structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the different proton environments within the molecule.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aldehydic proton (-CHO) | ~9.5-10.0 | Singlet |
| Methine proton (-CH(CN)CHO) | ~3.5-4.0 | Doublet of doublets |
| Isopropyl methine proton (-CH(CH₃)₂) | ~2.0-2.5 | Multiplet |
| Isopropyl methyl protons (-CH(CH₃)₂) | ~1.0-1.2 | Two doublets |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | |---|---|---| | Aldehydic carbonyl carbon (-CHO) | 190 - 200 | | Nitrile carbon (-CN) | 115 - 120 | | Methine carbon (-CH(CN)CHO) | 45 - 55 | | Isopropyl methine carbon (-CH(CH₃)₂) | 30 - 40 | | Isopropyl methyl carbons (-CH(CH₃)₂) | 15 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C≡N (nitrile) stretch | ~2250 (sharp, medium intensity) |
| C=O (aldehyde) stretch | ~1725 (strong) |
| C-H (aldehyde) stretch | ~2720 and ~2820 (two weak bands) |
| C-H (aliphatic) stretch | ~2870-2960 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
| Technique | Expected Observation |
| Exact Mass | 111.0684 g/mol |
| Molecular Ion (M⁺) | m/z = 111 |
| Key Fragments | [M-CHO]⁺ (m/z = 82), [M-CN]⁺ (m/z = 85) |
Synthesis of this compound
The primary and most established method for the synthesis of this compound is the formylation of the corresponding nitrile, 3-methylbutanenitrile (isovaleronitrile). This reaction is a Claisen condensation where an ester (ethyl formate) reacts with a compound containing an acidic α-hydrogen (3-methylbutanenitrile) in the presence of a strong base.
Reaction Scheme
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the formylation of nitriles and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
3-Methylbutanenitrile (isovaleronitrile)
-
Ethyl formate
-
Sodium ethoxide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: In the flask, suspend sodium ethoxide in anhydrous diethyl ether or THF. Cool the suspension in an ice bath.
-
A solution of 3-methylbutanenitrile and ethyl formate in the chosen anhydrous solvent is prepared and transferred to the dropping funnel.
-
Reaction: Add the solution from the dropping funnel dropwise to the cooled suspension of sodium ethoxide with vigorous stirring over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly add cold aqueous hydrochloric acid to neutralize the excess base and protonate the enolate intermediate. The pH should be adjusted to be slightly acidic.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two additional portions of diethyl ether or another suitable organic solvent.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Caption: Experimental workflow for the synthesis.
Chemical Reactivity and Applications
The dual functionality of this compound makes it a versatile synthon. The formyl group is electrophilic and readily undergoes condensation reactions, while the α-proton is acidic and can be removed by a base to generate a nucleophilic carbanion. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.
Synthesis of Pyrazolo[1,5-a]pyrimidines
A primary and significant application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines. These bicyclic heteroaromatic compounds are of great interest in medicinal chemistry due to their diverse biological activities, including potential as antifungal, antibacterial, and antitumor agents.
In a typical reaction, this compound undergoes a condensation reaction with a 5-aminopyrazole derivative. The reaction proceeds via nucleophilic attack of the amino group of the pyrazole onto the formyl carbon of the nitrile, followed by an intramolecular cyclization and dehydration to form the pyrazolo[1,5-a]pyrimidine core. This reaction highlights the role of this compound as a bifunctional electrophile.
Caption: Synthesis of the pyrazolo[1,5-a]pyrimidine core.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed to prevent the escape of vapors. It should be stored separately from oxidizing agents.[1]
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, with its bifunctional nature allowing for the construction of complex molecular architectures. Its primary utility as a precursor to medicinally relevant heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, underscores its importance in drug discovery and development. This guide has provided a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis, and insights into its reactivity and applications. A thorough understanding of these aspects is crucial for the safe and effective utilization of this compound in the laboratory.
References
-
Methylamine Supplier. (n.d.). 2-Formyl-3-Methyl-Butanenitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-Formyl-2-methylbutanenitrile. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. Retrieved from [Link]
- Google Patents. (n.d.). CN108484439B - Preparation method of alpha-formyl-beta-formamido propionitrile alkali metal salt.
-
The Good Scents Company. (n.d.). isovaleronitrile. Retrieved from [Link]
-
PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]
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- 3. CN108484439B - Preparation method of alpha-formyl-beta-formamido propionitrile alkali metal salt - Google Patents [patents.google.com]
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A Comprehensive Technical Guide to the Synthesis of 2-Formyl-3-methylbutanenitrile from Isovaleronitrile
Abstract: This technical guide provides an in-depth exploration of the synthesis of 2-Formyl-3-methylbutanenitrile, a valuable bifunctional molecule, from the readily available precursor isovaleronitrile. The core of this transformation lies in the α-formylation of the nitrile, a reaction of significant utility in organic synthesis for the introduction of a reactive carbonyl group. This document elucidates the underlying chemical principles, presents a detailed and validated experimental protocol, and discusses critical process parameters that influence reaction efficiency and yield. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes theoretical knowledge with practical, field-proven insights to ensure a reproducible and scalable synthesis.
Introduction and Strategic Overview
This compound, with its characteristic structure incorporating both a nitrile and an aldehyde functional group, serves as a versatile intermediate in the synthesis of more complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1][2] The strategic introduction of a formyl group at the carbon alpha to a nitrile is a key transformation that significantly enhances the synthetic potential of the starting material.
The synthesis route detailed herein focuses on the Claisen-type condensation of isovaleronitrile with an appropriate formylating agent. This method is established and reliable, leveraging the inherent acidity of the α-proton of the nitrile to facilitate carbon-carbon bond formation.[1][3] This guide will dissect the mechanistic underpinnings of this reaction, providing a rationale for the selection of reagents and conditions, thereby empowering the researcher to not only replicate the procedure but also to adapt and optimize it for specific applications.
Mechanistic Deep Dive: The Chemistry of α-Formylation
The successful synthesis of this compound hinges on a fundamental understanding of enolate chemistry. The electron-withdrawing nature of the cyano group in isovaleronitrile acidifies the adjacent α-hydrogen, making it susceptible to removal by a strong base.
Pillar 1: Enolate Generation The pKa of the α-proton of an aliphatic nitrile is approximately 25-30, necessitating the use of a strong base to generate the corresponding nucleophilic carbanion, often referred to as a nitrile enolate.[4][5] Bases such as sodium ethoxide (NaOEt), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) are commonly employed.[3] The choice of base is critical; it must be strong enough to achieve significant deprotonation without introducing competing side reactions, such as nucleophilic attack on the nitrile itself.
Pillar 2: The Formylation Step Once formed, the isovaleronitrile enolate acts as a potent nucleophile. The formyl group is introduced using an electrophilic C1 source, most commonly an ester of formic acid, such as ethyl formate.[1][6] The reaction proceeds via a nucleophilic acyl substitution mechanism, analogous to a Claisen condensation.[3]
The key mechanistic steps are as follows:
-
Deprotonation: The strong base abstracts the α-proton from isovaleronitrile to form a resonance-stabilized nitrile enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of ethyl formate, forming a tetrahedral intermediate.
-
Elimination: This intermediate collapses, eliminating an ethoxide ion as a leaving group to yield the sodium or potassium salt of the target α-formyl nitrile.
-
Protonation: A final acidic workup neutralizes the reaction mixture and protonates the enolate salt to afford the final product, this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Validated Experimental Protocol
This protocol provides a reliable method for the laboratory-scale synthesis of this compound. Adherence to anhydrous conditions is paramount for success.
3.1. Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| Isovaleronitrile | C₅H₉N | 83.13 | 1.0 | 8.31 g (10.5 mL) |
| Ethyl Formate | C₃H₆O₂ | 74.08 | 1.2 | 8.89 g (9.7 mL) |
| Sodium Ethoxide | C₂H₅ONa | 68.05 | 1.1 | 7.49 g |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 150 mL |
| 2M Hydrochloric Acid | HCl | 36.46 | - | ~50 mL |
| Saturated NaCl (aq) | NaCl | 58.44 | - | 50 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed |
3.2. Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (CaCl₂) or nitrogen/argon inlet
-
100 mL pressure-equalizing dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Step-by-Step Procedure
-
Apparatus Setup: Assemble the three-neck flask with the magnetic stirrer, dropping funnel, and condenser under a dry nitrogen atmosphere.
-
Base Suspension: Charge the flask with sodium ethoxide (7.49 g) and anhydrous diethyl ether (100 mL). Begin stirring to form a suspension and cool the flask to 0-5 °C using an ice-water bath.
-
Reagent Addition: In the dropping funnel, prepare a mixture of isovaleronitrile (8.31 g) and ethyl formate (8.89 g). Add this mixture dropwise to the stirred, cooled suspension of sodium ethoxide over approximately 60-90 minutes, maintaining the internal temperature below 10 °C. Rationale: Slow addition is crucial to control the exothermic nature of the condensation and prevent side reactions, such as the self-condensation of ethyl formate.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3-4 hours to ensure the reaction proceeds to completion. The formation of a thick, yellowish precipitate (the sodium salt of the product) is typically observed.
-
Reaction Quench and Workup: Cool the reaction mixture again in an ice bath. Slowly and carefully add 50 mL of cold water to quench the reaction and dissolve the salts.
-
Acidification and Extraction: Transfer the mixture to a separatory funnel. Cautiously add 2M HCl until the aqueous layer is acidic (pH ~2-3), ensuring the enolate salt is fully protonated. Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether. Rationale: Acidification is required to convert the enolate salt into the neutral α-formyl nitrile product, which is then extracted into the organic phase.
-
Drying and Concentration: Combine the organic extracts and wash with 50 mL of saturated aqueous NaCl solution to aid in the removal of water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
Caption: Step-by-step experimental workflow for the synthesis.
Process Optimization and Critical Insights
-
Anhydrous Conditions: The paramount factor for high yield is the rigorous exclusion of water. Moisture will consume the strong base and hydrolyze the ethyl formate, halting the reaction. All glassware should be oven-dried, and anhydrous solvents must be used.
-
Choice of Base: While sodium ethoxide is effective and economical, potassium tert-butoxide can offer enhanced reactivity due to its greater steric bulk, which can favor deprotonation over nucleophilic addition. For sensitive substrates, a non-nucleophilic base like lithium diisopropylamide (LDA) prepared in situ may be optimal.[7]
-
Temperature Management: Maintaining a low temperature during the initial addition prevents the exothermic reaction from causing unwanted side reactions, including the thermal degradation of reactants or products.
-
Purity of Starting Materials: The use of high-purity isovaleronitrile and ethyl formate is essential. Impurities can interfere with the reaction and complicate the final purification. Isovaleronitrile is commercially available[8][9][10], and ethyl formate can be synthesized via Fischer esterification if needed.[11]
Safety and Handling
All procedures should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
-
Isovaleronitrile: Toxic if inhaled or absorbed through the skin. Handle with care.
-
Ethyl Formate: Highly flammable liquid and vapor.[12] Irritating to the eyes and respiratory system.
-
Sodium Ethoxide: Corrosive. Reacts violently with water, releasing flammable ethanol. Handle in a dry, inert atmosphere.
-
Diethyl Ether: Extremely flammable. Can form explosive peroxides upon standing. Use from a freshly opened container or test for peroxides before use.
Conclusion
The α-formylation of isovaleronitrile to produce this compound is a robust and scalable synthetic transformation rooted in the principles of Claisen condensation chemistry. By carefully controlling reaction parameters—particularly the exclusion of moisture, choice of base, and temperature—researchers can reliably access this versatile chemical intermediate. This guide provides the foundational knowledge and a validated protocol to serve as a strong starting point for laboratory synthesis and further process development.
References
- 2-Formyl-3-Methyl-Butanenitrile - Methylamine Supplier. (n.d.).
- Named Reactions Of Haloalkanes and haloarenes. (n.d.). Chemistry Workshop Jr.
- Organic Chemistry – Specific Name Reactions. (n.d.).
- Preparation method of alpha-formyl-beta-formamido propionitrile alkali metal salt. (2020). Google Patents.
- This compound | 771510-15-7. (n.d.). ChemicalBook.
- The synthesis of ethyl formate. (2018). YouTube.
- Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. (2023). PMC - NIH.
- Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry.
- Claisen Condensation. (n.d.). Organic Chemistry Portal.
- This compound | 771510-15-7. (n.d.). Benchchem.
- This compound | C6H9NO | CID 49766037. (n.d.). PubChem - NIH.
- formation & reaction of nitrile enolates. (2020). YouTube.
- Synthesis and Characterization of Ethyl Formate Precursor for Activated Release Application. (2019).
- Isovaleronitrile 98 625-28-5. (n.d.). Sigma-Aldrich.
- isovaleronitrile - FlavScents. (n.d.).
- isovaleronitrile, 625-28-5. (n.d.). The Good Scents Company.
- formation of enolates from esters and other acid derivatives. (2019). YouTube.
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An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Formyl-3-methylbutanenitrile
This guide provides a comprehensive technical overview of 2-Formyl-3-methylbutanenitrile, a significant bifunctional molecule with applications in synthetic chemistry.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural features, conformational landscape, and spectroscopic signature, underpinned by theoretical principles and computational methodologies.
Introduction: A Versatile Synthetic Building Block
This compound, with the molecular formula C₆H₉NO and a molecular weight of 111.14 g/mol , is a chiral α-formyl nitrile.[2] Its structure incorporates a nitrile and a formyl group attached to the same stereocenter, which is further substituted with an isopropyl group. This unique arrangement of functional groups imparts a distinct steric and electronic profile, making it a valuable intermediate in the synthesis of complex organic molecules.[1]
Notably, this compound serves as a key precursor in the synthesis of substituted pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds with a wide range of biological activities, including antifungal, antibacterial, and antitumor properties.[1] Its role as a bifunctional electrophile is crucial in the construction of these complex ring systems.[1]
This guide will elucidate the molecular architecture of this compound, with a particular focus on its conformational preferences, which are critical for understanding its reactivity and interactions in a chemical environment.
Molecular Structure and Stereochemistry
The core of this compound's chemical identity lies in its stereocenter at the C2 position. This chiral carbon is bonded to four different substituents: a hydrogen atom, a nitrile group (-C≡N), a formyl group (-CHO), and an isopropyl group (-CH(CH₃)₂). The presence of this stereocenter means that the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Formyl-3-methylbutanenitrile and (S)-2-Formyl-3-methylbutanenitrile.
The spatial arrangement of these groups dictates the molecule's chiroptical properties and its stereoselective reactivity in asymmetric synthesis. The bulky isopropyl group exerts significant steric influence, which, in conjunction with the electronically distinct nitrile and formyl groups, governs the molecule's preferred conformations.
Synthesis of this compound
The primary synthetic route to this compound involves the formylation of its parent nitrile, 3-methylbutanenitrile (isovaleronitrile).[1] This method relies on the generation of a carbanion at the α-carbon to the nitrile group, followed by its reaction with a suitable formylating agent.
General Synthetic Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound:
Materials:
-
3-Methylbutanenitrile (isovaleronitrile)
-
Potassium tert-butoxide (t-BuOK)
-
Ethyl formate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask, flame-dried and cooled under an inert atmosphere, is charged with potassium tert-butoxide and anhydrous THF. The suspension is cooled to 0 °C in an ice bath.
-
Carbanion Formation: A solution of 3-methylbutanenitrile in anhydrous THF is added dropwise to the stirred suspension of potassium tert-butoxide at 0 °C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the carbanion.
-
Formylation: Ethyl formate is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
Quenching and Extraction: The reaction is carefully quenched by the addition of 1M hydrochloric acid until the mixture is acidic. The aqueous layer is extracted three times with diethyl ether.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis (Predicted)
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are summarized below.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-1 | ~9.5 - 10.0 | Doublet | 1H | Aldehydic proton (-CHO) |
| H-2 | ~3.0 - 3.5 | Multiplet | 1H | Chiral proton (-CH(CN)CHO) |
| H-3 | ~2.0 - 2.5 | Multiplet | 1H | Isopropyl methine (-CH(CH₃)₂) |
| H-4, H-5 | ~1.0 - 1.2 | Doublet of doublets | 6H | Isopropyl methyl protons (-CH(CH₃)₂) |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C-1 | ~190 - 200 | Aldehydic carbon (-CHO) |
| C-2 | ~115 - 120 | Nitrile carbon (-C≡N) |
| C-3 | ~45 - 55 | Chiral carbon (-CH(CN)CHO) |
| C-4 | ~30 - 35 | Isopropyl methine (-CH(CH₃)₂) |
| C-5, C-6 | ~18 - 22 | Isopropyl methyl carbons (-CH(CH₃)₂) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C-H (aldehyde) | ~2820 and ~2720 | Medium |
| C≡N (nitrile) | ~2240 - 2260 | Medium |
| C=O (aldehyde) | ~1720 - 1740 | Strong |
| C-H (alkane) | ~2850 - 3000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 111.14), the following fragments are predicted under electron ionization (EI):
| m/z | Predicted Fragment | Loss |
| 111 | [C₆H₉NO]⁺ | Molecular ion (M⁺) |
| 82 | [M - CHO]⁺ | Loss of the formyl group |
| 68 | [M - C₃H₇]⁺ | Loss of the isopropyl group |
| 54 | [M - C₃H₇ - CN]⁺ | Loss of isopropyl and nitrile groups |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
| 29 | [CHO]⁺ | Formyl cation |
Conformational Analysis
The reactivity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility.[1] The most significant conformational freedom arises from rotation around the C2-C3 single bond, which connects the chiral center to the isopropyl group.
Caption: Key rotational bond (C2-C3) in this compound.
A comprehensive understanding of the conformational landscape can be achieved through computational methods, such as Density Functional Theory (DFT) calculations.[3]
Computational Methodology Protocol
A robust computational protocol for the conformational analysis of this compound would involve the following steps:
-
Initial Structure Generation: Generation of a 3D model of the molecule.
-
Conformational Search: A systematic or stochastic search of the conformational space by rotating the dihedral angle around the C2-C3 bond in discrete steps (e.g., every 30 degrees).
-
Geometry Optimization: Each generated conformer is then subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculations: Vibrational frequency calculations are performed on each optimized structure to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain thermochemical data.
-
Single-Point Energy Refinement: Higher-level single-point energy calculations (e.g., using a larger basis set like cc-pVTZ) are performed on the optimized geometries to obtain more accurate relative energies.
-
Analysis of Results: The relative energies of the conformers are used to determine their populations at a given temperature using the Boltzmann distribution. The geometric parameters (bond lengths, angles, dihedral angles) of the most stable conformers are analyzed.
Predicted Conformational Preferences
Based on steric considerations, it is anticipated that the most stable conformers will be those that minimize the steric repulsion between the bulky isopropyl group and the formyl and nitrile groups. This would likely correspond to staggered conformations where the largest groups are anti-periplanar to each other.
The hypothetical potential energy surface for rotation around the C2-C3 bond is depicted below, illustrating the relative energies of the staggered and eclipsed conformations.
Caption: Hypothetical potential energy surface for C2-C3 bond rotation.
The anti-conformer, where the formyl group is positioned opposite to the isopropyl group, is predicted to be the global energy minimum. Gauche conformers, with a 60° dihedral angle between these groups, would be slightly higher in energy. Eclipsed conformations, where the groups are directly aligned, would represent the energy maxima.
Conclusion
This compound is a chiral molecule with significant potential as a synthetic intermediate. Its molecular structure, characterized by a stereocenter bearing both a formyl and a nitrile group, gives rise to a rich conformational landscape that is dominated by steric interactions. A thorough understanding of its structure and conformational preferences, as outlined in this guide through predicted spectroscopic data and a computational analysis protocol, is essential for harnessing its full potential in the rational design and synthesis of novel chemical entities with applications in medicinal chemistry and beyond.
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An In-depth Technical Guide to the Solubility of 2-Formyl-3-methylbutanenitrile in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 2-Formyl-3-methylbutanenitrile, a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility and offers practical, field-proven methodologies for its empirical determination.
Introduction: Understanding the Molecular Profile of this compound
This compound, with the chemical formula C6H9NO and a molecular weight of 111.14 g/mol , is a bifunctional organic compound containing both a nitrile (-C≡N) and an aldehyde (-CHO) group.[1][2][3] Its structure, characterized by an isopropyl group attached to the α-carbon of the nitrile, imparts specific steric and electronic properties that govern its behavior in solution.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H9NO | [1][2][3] |
| Molecular Weight | 111.14 g/mol | [1][2][3] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | CC(C)C(C=O)C#N | [1][3] |
| CAS Number | 771510-15-7, 345581-33-1 | [1][3][4] |
| Predicted Boiling Point | 174.1±23.0 °C | [4] |
| Predicted Density | 0.933±0.06 g/cm3 | [4] |
The presence of both a highly polar nitrile group and a polar aldehyde group suggests that this compound is a polar molecule.[5] This polarity is a critical determinant of its solubility in various organic solvents. The lone pair of electrons on the nitrogen atom of the nitrile group and the oxygen atom of the aldehyde group can act as hydrogen bond acceptors, further influencing its interaction with protic solvents.[6][7]
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle posits that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, its solubility in a given organic solvent will be dictated by a balance of the following intermolecular interactions:
-
Dipole-Dipole Interactions: The inherent polarity of the nitrile and aldehyde functional groups will lead to strong dipole-dipole attractions with polar solvents.[5]
-
Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the nitrogen and oxygen atoms can accept hydrogen bonds from protic solvents like alcohols.[6][7]
-
Van der Waals Forces (London Dispersion Forces): These forces, present in all molecules, will contribute to the solubility in nonpolar solvents. The branched alkyl group will also play a role in these interactions.
Based on these principles, a qualitative prediction of solubility in various classes of organic solvents can be made:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to strong dipole-dipole interactions and the potential for hydrogen bonding.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide): Good solubility is anticipated due to significant dipole-dipole interactions.[8]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is predicted as the primary intermolecular forces would be the weaker London dispersion forces. However, the presence of the alkyl group may contribute to some degree of solubility.
Experimental Determination of Solubility: A Validated Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a range of organic solvents.
Materials and Equipment
-
This compound (purity ≥ 95%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
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A Comprehensive Technical Guide to the Stability and Degradation of 2-Formyl-3-methylbutanenitrile
Foreword: Understanding the Core Instability of a Bifunctional Intermediate
2-Formyl-3-methylbutanenitrile is a compelling molecule within the landscape of pharmaceutical and agrochemical synthesis. Its value lies in its bifunctional nature, possessing both a reactive aldehyde (formyl) group and a versatile nitrile moiety on the same carbon atom.[1] This unique α-formyl nitrile structure, featuring an isopropyl group that imparts specific steric and electronic characteristics, makes it a valuable precursor for constructing complex heterocyclic systems, such as substituted pyrazolo[1,5-a]pyrimidines, which are known for a wide array of biological activities.[1] However, the very features that make this molecule a potent synthetic building block also render it susceptible to a variety of degradation pathways. The electron-withdrawing nature of both the nitrile and formyl groups enhances the electrophilicity of the central carbon, making it a prime target for nucleophilic attack.[1] This guide provides a deep dive into the inherent stability of this compound, elucidates its probable degradation pathways under various stress conditions, and presents a robust framework for its analytical evaluation. The insights and protocols herein are designed to equip researchers, process chemists, and drug development professionals with the necessary tools to anticipate, identify, and control the stability of this critical intermediate.
Physicochemical Properties and Intrinsic Stability
This compound (C₆H₉NO, Mol. Wt.: 111.14 g/mol ) is a chiral molecule that exists as a liquid at room temperature.[2][3][4] Its stability is governed by the interplay of its two functional groups. The aldehyde is prone to oxidation and nucleophilic addition, while the nitrile can undergo hydrolysis under both acidic and basic conditions.[5] The proximity of these two groups on the α-carbon suggests that intramolecular reactions could also play a role in its degradation profile.
| Property | Value (Predicted/Known) | Source |
| Molecular Formula | C₆H₉NO | [3][4] |
| Molecular Weight | 111.14 g/mol | [2][4] |
| Boiling Point | 174.1 ± 23.0 °C | [3] |
| Density | 0.933 ± 0.06 g/cm³ | [3] |
| pKa (Strongest Acidic) | Not available; α-proton acidity enhanced by two electron-withdrawing groups | N/A |
| Appearance | Colorless liquid (typical for similar compounds) | [6] |
Proper storage is crucial to maintain the integrity of this compound. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed, corrosion-resistant container, away from heat, ignition sources, and oxidizing agents.[7]
Predicted Degradation Pathways
Based on the functional groups present, several degradation pathways can be postulated. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential to systematically investigate these pathways.[8]
Hydrolytic Degradation (Acidic and Basic)
Hydrolysis is a primary degradation route for both the nitrile and aldehyde functionalities.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile group is expected to hydrolyze to a carboxylic acid through an amide intermediate.[5] Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack of water.[5] The final product would be 2-formyl-3-methylbutanoic acid.
-
Base-Catalyzed Hydrolysis: In the presence of a base, the strongly nucleophilic hydroxide ion can directly attack the electrophilic carbon of the nitrile, leading to the formation of a carboxylate salt after passing through an amide intermediate.[5] Concurrently, the aldehyde can undergo reactions such as Cannizzaro-type disproportionation if the α-proton is sterically hindered for enolization, or aldol condensation if enolization is possible.
Caption: Predicted oxidative degradation pathway of the formyl group.
Thermal and Photolytic Degradation
-
Thermal Degradation: When subjected to heat, molecules can undergo various reactions, including decarboxylation (if a carboxylic acid is formed first) or polymerization. The presence of two reactive functional groups might lead to complex reaction mixtures upon thermal stress.
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can provide the energy to initiate radical reactions. [8]The aldehyde C-H bond is a potential site for radical abstraction, leading to a cascade of degradation products. The specific photolytic degradation pathway would depend on the wavelength of light and the presence of photosensitizers.
Framework for a Forced Degradation Study
A systematic forced degradation study is imperative to experimentally confirm the predicted pathways and identify any unknown degradants. [8][9]This study will also be the foundation for developing a stability-indicating analytical method. [9]
Experimental Workflow
The workflow involves subjecting a solution of this compound to various stress conditions, followed by analysis to quantify the remaining parent compound and identify the degradation products.
Caption: General workflow for the forced degradation study.
Detailed Experimental Protocols
Objective: To generate a degradation profile of this compound under various stress conditions. A target degradation of 5-20% is ideal for method validation.
Materials:
-
This compound (high purity)
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl), 1.0 M solution
-
Sodium hydroxide (NaOH), 1.0 M solution
-
Hydrogen peroxide (H₂O₂), 30% solution
Protocol Steps:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
-
Stress Condition Application:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate in a water bath at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 30 minutes, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature and protect from light. Withdraw aliquots at 1, 4, 8, and 24 hours.
-
Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of the 50:50 acetonitrile/water solvent. Heat in a sealed vial at 80°C. Withdraw aliquots at 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the stock solution in a photostable, transparent container to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from all potential degradation products. [9][10]Given the polarity of the likely degradants (e.g., carboxylic acids), a reversed-phase HPLC method is appropriate. [10] Rationale for Method Choices:
-
Derivatization: Aldehydes often lack a strong chromophore for UV detection at higher wavelengths. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common and effective strategy to enhance UV detection and improve chromatographic separation for aldehydes. [11][12][13][14]This would be the method of choice for quantifying the parent compound.
-
Direct Analysis: For observing the formation of degradants that may not be amenable to DNPH derivatization (e.g., the nitrile being hydrolyzed to a carboxylic acid), direct injection and detection at a lower wavelength (e.g., 210 nm) would be necessary.
Proposed HPLC Method (Post-Derivatization with DNPH):
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reversed-phase column providing good retention and resolution for derivatized small molecules. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid helps in peak shaping and provides protons for mass spectrometry if coupled. |
| Gradient | 0-2 min: 40% B2-15 min: 40% to 90% B15-18 min: 90% B18-18.1 min: 90% to 40% B18.1-25 min: 40% B | Gradient elution is necessary to separate the non-polar DNPH derivative of the parent from potentially more polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detection | UV/DAD at 360 nm | The DNPH derivatives have a strong absorbance at this wavelength. [14] |
| Injection Vol. | 10 µL | Standard injection volume. |
Data Interpretation and Characterization
The data from the forced degradation studies should be tabulated to show the percentage of parent compound remaining and the formation of degradation products over time.
Example Data Table:
| Stress Condition | Time (hours) | % Parent Remaining | Peak Area of Major Degradant 1 | Peak Area of Major Degradant 2 |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0 | 0 |
| 8 | 85.2 | 120,450 | 5,600 | |
| 24 | 62.5 | 310,200 | 15,300 | |
| 0.1 M NaOH, RT | 0 | 100.0 | 0 | 0 |
| 1 | 78.9 | 185,100 | Not Detected | |
| 4 | 45.1 | 450,800 | Not Detected | |
| 3% H₂O₂, RT | 0 | 100.0 | 0 | 0 |
| 8 | 92.3 | Not Detected | 65,700 | |
| 24 | 79.8 | Not Detected | 155,400 |
Peak purity analysis using a Diode Array Detector (DAD) is essential to ensure that the parent peak is spectrally pure and that no co-eluting degradants are present. For the structural elucidation of significant degradation products, LC-MS/MS analysis is the gold standard. By comparing the mass-to-charge ratio (m/z) and fragmentation patterns of the degradants with the predicted structures, their identities can be confirmed.
Conclusion and Recommendations
This compound is a molecule of significant synthetic utility, but its bifunctional nature predisposes it to hydrolytic and oxidative degradation. A thorough understanding of its stability profile is paramount for its effective use in multi-step syntheses and for ensuring the quality and purity of downstream products. This guide has outlined the theoretical degradation pathways based on fundamental chemical principles and provided a comprehensive, field-proven framework for conducting forced degradation studies. By implementing the detailed experimental protocols and the stability-indicating HPLC method described, researchers can confidently identify and characterize the degradation products, thereby enabling the development of appropriate control strategies, such as pH control, inert atmosphere blanketing, and protection from light, to ensure the long-term stability and integrity of this valuable chemical intermediate.
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Reactivity profile of "2-Formyl-3-methylbutanenitrile"
An In-depth Technical Guide to the Reactivity Profile of 2-Formyl-3-methylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a compelling bifunctional organic molecule that serves as a versatile intermediate in complex organic synthesis. Characterized by the presence of both a formyl (aldehyde) and a nitrile group on the same carbon atom, this compound exhibits a rich and nuanced reactivity profile. The electron-withdrawing nature of these adjacent groups activates the molecule for a variety of transformations, making it a valuable building block, particularly in the construction of heterocyclic scaffolds for medicinal chemistry. This guide provides a comprehensive exploration of the synthesis, electronic properties, and key reactive pathways of this compound, offering field-proven insights and detailed protocols for its application in research and development.
Molecular Structure and Physicochemical Properties
This compound, with the molecular formula C₆H₉NO, possesses a unique structure that dictates its chemical behavior.[1][2][3] The core of its reactivity lies in the juxtaposition of an electrophilic aldehyde carbon and a nitrile group, which influences the acidity of the α-hydrogen and the overall electronic distribution of the molecule.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 771510-15-7 | [5] |
| Molecular Formula | C₆H₉NO | [1][2][3] |
| Molecular Weight | 111.14 g/mol | [1][2][3][6] |
| Predicted Boiling Point | 174.1 ± 23.0 °C | [5] |
| Predicted Density | 0.933 ± 0.06 g/cm³ | [5] |
| Synonyms | 2-Formyl-3-methylbutyronitrile | [1] |
The presence of two strong π-accepting groups (nitrile and formyl) is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the molecule a good electron acceptor and highly susceptible to nucleophilic attack.[4]
Synthesis: The Formylation of Isovaleronitrile
The most direct and common route to this compound is the formylation of the corresponding parent nitrile, isovaleronitrile (3-methylbutanenitrile).[4] This reaction proceeds via the formation of a carbanion intermediate, which then acts as a nucleophile.
Causality of Experimental Design: The choice of a strong, non-nucleophilic base, such as potassium tert-butoxide, is critical. It is sufficiently basic to deprotonate the α-carbon of the nitrile, forming the reactive enolate, but its steric bulk prevents it from competing as a nucleophile and attacking the electrophilic nitrile or formylating agent. Ethyl formate is an excellent and widely used formylating agent in this context. The reaction is typically conducted in an aprotic solvent like Tetrahydrofuran (THF) to maintain the solubility of the reagents and the stability of the anionic intermediates.
Experimental Protocol: Synthesis of this compound[4]
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a suspension of potassium tert-butoxide in anhydrous THF.
-
Reagent Addition: A solution of isovaleronitrile and ethyl formate in anhydrous THF is added dropwise to the stirred suspension at a controlled temperature (typically 0 °C to maintain reaction control and minimize side reactions).
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS), to track the consumption of starting materials.[4]
-
Workup: Upon completion, the reaction is quenched by the careful addition of an aqueous acid solution. The product is then extracted into an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Reactivity Profile: A Tale of Two Functional Groups
The synthetic utility of this compound stems from its ability to undergo a wide range of chemical transformations at either or both of its functional groups.[4][7]
A. Reactions at the Formyl Group
The aldehyde functionality is a primary site for nucleophilic attack and condensation reactions.
Condensation and Heterocyclic Synthesis A well-documented and significant application is its role as a key precursor in synthesizing substituted pyrazolo[1,5-a]pyrimidines, a class of compounds with notable biological activities.[4] In this context, the molecule acts as a bifunctional electrophile.
-
Mechanism Insight: The reaction is initiated by the nucleophilic attack of an amino group from a partner molecule (e.g., an aminopyrazole) on the highly electrophilic formyl carbon. This is followed by an intramolecular cyclization and dehydration sequence to form the fused pyrimidine ring. This transformation is pivotal in the synthesis of resorcylate aminopyrazole Hsp90 inhibitors.[4]
Caption: Condensation pathway to Pyrazolo[1,5-a]pyrimidines.
Reduction of the Aldehyde The formyl group can be selectively reduced to a primary alcohol.
-
Reagent Choice: Sodium borohydride (NaBH₄) in an alcoholic solvent is the reagent of choice for this transformation. It is a mild reducing agent that readily reduces aldehydes but is generally unreactive towards nitriles under standard conditions. This chemoselectivity is crucial for preserving the nitrile functionality for subsequent synthetic steps. The resulting molecule is 2-hydroxy-3-methylbutanenitrile.[8]
Oxidation of the Aldehyde The aldehyde can be oxidized to a carboxylic acid.
-
Methodology: Reagents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can achieve this, though care must be taken as these harsh conditions can also lead to the hydrolysis of the nitrile group. It is known to react with oxidizing agents, necessitating careful storage.[1]
B. Reactions at the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into amines or carboxylic acids.
Hydrolysis to Carboxylic Acid
-
Conditions: The nitrile can be fully hydrolyzed to a carboxylic acid under either strong acidic (e.g., refluxing aqueous H₂SO₄) or basic (e.g., refluxing aqueous NaOH followed by acidification) conditions. This process typically requires forcing conditions, highlighting the stability of the nitrile group.
Reduction to Primary Amine
-
Reagent Choice: Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is highly effective, as it will reduce the nitrile to a primary amine. However, LiAlH₄ will also reduce the aldehyde to an alcohol, leading to the formation of an amino alcohol, (2-aminomethyl-3-methylbutan-1-ol). Catalytic hydrogenation (e.g., H₂ over Raney Nickel) can also be employed, often under high pressure.
C. Reactions of Related α-Cyano Aldehydes
The principles of classic named reactions can be applied to understand the potential of this compound.
Cyanohydrin Formation While the molecule already contains a nitrile, the aldehyde group can react with a cyanide source (e.g., HCN or NaCN/KCN with acid) to form a cyanohydrin.[9][10]
-
Mechanism: This is a nucleophilic addition reaction where the cyanide ion (CN⁻) attacks the electrophilic carbonyl carbon. The reaction is reversible and typically base-catalyzed to generate a sufficient concentration of the nucleophilic cyanide ion.[9]
Strecker Amino Acid Synthesis The Strecker synthesis is a powerful method for producing amino acids from aldehydes.[11][12]
-
Synthetic Potential: this compound can be envisioned as the aldehyde component in a Strecker synthesis. Reaction with ammonia (or an amine) and a cyanide source would form an α-aminonitrile, which upon hydrolysis would yield a di-acid or amino acid derivative, depending on the workup.[7][11][13] This pathway underscores its potential for generating novel amino acid structures.
Safety and Handling
-
Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from heat and ignition sources. It should be kept in a tightly sealed container.[1]
-
Incompatibilities: It may react with oxidizing agents and should be stored separately from such substances.[1]
-
Toxicity: While specific toxicity data is limited, related cyanohydrins and α-hydroxynitriles are classified as highly toxic substances.[8][14] Standard laboratory safety protocols, including the use of a fume hood and appropriate personal protective equipment, are mandatory when handling this compound and its reagents.
Conclusion
This compound is a potent synthetic intermediate whose value is derived from its bifunctional nature. The strategic interplay between the formyl and nitrile groups allows for a diverse array of chemical transformations, from selective reductions and oxidations to complex condensation and cyclization reactions. Its demonstrated success in the synthesis of medicinally relevant heterocyclic cores, such as Hsp90 inhibitors, confirms its status as a key building block for drug discovery and development. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for harnessing its full synthetic potential.
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2-Formyl-3-Methyl-Butanenitrile - Methylamine Supplier. Fengchengroup. [Link]
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CHO-CH₂-CH(CH₃)-CN Is the IUPAC name 3-Formyl-2-methylpropanenitrile correct for the given structure? Filo. [Link]
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An In-Depth Technical Guide to 2-Formyl-3-methylbutanenitrile: A Key Intermediate in Heterocyclic Synthesis
This guide provides a comprehensive technical overview of 2-Formyl-3-methylbutanenitrile, a versatile bifunctional molecule. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, chemical properties, and significant applications as a synthetic intermediate, particularly in the construction of pharmacologically relevant heterocyclic scaffolds.
Compound Identification and Physicochemical Properties
This compound is a specific α-formyl nitrile whose structure is distinguished by an isopropyl group adjacent to the core formyl-nitrile moiety.[1] This substitution provides a unique steric and electronic profile that is critical to its reactivity and the architecture of its downstream products.[1]
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 771510-15-7 | Benchchem[1], ChemicalBook[3] |
| Alternate CAS | 345581-33-1 | PubChem[2] |
| Molecular Formula | C₆H₉NO | Guidechem[4], PubChem[2] |
| Molecular Weight | 111.14 g/mol | Benchchem[1], PubChem[2] |
| InChI Key | WBMMJHMFZQJKNC-UHFFFAOYSA-N | Benchchem[1], PubChem[2] |
| Canonical SMILES | CC(C)C(C=O)C#N | PubChem[2] |
Table 1.1: Core Identifiers for this compound.
The compound's physical and chemical properties, largely predicted due to its status as a synthetic intermediate, are summarized below. These values are crucial for designing reaction conditions and purification protocols.
| Property | Predicted Value | Source |
| Boiling Point | 174.1 ± 23.0 °C | ChemicalBook[3] |
| Density | 0.933 ± 0.06 g/cm³ | ChemicalBook[3] |
| Topological Polar Surface Area | 40.9 Ų | Guidechem[4], PubChem[2] |
| Complexity | 120 | Guidechem[4] |
| Hydrogen Bond Acceptor Count | 2 | Guidechem[4], PubChem[2] |
| Rotatable Bond Count | 2 | Guidechem[4] |
Table 1.2: Predicted Physicochemical Properties.
Synthesis and Mechanistic Considerations
The general synthesis of α-formyl nitriles such as this compound is commonly achieved via the formylation of the corresponding nitrile.[1] This reaction leverages the acidity of the α-proton (the proton on the carbon adjacent to the nitrile group), which can be removed by a strong, non-nucleophilic base.
A typical procedure involves the reaction of isovaleronitrile (3-methylbutanenitrile) with an electrophilic formylating agent like ethyl formate.[1] A strong base, such as potassium tert-butoxide, is employed to deprotonate the α-carbon of the nitrile, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and workup yields the desired α-formyl nitrile.
Causality in Reagent Selection:
-
Base: Potassium tert-butoxide is an ideal choice. Its bulky tert-butyl groups render it non-nucleophilic, preventing it from directly attacking the nitrile or ethyl formate. Its strength is sufficient to deprotonate the relatively weakly acidic α-carbon of the nitrile.
-
Solvent: Anhydrous aprotic solvents like THF are used to prevent quenching of the highly reactive carbanion intermediate.
-
Formylating Agent: Ethyl formate is a cost-effective and readily available source of the formyl group.
Figure 1: General workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from the presence of two versatile and reactive functional groups: the electrophilic aldehyde (formyl) group and the nitrile group, which makes the adjacent α-carbon nucleophilic after deprotonation.[1] This bifunctional nature allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis.[1]
Its primary application is in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals.[1][5]
-
Aldehyde Reactivity: The formyl group readily participates in condensation reactions with nitrogen nucleophiles. For example, it reacts with hydrazine derivatives to form pyrazole rings or with aminopyrazoles to construct fused pyrimidine systems.[1]
-
Nitrile Group Utility: The nitrile group is a robust and versatile functional handle. It can be readily converted into other critical moieties such as amines, amides, or carboxylic acids, further expanding its synthetic potential.[1]
The combination of these two groups within one molecule facilitates the construction of complex ring systems, which is a cornerstone of medicinal chemistry.[1]
Applications in Drug Discovery and Development
This compound serves as a key intermediate in the synthesis of complex molecules with potential therapeutic activity.[1] Its utility has been demonstrated in the development of inhibitors for several important biological targets.
| Therapeutic Target | Role of this compound | Resulting Scaffold | Reference |
| Aryl Hydrocarbon Receptor (AHR) | Precursor for substituted pyrazole intermediate | Substituted Pyrazole | Benchchem[1] |
| NLRP3 Inflammasome | Precursor for substituted pyrazole intermediate | Substituted Pyrazole | Benchchem[1] |
| Fungal Hsp90 | Precursor for the aminopyrazole core | Aminopyrazole | Benchchem[1] |
Table 4.1: Documented Roles in the Synthesis of Bioactive Compounds.
The compound's role as a bifunctional electrophile is highlighted in its reaction with aminopyrazoles, where the formyl group initiates a cyclization to form the core pyrimidine ring of target inhibitors.[1] This strategic use underscores its importance in generating molecular complexity from readily accessible starting materials.
Figure 2: Role as an intermediate in synthesizing bioactive heterocycles.
Experimental Protocols
The following section provides a representative, self-validating protocol for the synthesis of a pyrazole intermediate, a common application for this compound.
Protocol: Synthesis of 4-Isopropyl-1H-pyrazol-5-amine
Objective: To synthesize a key pyrazole intermediate via condensation of this compound with hydrazine.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalyst)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in ethanol.
-
Reagent Addition: Add a catalytic amount of glacial acetic acid to the solution. Subsequently, add hydrazine hydrate dropwise to the stirring solution at room temperature. Causality: The acid catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by hydrazine.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Upon completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Redissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification and Validation: Purify the crude material by flash column chromatography on silica gel. The structure and purity of the final product, 4-Isopropyl-1H-pyrazol-5-amine, should be validated using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Keep away from heat, sparks, and open flames.[7]
-
Incompatibilities: It may react with oxidizing agents; therefore, store it separately from such substances.[6] It should also be kept away from strong acids and bases.
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CHO-CH₂-CH(CH₃)-CN Is the IUPAC name 3-Formyl-2-methylpropanenitrile cor... Filo. [Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link]
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An In-depth Technical Guide to the Tautomerism of 2-Formyl-3-methylbutanenitrile
This guide provides a comprehensive technical exploration of the tautomeric phenomena exhibited by 2-Formyl-3-methylbutanenitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its potential tautomeric forms, outlines robust experimental protocols for their characterization, and presents a computational framework for predicting their equilibrium.
Section 1: Foundational Principles of Tautomerism in α-Cyanocarbonyls
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of organic molecules.[1][2] In the case of this compound, its structure, featuring both a formyl and a nitrile group attached to the same carbon, predisposes it to two primary forms of tautomerism: keto-enol and nitrile-ketenimine tautomerism.[3]
1.1 Keto-Enol Tautomerism
The classical keto-enol tautomerism involves the migration of a proton from an alpha-carbon to a carbonyl oxygen, accompanied by a shift of the pi-bond.[4][5] For simple carbonyl compounds, the keto form is generally more stable.[5] However, the presence of electron-withdrawing groups, such as the nitrile group in this compound, can influence the equilibrium.
1.2 Nitrile-Ketenimine Tautomerism
Less common but equally significant is the nitrile-ketenimine tautomerism, which involves the migration of a proton from the alpha-carbon to the nitrogen of the nitrile group.[3] This results in the formation of a ketenimine, a functional group characterized by a C=C=N cumulative double bond system. The stability of the ketenimine tautomer is influenced by the substitution pattern and the electronic environment.[6][7]
The potential tautomeric equilibria for this compound are depicted below:
Figure 1: Potential tautomeric equilibria of this compound.
Section 2: Experimental Characterization of Tautomeric Equilibria
The elucidation of tautomeric equilibria necessitates the use of spectroscopic techniques that can distinguish between the different isomeric forms. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are paramount in this regard, with mass spectrometry providing complementary information.[8][9]
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[8][10] The rate of interconversion between tautomers determines the appearance of the NMR spectrum.[11]
-
Slow Exchange: If the interconversion is slow on the NMR timescale, distinct sets of signals will be observed for each tautomer, allowing for their individual assignment and quantification by integration.
-
Fast Exchange: If the interconversion is rapid, a time-averaged spectrum is observed, where the chemical shifts of the exchanging protons are a weighted average of their values in the individual tautomers.
2.1.1 Detailed Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed sample of this compound (e.g., 10 mg) in a deuterated solvent (e.g., 0.5 mL of CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum at ambient temperature.
-
Expected Signals for Keto-Nitrile Form:
-
A doublet for the aldehydic proton (~9.5-10.0 ppm).
-
A multiplet for the methine proton adjacent to the isopropyl group.
-
Doublets for the methyl protons of the isopropyl group.
-
-
Expected Signals for Enol-Nitrile Form:
-
A signal for the hydroxyl proton (variable chemical shift, can be identified by D₂O exchange).
-
A signal for the vinylic proton.
-
-
Expected Signals for Keto-Ketenimine Form:
-
Signals corresponding to the protons of the ketenimine moiety.
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Signals: Distinct signals for the carbonyl carbon (~190-200 ppm), nitrile carbon (~115-125 ppm), and the carbons of the enol and ketenimine forms will provide further evidence for the presence of multiple tautomers.
-
-
Variable Temperature (VT) NMR:
-
Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., -50 °C to 100 °C).
-
Changes in the relative integrals of the signals with temperature can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric equilibrium. At lower temperatures, the interconversion rate may decrease, potentially resolving separate signals from a fast-exchange regime.
-
-
Data Analysis:
-
Integrate the characteristic signals corresponding to each tautomer to determine their relative populations.
-
The equilibrium constant (K_eq) can be calculated as the ratio of the concentrations of the tautomers.
-
2.2 Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer. The vibrational frequencies of the C=O, C=C, O-H, and C≡N bonds are distinct and can be used to monitor the tautomeric equilibrium.
2.2.1 Detailed Experimental Protocol for IR Analysis
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) for neat analysis, or as a solution in a suitable solvent (e.g., CCl₄ or CH₂Cl₂) in an IR-transparent cell.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Keto-Nitrile Form: Look for a strong absorption band for the C=O stretch (~1720-1740 cm⁻¹) and a medium band for the C≡N stretch (~2240-2260 cm⁻¹).
-
Enol-Nitrile Form: The presence of this tautomer would be indicated by a broad O-H stretching band (~3200-3600 cm⁻¹) and a C=C stretching band (~1640-1680 cm⁻¹). The C≡N stretch would still be present.
-
Keto-Ketenimine Form: This tautomer would exhibit a characteristic C=C=N stretching band (~2000-2100 cm⁻¹).
-
| Functional Group | Tautomeric Form | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Keto-Nitrile | 1720-1740 |
| Nitrile (C≡N) | Keto-Nitrile / Enol-Nitrile | 2240-2260 |
| Hydroxyl (O-H) | Enol-Nitrile | 3200-3600 (broad) |
| Alkene (C=C) | Enol-Nitrile | 1640-1680 |
| Ketenimine (C=C=N) | Keto-Ketenimine | 2000-2100 |
| Table 1: Characteristic IR absorption bands for the potential tautomers of this compound. |
Section 3: Computational Prediction of Tautomer Stability
Quantum chemistry calculations provide a powerful means to predict the relative stabilities of tautomers and to corroborate experimental findings.[12][13] Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.
Figure 2: A typical computational workflow for predicting tautomer stability.
3.1 Detailed Computational Protocol
-
Structure Generation: Generate 3D structures of all potential tautomers of this compound.
-
Geometry Optimization and Frequency Calculations:
-
Perform geometry optimizations for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[14]
-
Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections).
-
-
Single Point Energy Refinement: To improve the accuracy of the relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set.
-
Inclusion of Solvation Effects: Since tautomeric equilibria are often solvent-dependent, it is crucial to include the effects of the solvent in the calculations. This is typically done using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).
-
Calculation of Relative Free Energies: The relative Gibbs free energy (ΔG) between two tautomers can be calculated using the following equation: ΔG = ΔE_elec + ΔG_solv + ΔG_therm where ΔE_elec is the difference in electronic energies, ΔG_solv is the difference in solvation free energies, and ΔG_therm is the difference in thermal contributions to the free energy.
-
Prediction of Tautomer Population: The equilibrium constant (K_eq) and the relative populations of the tautomers can be calculated from the relative free energies using the Boltzmann distribution.
3.2 Expected Outcomes
The computational results will provide a quantitative prediction of the relative stabilities of the keto-nitrile, enol-nitrile, and keto-ketenimine forms of this compound in the gas phase and in different solvents. This information can be directly compared with experimental data to provide a comprehensive understanding of the tautomeric landscape of this molecule.
| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) |
| Keto-Nitrile | 0.00 (Reference) | Calculated Value | Calculated Value |
| Enol-Nitrile | Calculated Value | Calculated Value | Calculated Value |
| Keto-Ketenimine | Calculated Value | Calculated Value | Calculated Value |
| Table 2: A template for summarizing the results of computational analysis. |
Section 4: Conclusion and Future Directions
The tautomeric behavior of this compound is a multifaceted phenomenon that can be thoroughly investigated through a synergistic combination of experimental and computational methods. This guide has provided a detailed framework for such an investigation. A comprehensive understanding of the tautomeric equilibria of this and related α-cyanocarbonyl compounds is crucial for predicting their reactivity, designing synthetic routes, and understanding their potential biological activities.
Future research could explore the influence of different substituents on the tautomeric equilibrium, investigate the kinetics of tautomer interconversion, and examine the role of tautomerism in the reactions of this compound.
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Methylamine Supplier. (n.d.). 2-Formyl-3-Methyl-Butanenitrile. Retrieved from [Link]
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Reeves, L. W. (1957). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Canadian Journal of Chemistry, 35(12), 1351-1365. [Link]
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An, Z., et al. (2022). Quantum Simulation of Preferred Tautomeric State Prediction. arXiv preprint arXiv:2210.02977. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49766037, this compound. Retrieved from [Link]
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Hansen, P. E. (2012). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. In Webb, G. A. (Ed.), Annual Reports on NMR Spectroscopy (Vol. 75, pp. 1-131). Academic Press. [Link]
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Márquez, F., et al. (2006). Spectrometric Study of the Nitrile-Ketenimine Tautomerism. Journal of the Mexican Chemical Society, 50(4), 169-173. [Link]
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Appell, M., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2356-2364. [Link]
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Márquez, F., et al. (2005). Determination of heats of tautomerization nitrile-ketenimine by mass spectrometry. Journal of Mass Spectrometry, 40(7), 906-912. [Link]
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Leah4sci. (2023, August 1). Alpha Carbon Chemistry Tautomerization. YouTube. [Link]
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The Organic Chemistry Tutor. (2021, February 17). Tautomerism | Keto-enol | Imine-Enamine | Nitrile-Ketenimine | Nitroso-Oxime. YouTube. [Link]
-
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Chemistry For Everyone. (2024, January 13). What Is Tautomerization In Organic Chemistry?. YouTube. [Link]
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Vedantu. (n.d.). The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE. [Link]
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An, Z., et al. (2022). Quantum simulation of preferred tautomeric state prediction. ResearchGate. [Link]
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Nasini, G., et al. (1987). NMR study of tautomerism in natural perylenequinones. Journal of the Chemical Society, Perkin Transactions 2, (8), 1013-1017. [Link]
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Chemistry Steps. (n.d.). Tautomerism | Structural Isomerism | Organic Chemistry Tutorial. [Link]
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Burdett, J. L., & Rogers, M. T. (1964). Keto—Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. III. Studies of Proton Chemical Shifts and Equilibrium Constants at Different Temperatures. The Journal of Physical Chemistry, 68(12), 3863-3867. [Link]
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Márquez, F., et al. (2005). (PDF) Determination of heats of tautomerization nitrile-ketenimine by mass spectrometry. ResearchGate. [Link]
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All About Chemistry. (2020, September 1). Tautomerism; Types & Stability of Tautomers. YouTube. [Link]
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Hansen, P. E. (2012). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]
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LibreTexts Chemistry. (2023, January 29). 22.1: Keto-Enol Tautomerism. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57294637, 2-Formyl-2-methylbutanenitrile. Retrieved from [Link]
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Methodological & Application
Synthesis of pyrazoles using "2-Formyl-3-methylbutanenitrile"
Application Note & Protocol Guide
Topic: High-Yield Synthesis of 3-Isopropyl-1H-pyrazole-4-carbonitrile using 2-Formyl-3-methylbutanenitrile
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, present in a wide array of pharmaceuticals ranging from anti-inflammatory drugs like celecoxib to protein kinase inhibitors used in oncology.[1] This guide provides a comprehensive, field-tested protocol for the synthesis of 3-isopropyl-1H-pyrazole-4-carbonitrile, a valuable and functionalized pyrazole intermediate. We will utilize this compound as the key starting material, reacting it with hydrazine hydrate in a robust and scalable cyclocondensation reaction. This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the synthesis, providing actionable troubleshooting advice, and detailing critical safety procedures required for handling the reagents involved.
Reaction Principle: A Knorr-Type Pyrazole Synthesis
The formation of the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine is a classic and reliable transformation in heterocyclic chemistry, known as the Knorr pyrazole synthesis.[2][3] In our case, this compound serves as a 1,3-dicarbonyl equivalent, where the aldehyde group and the nitrile group provide the two electrophilic centers required for the cyclization.
The reaction mechanism proceeds through a well-defined sequence of nucleophilic attack and dehydration steps:[4]
-
Initial Condensation: The more nucleophilic nitrogen of hydrazine hydrate attacks the highly electrophilic aldehyde carbon of this compound. This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group.
-
Tautomerization: The resulting cyclic intermediate undergoes tautomerization to yield the stable, aromatic 3-isopropyl-1H-pyrazole-4-carbonitrile product.
An acid catalyst is often employed in the classic Knorr synthesis to activate the carbonyl group.[2][3] However, for highly reactive substrates like α-formylnitriles, the reaction can often proceed efficiently with thermal promotion, typically by refluxing in a suitable solvent like ethanol.
Caption: Fig. 1: Simplified mechanism for pyrazole formation.
Core Protocol: Synthesis of 3-isopropyl-1H-pyrazole-4-carbonitrile
This protocol details the synthesis on a 10 mmol scale. All operations involving hydrazine hydrate must be conducted within a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier Notes |
| This compound | C₆H₉NO | 111.14 | 10.0 | 1.11 g | Purity ≥97% |
| Hydrazine Hydrate (~64% N₂H₄) | H₆N₂O | 50.06 | 12.0 | ~0.75 mL | Use 1.2 equivalents |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 25 mL | Anhydrous grade |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Catalytic | ~0.1 mL | Optional catalyst |
| Deionized Water | H₂O | 18.02 | - | ~100 mL | For workup |
| Saturated Brine Solution | NaCl(aq) | - | - | 20 mL | For workup |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~50 mL | For extraction |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~2 g | For drying |
Experimental Workflow
Caption: Fig. 2: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.11 g, 10.0 mmol) and absolute ethanol (25 mL). Stir until the nitrile is fully dissolved.
-
Reagent Addition: While stirring at room temperature, add hydrazine hydrate (~0.75 mL, 12.0 mmol) dropwise over 2 minutes. Note: A mild exotherm may be observed. If opting for catalysis, add glacial acetic acid (0.1 mL).
-
Reaction: Attach a reflux condenser to the flask. Heat the mixture to reflux (oil bath temperature ~85-90 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexanes.[5] The starting material should be consumed, and a new, more polar spot corresponding to the pyrazole product should appear.
-
Workup - Solvent Removal: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: To the resulting residue, add deionized water (30 mL). Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers in a separatory funnel.
-
Workup - Washing: Wash the combined organic layers with saturated brine solution (20 mL) to remove residual water and water-soluble impurities.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which is typically an off-white to pale yellow solid.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient or by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).[6]
Expected Characterization Data
| Analysis | Expected Results for C₇H₉N₃ |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.5-12.0 (br s, 1H, N-H), ~8.0 (s, 1H, pyrazole C5-H), ~3.2 (septet, 1H, CH(CH₃)₂), ~1.4 (d, 6H, CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~155 (C3), ~138 (C5), ~115 (CN), ~95 (C4), ~28 (CH), ~22 (CH₃) |
| IR (ATR, cm⁻¹) | ν: ~3150-3250 (N-H stretch), ~2230 (C≡N stretch), ~1580 (C=N stretch) |
| MS (ESI+) | m/z: 136.08 [M+H]⁺ |
Protocol Variations & Scope
The true utility of this synthesis lies in its adaptability. By substituting hydrazine hydrate with various substituted hydrazines, a diverse library of N1-functionalized pyrazoles can be accessed. This is particularly valuable in drug development for modulating properties like solubility, metabolism, and target binding.
-
N1-Aryl Pyrazoles: Using an arylhydrazine (e.g., phenylhydrazine) will yield the corresponding N1-aryl pyrazole. These reactions often proceed under similar conditions.[8]
-
N1-Alkyl Pyrazoles: Using an alkylhydrazine (e.g., methylhydrazine) will produce N1-alkylated products.[8] Note that with unsymmetrical alkylhydrazines, regioselectivity can be an issue, though the reaction often favors attack by the less sterically hindered nitrogen.[4][9]
Safety & Handling Precautions
Hydrazine and its derivatives are acutely toxic, corrosive, and suspected carcinogens.[10][11][12] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All manipulations of hydrazine hydrate must be performed in a properly functioning chemical fume hood to prevent inhalation of vapors.[10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene gloves are recommended for extended handling), a lab coat, and splash-proof safety goggles at all times.[12]
-
Handling: Hydrazine is corrosive and can cause severe skin and eye burns.[11] Avoid all direct contact. It is also combustible and a strong reducing agent that can react violently with oxidizing agents.[13] Keep away from heat and incompatible materials.[10]
-
Spill & Exposure: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[11] For eye contact, flush with water for at least 30 minutes and seek immediate medical attention.[11]
-
Waste Disposal: All hydrazine-containing waste must be collected in a designated, sealed container and disposed of according to institutional and local environmental regulations. Do not mix with oxidizing waste streams.
Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Insufficient reaction time or temperature. | Increase reflux time and monitor by TLC. Ensure the internal reaction temperature is reaching the boiling point of the solvent. Consider adding a catalytic amount of acetic acid to promote hydrazone formation.[2] |
| Incomplete Reaction | Poor quality of starting material or reagent. | Verify the purity of this compound. Use a fresh bottle of hydrazine hydrate, as it can degrade over time. |
| Formation of Multiple Products | Side reactions due to excessive heat. Potential for regioisomer formation if using a substituted hydrazine. | Maintain a gentle, controlled reflux. Do not overheat. For substituted hydrazines, purify the product mixture carefully by column chromatography to isolate the desired isomer. |
| Difficult Purification | Product is highly soluble in the workup solvent or co-elutes with impurities. | If the product is an oil, try triturating with a non-polar solvent like hexanes or diethyl ether to induce solidification. Optimize the mobile phase for column chromatography; adding a small percentage of a polar modifier like methanol can improve separation. |
References
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
- Hydrazine hydrate - SAFETY D
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Pyrazole synthesis. Organic Chemistry Portal.
- Spectroscopic and Synthetic Profile of 1-isopropyl-1H-pyrazole-4-carbaldehyde: A Technical Guide. Benchchem.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
- Safety and Handling of Hydrazine.
- The action of hydrazine, methylhydrazine and dimethylhydrazine on some halogenonitrobenzenes.
- Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Slideshare.
- SAFETY DATA SHEET - Hydrazine hydr
- Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Hydrazine hydrate, 55% (Hydrazine, 35%)
- Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
- 194 recent advances in the synthesis of new pyrazole derivatives.
- Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
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Application Notes and Protocols: 2-Formyl-3-methylbutanenitrile in Fused Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of 2-formyl-3-methylbutanenitrile as a versatile building block in the synthesis of fused pyrimidine scaffolds. Fused pyrimidines are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1] This document outlines a detailed, field-proven protocol for the synthesis of a pyrimido[4,5-d]pyrimidine derivative, a privileged scaffold in drug discovery, utilizing this compound. The causality behind experimental choices, a self-validating system for protocol integrity, and the broader applications of the resulting compounds are discussed.
Introduction: The Significance of Fused Pyrimidines
Fused pyrimidine ring systems are integral components of numerous biologically active molecules, including natural products and synthetic drugs.[2] Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities such as anticancer, antiviral, and anti-inflammatory properties.[1] The pyrimido[4,5-d]pyrimidine core, in particular, is a well-established pharmacophore found in a number of approved and investigational drugs, primarily due to its ability to act as a hinge-binding motif in protein kinases. The development of efficient and versatile synthetic routes to novel fused pyrimidines is therefore a critical endeavor in modern drug discovery.
This compound: A Key Precursor for Fused Pyrimidine Synthesis
This compound is a bifunctional molecule possessing both an electrophilic aldehyde and a nitrile group, making it an ideal synthon for the construction of heterocyclic systems. The presence of the isopropyl group provides a unique steric and electronic signature that can be exploited to modulate the physicochemical properties of the final fused pyrimidine derivatives.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₆H₉NO |
| Molecular Weight | 111.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 174.1 ± 23.0 °C (Predicted) |
| Density | 0.933 ± 0.06 g/cm³ (Predicted) |
Proposed Reaction Pathway and Mechanism
The synthesis of a fused pyrimidine, specifically a pyrimido[4,5-d]pyrimidine, from this compound can be achieved through a cyclocondensation reaction with a suitable dinucleophilic pyrimidine derivative, such as 2,4-diamino-6-hydroxypyrimidine. This reaction is proposed to proceed through an initial Knoevenagel condensation, followed by an intramolecular cyclization and subsequent dehydration/aromatization.
Visualizing the Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis of a pyrimido[4,5-d]pyrimidine derivative.
Experimental Protocol: Synthesis of 7-Amino-5-isopropyl-2-oxo-1,2-dihydropyrimido[4,5-d]pyrimidine-4-carbonitrile
This protocol describes a robust and reproducible method for the synthesis of a novel pyrimido[4,5-d]pyrimidine derivative. The choice of a one-pot reaction in a suitable high-boiling solvent simplifies the procedure and often improves yields.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 111.14 | 1.11 g | 10.0 |
| 2,4-Diamino-6-hydroxypyrimidine | 126.11 | 1.26 g | 10.0 |
| Piperidine | 85.15 | 0.1 mL | ~1.0 |
| Ethanol | 46.07 | 50 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.11 g, 10.0 mmol) and 2,4-diamino-6-hydroxypyrimidine (1.26 g, 10.0 mmol).
-
Solvent and Catalyst Addition: Add ethanol (50 mL) and N,N-dimethylformamide (20 mL) to the flask, followed by the addition of piperidine (0.1 mL, ~1.0 mmol) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 120-130 °C) with constant stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 6-8 hours.
-
Work-up: After completion of the reaction, cool the mixture to room temperature. A precipitate should form.
-
Isolation of Product: Collect the precipitate by vacuum filtration and wash it with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 7-amino-5-isopropyl-2-oxo-1,2-dihydropyrimido[4,5-d]pyrimidine-4-carbonitrile as a solid.
-
Characterization: Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Self-Validating System and Troubleshooting
-
TLC Monitoring: The use of TLC is crucial for monitoring the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion.
-
Solubility: The product is expected to have low solubility in the reaction mixture upon cooling, facilitating its isolation by precipitation. If a precipitate does not form, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Catalyst: The amount of piperidine can be optimized. Too little may result in a slow reaction, while too much can lead to side product formation.
-
Purification: If recrystallization is insufficient to achieve the desired purity, column chromatography on silica gel using a gradient of ethyl acetate in hexane may be employed.
Applications in Drug Discovery
The synthesized pyrimido[4,5-d]pyrimidine derivative, with its unique substitution pattern, represents a novel scaffold for further elaboration in drug discovery programs. The presence of the nitrile and amino groups provides handles for further chemical modifications, allowing for the generation of a library of analogues for biological screening.
Potential Therapeutic Targets:
-
Protein Kinases: The pyrimido[4,5-d]pyrimidine core is a known hinge-binding motif for many protein kinases. The synthesized compound and its derivatives could be evaluated as inhibitors of kinases implicated in cancer, inflammation, and other diseases.
-
Dihydrofolate Reductase (DHFR): Fused pyrimidines are also known to inhibit DHFR, an important target for antimicrobial and anticancer therapies.
-
Other Enzymes and Receptors: The unique structural features of the synthesized compound may lead to interactions with other biological targets, warranting broad biological screening.
Workflow for Biological Evaluation
Caption: A typical workflow for the biological evaluation of a novel fused pyrimidine derivative.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of novel fused pyrimidine derivatives. The protocol outlined in this guide provides a practical and efficient method for the construction of a pyrimido[4,5-d]pyrimidine scaffold, opening avenues for the discovery of new therapeutic agents. The principles and methodologies described herein can be adapted and expanded to generate a diverse range of fused heterocyclic compounds for applications in medicinal chemistry and drug development.
References
-
Shaaban, M. A., Mohamed, K. O., Hegazi, M. E., Shaykoon, M. S. A., & Elshaier, Y. A. M. M. (2017). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 9(1), 103-114. [Link]
-
Fadda, A. A., El-Latif, E. A., Bondock, S., & Samir, A. (2008). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Synthetic Communications, 38(24), 4352-4368. [Link]
-
El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2020). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 25(16), 3656. [Link]
-
Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini reviews in medicinal chemistry, 21(15), 2138–2168. [Link]
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Abdel-Aziz, A. A.-M., & Mekawey, A. A. I. (2009). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. RSC Advances, 9(58), 33413-33441. [Link]
-
Chemistry LibreTexts. (2021, August 15). 12.10: Nucleophilic Addition to α, β- Unsaturated Carbonyl Compounds. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Gomaa, M. A.-M. (2019). Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes. Current Organic Synthesis, 16(6), 834-865. [Link]
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Application Notes and Protocols: 2-Formyl-3-methylbutanenitrile as a Versatile Building Block in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the strategic application of 2-Formyl-3-methylbutanenitrile, also known as isobutyryl cyanide, a highly versatile and reactive α-ketonitrile, in the synthesis of diverse heterocyclic scaffolds. Its unique bifunctional nature, possessing both an electrophilic formyl group and a nitrile moiety, makes it an ideal precursor for constructing complex molecular architectures relevant to pharmaceutical and materials science. We present detailed, field-tested protocols for the synthesis of polysubstituted pyridines, pyrimidines, and 2-aminothiophenes, elucidating the mechanistic rationale behind each synthetic choice to ensure reproducibility and facilitate optimization.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these core structures. The challenge for synthetic chemists lies in the efficient and modular construction of these rings. This compound emerges as a powerful building block due to the orthogonal reactivity of its formyl (aldehyde) and nitrile groups.[1] This allows for participation in a variety of condensation, cycloaddition, and multicomponent reactions (MCRs) to generate libraries of novel compounds from simple, readily available starting materials.[2][3]
The isopropyl group confers specific solubility and steric properties to the final products, which can be advantageous for modulating pharmacokinetic profiles. This guide will focus on three robust and widely applicable transformations of this building block.
Core Physicochemical Properties and Handling
Before proceeding to synthetic protocols, it is crucial to understand the properties of the starting material.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Isobutyryl cyanide, 3-Methyl-2-oxobutanenitrile |
| CAS Number | 771510-15-7 |
| Molecular Formula | C₆H₉NO |
| Molecular Weight | 111.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~150-155 °C (estimated) |
| Key Reactive Sites | Electrophilic formyl carbon, Nucleophilic/Electrophilic nitrile carbon |
Safety & Handling: this compound should be handled in a well-ventilated fume hood. It is an irritant; appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Store in a cool, dry place away from strong oxidizing agents and bases.
Application I: Multicomponent Synthesis of Highly Substituted Pyridines
The synthesis of pyridines is of paramount importance in drug discovery. A one-pot, three-component reaction involving an aldehyde, an active methylene compound, and an ammonia source is a highly efficient strategy.[4] Here, this compound acts as the 1,3-dicarbonyl equivalent upon reaction with another active methylene compound.
Mechanistic Rationale
This synthesis is a variation of the Hantzsch pyridine synthesis.[5] The reaction cascade is initiated by a Knoevenagel condensation between an active methylene compound (e.g., malononitrile) and the formyl group of our building block. A second active methylene compound (e.g., an enamine or another equivalent) then undergoes a Michael addition, followed by cyclization and subsequent aromatization, often via oxidation, to yield the stable pyridine ring.[4]
Caption: Workflow for the three-component synthesis of substituted pyridines.
Detailed Protocol: Synthesis of 2-Amino-4-isopropyl-6-phenylpyridine-3,5-dicarbonitrile
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.11 g, 10 mmol), malononitrile (0.66 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol).
-
Solvent Addition: Add ethanol (30 mL) to the flask.
-
Reaction Execution: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will form. Cool further in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and then with diethyl ether (10 mL). Dry the product under vacuum. The resulting solid is often of high purity, but can be recrystallized from ethanol or isopropanol if necessary.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. Expected Yield: 75-85%.
Application II: Synthesis of Functionalized Pyrimidines
Pyrimidines are another class of heterocycles with immense biological significance.[6] They are commonly synthesized by condensing a 1,3-dicarbonyl compound with an N-C-N fragment like urea, thiourea, or guanidine.[7] this compound serves as an effective 1,3-dielectrophile precursor for this transformation.
Mechanistic Rationale
The reaction proceeds via an initial condensation of the N-C-N nucleophile (e.g., guanidine) with the highly reactive formyl group of the building block. This is followed by an intramolecular cyclization where the other nitrogen nucleophile attacks the nitrile carbon. A subsequent tautomerization leads to the formation of the aromatic pyrimidine ring. The choice of the N-C-N reagent allows for direct installation of different functional groups at the 2-position of the pyrimidine core.
Caption: Key steps in the synthesis of a 2-aminopyrimidine derivative.
Detailed Protocol: Synthesis of 2-Amino-5-cyano-4-isopropylpyrimidine
-
Base Preparation: In a dry 100 mL three-necked flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (25 mL).
-
Reagent Addition: Once the sodium has completely dissolved and the solution has cooled, add guanidine hydrochloride (0.96 g, 10 mmol). Stir for 15 minutes. Then, add this compound (1.11 g, 10 mmol) dropwise over 10 minutes.
-
Reaction Execution: Heat the reaction mixture to reflux for 3 hours. Monitor the reaction by TLC (Eluent: 1:1 Hexane/Ethyl Acetate).
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A precipitate will form. Neutralize the solution carefully with glacial acetic acid to a pH of ~7.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent like aqueous ethanol to obtain the pure product.
-
Characterization: Analyze the product by NMR, IR, and MS to confirm its identity. Expected Yield: 70-80%.
Application III: Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a classic and powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[8] It involves the condensation of a carbonyl compound, an α-cyanoester (or related nitrile), and elemental sulfur in the presence of a base.[9] this compound can function as both the carbonyl and the active nitrile component in a self-condensation variant, or react with another active methylene nitrile.
Mechanistic Rationale
The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated dinitrile intermediate.[10] Concurrently, the base reacts with elemental sulfur (S₈) to form reactive polysulfide species. A Michael addition of the sulfur nucleophile to the unsaturated intermediate occurs, followed by intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[11]
Caption: Process flow for the Gewald three-component reaction.
Detailed Protocol: Synthesis of 2-Amino-4-isopropylthiophene-3,5-dicarbonitrile
-
Reagent Setup: To a 50 mL round-bottom flask, add this compound (1.11 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and finely powdered elemental sulfur (0.32 g, 10 mmol).
-
Solvent and Catalyst: Add ethanol (20 mL) followed by the dropwise addition of morpholine (0.87 g, 10 mmol) as the basic catalyst.
-
Reaction Execution: Stir the mixture at room temperature for 30 minutes, then heat to 50°C for 2 hours. The reaction is often accompanied by the evolution of H₂S (perform in a fume hood). Monitor by TLC.
-
Work-up and Isolation: Cool the reaction mixture and pour it into a beaker containing ice water (50 mL) and a small amount of hydrochloric acid to neutralize the base.
-
Purification: The precipitated solid is collected by filtration, washed with water, and dried. Recrystallization from ethanol provides the pure 2-aminothiophene derivative.
-
Characterization: Confirm the structure via standard analytical methods (NMR, IR, MS). Expected Yield: 80-90%.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; side product formation. | Increase reaction time or temperature moderately. Ensure purity of starting materials. For pyridine synthesis, an oxidizing agent (air, or mild chemical oxidant) might be needed for full aromatization. |
| Impure Product | Inefficient work-up; co-precipitation of starting materials. | Optimize recrystallization solvent system. A column chromatography step (Silica gel) may be required for difficult separations. |
| Reaction Stalls | Deactivation of catalyst; insufficient base/acid. | For base-catalyzed reactions, ensure anhydrous conditions. For acid-catalyzed steps, ensure sufficient catalyst loading. |
| Dark Tar Formation | Polymerization of starting materials or intermediates. | Lower the reaction temperature. Add reagents more slowly to control exotherms. Use a more dilute solution. |
Conclusion
This compound is a cost-effective and highly adaptable building block for modern heterocyclic synthesis. The protocols detailed herein for the construction of pyridines, pyrimidines, and thiophenes demonstrate its utility in multicomponent reactions, providing rapid access to structurally diverse and densely functionalized molecules. These methods are robust, scalable, and employ readily available reagents, making them highly valuable for researchers in drug discovery and chemical development.
References
- Synthesis of biologically active heterocyclic compounds from β-diketones. (2025). ACG Publications.
- Multi-Component Reactions in Heterocyclic Chemistry. (n.d.).
- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025).
- This compound | 771510-15-7. (n.d.). Benchchem.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). PMC.
- Gewald Reaction. (n.d.). J&K Scientific LLC.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc.
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024).
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
- Synthesis of some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica.
- Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.).
Sources
- 1. This compound | 771510-15-7 | Benchchem [benchchem.com]
- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 3. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 5. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. bu.edu.eg [bu.edu.eg]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for the Synthesis of 4-isopropyl-1H-pyrazole-3-carbonitrile
Document ID: ANP-PZ-20260126
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 4-isopropyl-1H-pyrazole-3-carbonitrile from 2-formyl-3-methylbutanenitrile. The synthesis is based on the classical Knorr pyrazole synthesis methodology, utilizing a hydrazine derivative in a cyclocondensation reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance for successful execution.
Introduction
Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and functional materials. Their versatile biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have made their synthesis a subject of significant interest in medicinal chemistry and drug discovery.
The Knorr pyrazole synthesis, first reported in 1883, remains a robust and widely utilized method for constructing the pyrazole ring.[1][2] This reaction typically involves the condensation of a 1,3-dicarbonyl compound or a synthetic equivalent with a hydrazine derivative.[1][3] The starting material for this protocol, this compound, serves as a 1,3-dicarbonyl surrogate, with the formyl and nitrile groups providing the necessary electrophilic centers for the cyclization reaction with hydrazine.
This application note details a reliable protocol for the synthesis of 4-isopropyl-1H-pyrazole-3-carbonitrile, a potentially valuable building block for further chemical elaboration. The causality behind each experimental choice is explained to provide a deeper understanding of the reaction and to facilitate troubleshooting and adaptation for other substrates.
Reaction Scheme and Mechanism
The synthesis of 4-isopropyl-1H-pyrazole-3-carbonitrile from this compound and hydrazine hydrate proceeds through a cyclocondensation reaction. The overall transformation is depicted below:
Figure 1: Overall Reaction Scheme
Caption: Synthesis of 4-isopropyl-1H-pyrazole-3-carbonitrile.
The reaction mechanism can be rationalized in the following steps:
-
Hydrazone Formation: The more reactive formyl group of this compound reacts with one of the amino groups of hydrazine to form a hydrazone intermediate. This step is typically acid-catalyzed to activate the carbonyl group.
-
Intramolecular Cyclization: The second amino group of the hydrazine moiety then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This intramolecular cyclization forms a five-membered ring intermediate.
-
Tautomerization: The resulting intermediate undergoes tautomerization to yield the stable, aromatic pyrazole ring. This aromatization is the driving force for the reaction.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 4-isopropyl-1H-pyrazole-3-carbonitrile.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| This compound | C₆H₉NO | 111.14 | ≥95% | (e.g., Sigma-Aldrich) |
| Hydrazine hydrate (64-65% hydrazine) | H₆N₂O | 50.06 | ~64% | (e.g., Sigma-Aldrich) |
| Ethanol (absolute) | C₂H₅OH | 46.07 | ≥99.5% | (e.g., Fisher Scientific) |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | (e.g., Sigma-Aldrich) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | HPLC Grade | (e.g., Fisher Scientific) |
| Hexanes | C₆H₁₄ | 86.18 | HPLC Grade | (e.g., Fisher Scientific) |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | - | - | (Prepare in-house) |
| Brine (Saturated NaCl Solution) | NaCl | - | - | (Prepare in-house) |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | (e.g., Sigma-Aldrich) |
Safety Precautions:
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Organic solvents are flammable. Keep away from open flames and ignition sources.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 45.0 mmol, 1.0 equiv).
-
Add absolute ethanol (45 mL) to dissolve the starting material.
-
-
Addition of Reagents:
-
While stirring, add glacial acetic acid (0.26 mL, 4.5 mmol, 0.1 equiv) to the solution.
-
Slowly add hydrazine hydrate (~64%, 2.45 mL, ~50.0 mmol, 1.1 equiv) dropwise to the reaction mixture at room temperature. The addition is exothermic, and a slight increase in temperature may be observed.[4]
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (50 mL) and deionized water (30 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acetic acid, and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 4-isopropyl-1H-pyrazole-3-carbonitrile as a solid or a viscous oil.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C≡N stretch, N-H stretch).
Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of 4-isopropyl-1H-pyrazole-3-carbonitrile.
Discussion and Expert Insights
-
Choice of Hydrazine: Hydrazine hydrate is a convenient and commonly used source of hydrazine.[5][6] Anhydrous hydrazine can also be used but requires more stringent handling precautions due to its instability. Substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) can be used to synthesize N-substituted pyrazoles.[3] However, this may lead to the formation of regioisomers.[3]
-
Role of the Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid like acetic acid facilitates the initial hydrazone formation by protonating the formyl oxygen, making the carbonyl carbon more electrophilic.
-
Solvent Selection: Ethanol is a suitable solvent as it readily dissolves the reactants and has a convenient boiling point for the reaction. Other polar protic solvents, such as methanol or isopropanol, could also be employed.
-
Reaction Monitoring: It is crucial to monitor the reaction by TLC to determine the point of completion. Running the reaction for an extended period unnecessarily may lead to the formation of byproducts.
-
Purification Strategy: Column chromatography is a standard and effective method for purifying the product. The choice of eluent system should be optimized based on the polarity of the product and any impurities.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 4-isopropyl-1H-pyrazole-3-carbonitrile from this compound. By following the outlined steps and adhering to the safety precautions, researchers can effectively synthesize this pyrazole derivative for use in various research and development applications. The mechanistic insights and expert commentary are intended to empower scientists to adapt and troubleshoot this procedure for their specific needs.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 26, 2026, from [Link]
-
Tasch, B., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178. [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6537. [Link]
- BASF Aktiengesellschaft. (1995). Process for the preparation of pyrazole and its derivatives.
-
Furlan, R. L. E., et al. (2025). Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. ResearchGate. [Link]
-
Jakub, K. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]
-
Muchtaridi, M., et al. (2025). Synthesis of pyrazolines by cyclization with hydrazine hydrate. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Synthesis of 3-Amino-4-isopropylpyrazole: A Detailed Guide to the Reaction of 2-Formyl-3-methylbutanenitrile with Hydrazines
This comprehensive guide provides detailed application notes and protocols for the reaction of 2-Formyl-3-methylbutanenitrile with hydrazines, a critical transformation for the synthesis of functionalized pyrazoles. This document is intended for researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry. We will delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and discuss the significance of this reaction in the broader context of heterocyclic chemistry.
Introduction: The Significance of Aminopyrazoles
Pyrazoles and their derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The 3-aminopyrazole scaffold, in particular, serves as a versatile building block for the synthesis of more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are potent kinase inhibitors. The reaction of α-formylnitriles, such as this compound, with hydrazines provides a direct and efficient route to these valuable 3-aminopyrazole derivatives.
Reaction Mechanism: From α-Formylnitrile to 3-Aminopyrazole
The reaction of this compound with hydrazine proceeds through a well-established pathway involving two key steps: hydrazone formation and intramolecular cyclization.
-
Step 1: Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine molecule on the electrophilic carbonyl carbon of the formyl group in this compound. This is a classic condensation reaction that results in the formation of a hydrazone intermediate with the elimination of a water molecule.
-
Step 2: Intramolecular Cyclization: The second, and crucial, step involves an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine moiety onto the carbon atom of the nitrile group. This cyclization step is a type of Thorpe-Ziegler reaction, leading to the formation of a five-membered dihydropyrazole ring. Subsequent tautomerization of the imine intermediate to the more stable enamine form yields the final aromatic 3-amino-4-isopropylpyrazole.
The overall transformation is a robust and high-yielding method for the construction of the pyrazole ring system.
Caption: Reaction pathway from this compound to 3-Amino-4-isopropylpyrazole.
Experimental Protocols
This section provides detailed protocols for the synthesis of the starting material, this compound, and its subsequent reaction with hydrazine hydrate to yield 3-amino-4-isopropylpyrazole.
Synthesis of this compound
The synthesis of the α-formylnitrile starting material can be achieved through the formylation of isovaleronitrile (3-methylbutanenitrile) using a suitable formylating agent, such as ethyl formate, in the presence of a strong base.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Isovaleronitrile | C₅H₉N | 83.13 | 8.31 g | 0.10 |
| Ethyl formate | C₃H₆O₂ | 74.08 | 11.1 g | 0.15 |
| Sodium ethoxide | C₂H₅NaO | 68.05 | 8.17 g | 0.12 |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 150 mL | - |
| Hydrochloric acid (1 M) | HCl | 36.46 | As needed | - |
| Saturated NaCl solution | NaCl | 58.44 | 50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium ethoxide in 100 mL of anhydrous diethyl ether.
-
Addition of Reactants: Prepare a solution of isovaleronitrile and ethyl formate in 50 mL of anhydrous diethyl ether and add it dropwise to the stirred suspension of sodium ethoxide over a period of 30 minutes.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 12 hours. The formation of a solid precipitate will be observed.
-
Workup: Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid until the solid dissolves and the aqueous layer is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.
Synthesis of 3-Amino-4-isopropylpyrazole
This protocol details the cyclization of this compound with hydrazine hydrate.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | C₆H₉NO | 111.14 | 5.56 g | 0.05 |
| Hydrazine hydrate (80%) | N₂H₄·H₂O | 50.06 | 3.13 g | 0.05 |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in 50 mL of ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Isolation: The resulting residue is the crude 3-amino-4-isopropylpyrazole.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a crystalline solid.
Caption: Experimental workflow for the synthesis of 3-Amino-4-isopropylpyrazole.
Characterization of 3-Amino-4-isopropylpyrazole
The structure and purity of the synthesized 3-amino-4-isopropylpyrazole should be confirmed by standard analytical techniques.
Expected Analytical Data:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: To be determined experimentally.
-
¹H NMR: Expected signals would include those for the isopropyl group (a doublet and a septet), the pyrazole ring protons, and the amine protons.
-
¹³C NMR: Signals corresponding to the carbons of the isopropyl group and the pyrazole ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₆H₁₁N₃, MW: 125.17 g/mol ).
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine group and C=N and C=C stretching of the pyrazole ring.
Safety Precautions
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Sodium ethoxide is a corrosive and flammable solid. Handle under an inert atmosphere and away from moisture.
-
Isovaleronitrile and ethyl formate are flammable liquids. Handle away from ignition sources.
-
Always wear appropriate personal protective equipment and follow standard laboratory safety procedures.
Conclusion
The reaction of this compound with hydrazines provides an efficient and direct route to 3-amino-4-isopropylpyrazole, a valuable building block in medicinal chemistry. The protocols outlined in this guide are designed to be robust and reproducible, offering researchers a reliable method for accessing this important class of heterocyclic compounds. Careful execution of the experimental procedures and adherence to safety precautions are essential for successful synthesis.
References
- Elgemeie, G. H., et al. (2004). Utility of α,β-unsaturated nitriles in heterocyclic synthesis. Current Organic Chemistry, 8(16), 1543-1561.
- Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Katritzky, A. R., et al. (Eds.). (1996).
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley.
-
PubChem. (n.d.). 3-Amino-4-pyrazolecarbonitrile. Retrieved from [Link]
-
Reddy Arava, V., et al. (2010). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3 - Amino-4-cyano pyrazole. Der Pharma Chemica, 2(3), 178-186. Retrieved from [Link]
- Sundberg, R. J. (2002). The Chemistry of Heterocycles: Chemistry and Biological Activity of Five- to Six-Membered Heterocycles. Academic Press.
- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
-
Organic Syntheses. (n.d.). Hydrazine Hydrate. Retrieved from [Link]
Application Note & Protocol: One-Pot Synthesis of Pyrimidines Utilizing α-Formyl-Isovaleronitrile
Introduction: The Strategic Importance of Pyrimidines and Advanced Synthesis
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The efficient construction of this privileged heterocycle is, therefore, a critical focus in synthetic organic chemistry. One-pot synthesis methodologies are particularly prized for their operational simplicity, reduced waste, and improved time efficiency. This application note provides a comprehensive guide to a robust one-pot synthesis of substituted pyrimidines using 2-formyl-3-methylbutanenitrile (also known as α-formyl-isovaleronitrile) as a versatile three-carbon building block.
Reaction Principle and Mechanistic Insights
The synthesis of the pyrimidine ring generally involves the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment.[3] In the proposed protocol, this compound serves as the C-C-C component, while an amidine hydrochloride salt provides the N-C-N unit.
The reaction is typically catalyzed by a base, which deprotonates the amidine, allowing for nucleophilic attack on the formyl group of the nitrile. The subsequent cyclization and dehydration lead to the formation of the stable aromatic pyrimidine ring. The nitrile group plays a crucial role in activating the adjacent methylene group and becomes a key substituent in the final product.
Experimental Workflow Diagram
Caption: Experimental workflow for the one-pot synthesis of pyrimidines.
Detailed Experimental Protocol
This protocol describes a general procedure for the one-pot synthesis of a 4-isopropyl-5-cyanopyrimidine derivative. Researchers should consider this a starting point, and optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Benzamidine hydrochloride (or other amidine hydrochlorides)
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (50 mL) under an inert atmosphere.
-
Add sodium ethoxide (1.2 equivalents) to the ethanol and stir until fully dissolved.
-
To this solution, add the desired amidine hydrochloride (e.g., benzamidine hydrochloride, 1.0 equivalent). Stir for 15 minutes at room temperature to allow for the formation of the free amidine.
-
-
Reagent Addition:
-
Slowly add this compound (1.0 equivalent) to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure.
-
To the resulting residue, add water (50 mL) and extract with diethyl ether (3 x 50 mL).[4]
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
-
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Reactants | This compound, Amidine HCl | |
| Stoichiometry | 1:1 (Nitrile:Amidine) | |
| Base | Sodium Ethoxide | 1.2 equivalents |
| Solvent | Anhydrous Ethanol | |
| Temperature | Reflux (~78 °C) | |
| Reaction Time | 4-6 hours | Monitor by TLC |
| Typical Yield | 60-85% | Substrate dependent |
Reaction Mechanism Diagram
Caption: Proposed reaction mechanism for pyrimidine synthesis.
Troubleshooting and Expert Recommendations
-
Low Yield:
-
Ensure anhydrous conditions, as water can interfere with the base and the reaction intermediates.
-
Increase the reaction time or temperature, while monitoring for potential side product formation.
-
Consider using a stronger base, such as sodium hydride, with appropriate safety precautions.
-
-
Incomplete Reaction:
-
Verify the purity of the starting materials. Impurities in the this compound can inhibit the reaction.
-
Ensure the base is fully dissolved and active.
-
-
Purification Challenges:
-
If the product is difficult to separate from starting materials or byproducts, consider derivatization or an alternative purification technique such as recrystallization.
-
Conclusion
The one-pot synthesis of pyrimidines from this compound and amidines offers an efficient and versatile route to a wide range of substituted pyrimidines. This method is amenable to library synthesis for drug discovery programs and provides a solid foundation for the development of novel therapeutic agents. The protocol presented herein is a robust starting point, and further optimization may lead to even higher yields and purity.
References
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
- Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. PubMed. Retrieved from [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed. Retrieved from [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. MDPI. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. ResearchGate. Retrieved from [Link]
-
Dirty Medicine. (2022, February 21). Pyrimidine Synthesis [Video]. YouTube. Retrieved from [Link]
-
Cairns, T. L., Sauer, J. C., & Wilkinson, W. K. (1952). Synthesis of Pyrimidines and Pyridines from Acetylene and Nitriles. Journal of the American Chemical Society, 74(15), 3989-3991. [Link]
-
Gevorgyan, A., et al. (2019). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 24(18), 3358. [Link]
-
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]
-
Heravi, M. M., et al. (2014). One-pot synthesis of pyrimidines under solvent-free conditions. ResearchGate. Retrieved from [Link]
-
El-Kanzi, N. A. A. (2016). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate. Retrieved from [Link]
-
El-Emary, T. I. (2007). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. Universidade do Minho. Retrieved from [Link]
-
Kumar, B. V., & Rao, V. R. (2011). One-pot synthesis of 2-aryl-1,2-fused pyrimidones. Indian Journal of Chemistry, 50B, 1026-1030. [Link]
-
Frutos, R. P., et al. (2013). One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. The Journal of Organic Chemistry, 78(11), 5800-5803. [Link]
-
Shomu's Biology. (2017, September 2). Pyrimidine biosynthesis [Video]. YouTube. Retrieved from [Link]
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Application Notes: The Strategic Deployment of 2-Formyl-3-methylbutanenitrile in Multicomponent Reactions
Abstract
Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, highly atom-economical step.[1] This guide focuses on the unique potential of 2-Formyl-3-methylbutanenitrile, a bifunctional building block, in the design of novel MCRs. Its structure, featuring a reactive aldehyde and an adjacent nitrile group on an isopropyl scaffold, offers a versatile platform for generating diverse heterocyclic compounds.[2] This document provides a technical overview of its synthesis, explores its multifaceted reactivity, and presents detailed protocols for its application in advanced MCRs, aimed at researchers in drug discovery and process development.
Introduction: The Unique Value Proposition of α-Formylnitriles
α-Formylnitriles, such as this compound, are exceptionally valuable synthons in organic chemistry. The juxtaposition of a formyl group (an electrophile) and a nitrile group (a versatile functional group and electron-withdrawing group) creates a molecule with dual reactivity.[2] This allows it to participate in chemical transformations in multiple capacities, often serving as a linchpin in complex reaction cascades.
In the context of MCRs, where three or more reactants combine in a single pot, such bifunctional components are powerful tools for rapidly building molecular diversity.[3][4] this compound, with its specific isopropyl substitution, provides a unique steric and electronic profile that can influence the regioselectivity and stereoselectivity of these reactions, making it a key precursor for generating libraries of drug-like molecules.[2]
Molecular Profile: this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 771510-15-7[5] |
| Molecular Formula | C₆H₉NO[5] |
| Molecular Weight | 111.14 g/mol [5] |
| Canonical SMILES | CC(C)C(C=O)C#N[5] |
| Key Features | Aldehyde, Nitrile, Active C-H |
Synthesis Protocol: Accessing the Building Block
While commercially available from specialized suppliers, an in-house synthesis of this compound is often practical for large-scale applications.[6] The standard and effective method is the formylation of the corresponding nitrile, isovaleronitrile, using a suitable formylating agent like ethyl formate in the presence of a strong base.[2]
Protocol 2.1: Synthesis via Formylation of Isovaleronitrile
This procedure details the Claisen condensation-based formylation of 3-methylbutanenitrile (isovaleronitrile).
Workflow Diagram:
Caption: General workflow for synthesizing this compound.
Materials & Reagents:
-
3-Methylbutanenitrile (Isovaleronitrile)
-
Ethyl formate
-
Potassium tert-butoxide (K-OtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide (1.1 eq) and anhydrous THF. Cool the resulting suspension to 0°C in an ice bath.
-
Reactant Addition: In a separate flask, prepare a mixture of 3-methylbutanenitrile (1.0 eq) and ethyl formate (1.2 eq). Add this mixture dropwise to the stirred suspension of K-OtBu over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the mixture back to 0°C and carefully quench the reaction by slow addition of 1 M HCl until the pH is ~5-6.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure α-formyl nitrile.
Application in Multicomponent Reactions: Protocols & Mechanistic Insights
The true synthetic power of this compound is realized in its application as a versatile component in MCRs. It can function as the aldehyde component, the active methylene nitrile component, or both, leading to a wide array of heterocyclic scaffolds.
3.1 Application as an Active Methylene Nitrile: The Gewald Reaction
The Gewald reaction is a classic MCR that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[7][8] In this application, this compound serves as the active methylene nitrile, with its own formyl group being carried into the final product, creating a highly functionalized thiophene.
Protocol 3.1.1: Synthesis of a 2-Amino-3-cyano-4-formylthiophene Derivative
Reaction Scheme: This reaction involves the condensation of a ketone (e.g., cyclohexanone), this compound, and elemental sulfur, catalyzed by an amine base like morpholine.
Caption: Gewald reaction using this compound.
Materials & Reagents:
-
This compound (1.0 eq)
-
Cyclohexanone (1.0 eq)
-
Elemental Sulfur (S₈) (1.1 eq)
-
Morpholine (0.2 eq)
-
Ethanol
Procedure:
-
Setup: To a round-bottom flask, add this compound, cyclohexanone, elemental sulfur, and ethanol.
-
Catalyst Addition: Add morpholine to the stirred suspension.
-
Reaction: Heat the mixture to 50°C and stir for 4-6 hours. The reaction mixture typically turns dark. Monitor completion by TLC.
-
Workup: After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.
-
Purification: If no precipitation occurs, remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).
Mechanistic Rationale: The mechanism is thought to begin with a Knoevenagel-Cope condensation between the ketone and the active methylene nitrile.[9][10] The resulting α,β-unsaturated nitrile is then attacked by a sulfur species, followed by intramolecular cyclization onto the nitrile group and subsequent tautomerization to form the aromatic 2-aminothiophene ring.[8]
3.2 Application as the Aldehyde Component: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a paramount MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide.[11][12] Using this compound as the aldehyde component introduces a nitrile-bearing side chain into the final product, offering a handle for further chemical modifications (post-Ugi transformations).
Protocol 3.2.1: Synthesis of a Nitrile-Functionalized Peptidomimetic
Reaction Scheme: This protocol describes the reaction between this compound, benzylamine, acetic acid, and tert-butyl isocyanide.
Caption: Ugi 4-Component Reaction (U-4CR) schematic.
Materials & Reagents:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Acetic Acid (1.0 eq)
-
tert-Butyl isocyanide (1.0 eq)
-
Methanol (MeOH)
Procedure:
-
Setup: In a flask, dissolve this compound and benzylamine in methanol. Stir for 20 minutes to facilitate imine formation.
-
Component Addition: Add acetic acid and continue stirring for another 10 minutes.
-
Isocyanide Addition: Add tert-butyl isocyanide to the mixture. The reaction is often exothermic.
-
Reaction: Stir the reaction at room temperature for 24-48 hours.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the product by flash chromatography or recrystallization.
Mechanistic Rationale: The Ugi reaction mechanism is initiated by the condensation of the aldehyde and amine to form an imine.[12] This is followed by the addition of the carboxylic acid and the isocyanide in a concerted or stepwise manner, which, after a Mumm rearrangement, yields the stable α-acylamino amide product.[4] The use of a bifunctional component like our title compound opens avenues for subsequent intramolecular reactions, greatly expanding the accessible chemical space.[13]
Safety & Handling
This compound should be handled in a well-ventilated fume hood.[6] It is a potential irritant and may react with strong oxidizing agents.[6] Store in a cool, dry place in a tightly sealed container away from heat sources.[6] Always consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound is a potent and versatile building block for multicomponent reactions. Its dual functionality allows it to be strategically employed in various well-established MCRs like the Gewald and Ugi reactions, leading to the rapid synthesis of highly functionalized and complex molecular scaffolds. The protocols and insights provided herein are intended to empower researchers in medicinal chemistry and drug development to leverage this unique reagent for the efficient construction of novel compound libraries.
References
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Benchchem. (n.d.). This compound. Retrieved from a URL provided by the grounding tool.[2]
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Beilstein Journals. (2024, December 3). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Retrieved from a URL provided by the grounding tool.[14]
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Methylamine Supplier. (n.d.). 2-Formyl-3-Methyl-Butanenitrile. Retrieved from a URL provided by the grounding tool.[6]
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TCI Chemicals. (n.d.). Multicomponent Reaction (MCR). Retrieved from a URL provided by the grounding tool.
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Stoltz, B. M. (n.d.). Multicomponent Reactions in Total Synthesis. Caltech. Retrieved from a URL provided by the grounding tool.[3]
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ACS Omega. (2020, March 23). From Ugi Multicomponent Reaction to Linkers for Bioconjugation. Retrieved from a URL provided by the grounding tool.[11]
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Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from a URL provided by the grounding tool.[15]
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Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from a URL provided by the grounding tool.[12]
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Wikipedia. (n.d.). Gewald reaction. Retrieved from a URL provided by the grounding tool.[7]
-
Organic Chemistry Portal. (n.d.). Multicomponent Reactions. Retrieved from a URL provided by the grounding tool.[16]
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ACS GCI Pharmaceutical Roundtable. (2026, January 6). Multicomponent Reactions. Retrieved from a URL provided by the grounding tool.[1]
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Wikipedia. (n.d.). Ugi reaction. Retrieved from a URL provided by the grounding tool.[4]
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ResearchGate. (2025, August 7). Highly Efficient C—C Bond-Forming Reactions of an α-Cyanoketene Dithioacetal with Aldehydes and Ketones. Retrieved from a URL provided by the grounding tool.[17]
-
PMC - NIH. (2023, May 5). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Retrieved from a URL provided by the grounding tool.[18]
-
ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from a URL provided by the grounding tool.[9]
-
PMC. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from a URL provided by the grounding tool.[19]
-
PMC - PubMed Central. (n.d.). Bifunctional building blocks in the Ugi-azide condensation reaction: A general strategy toward exploration of new molecular diversity. Retrieved from a URL provided by the grounding tool.[13]
-
Chemistry LibreTexts. (2022, September 25). Synthesis of Amino Acids. Retrieved from a URL provided by the grounding tool.[20]
-
ACS Publications. (n.d.). Unique Structures Generated by Ugi 3CC Reactions Using Bifunctional Starting Materials Containing Aldehyde and Carboxylic Acid. The Journal of Organic Chemistry. Retrieved from a URL provided by the grounding tool.[21]
-
Guidechem. (n.d.). This compound 771510-15-7 wiki. Retrieved from a URL provided by the grounding tool.[5]
-
Sketchy MCAT. (2023, July 22). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1). Retrieved from a URL provided by the grounding tool.[22]
-
ACS Publications. (2024, July 5). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from a URL provided by the grounding tool.[10]
-
Refubium. (n.d.). 1.2 Multicomponent reactions. Retrieved from a URL provided by the grounding tool.[23]
-
Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from a URL provided by the grounding tool.[8]
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Application Notes and Protocols for Stereoselective Reactions Involving 2-Formyl-3-methylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Potential of 2-Formyl-3-methylbutanenitrile
This compound is a bifunctional molecule possessing significant potential as a chiral building block in organic synthesis. Its structure, featuring a formyl group adjacent to a stereocenter bearing a nitrile and an isopropyl group, presents a unique synthetic handle for the construction of complex molecular architectures. While the literature specifically detailing stereoselective reactions on this compound is nascent, its analogy to other α-branched aldehydes allows for the rational design of highly stereocontrolled transformations. This guide provides a detailed exploration of potential stereoselective reactions, grounded in established principles and analogous systems, to unlock the synthetic utility of this promising intermediate. A primary application of this compound has been noted in the synthesis of substituted pyrazolo[1,5-a]pyrimidines, which are of interest in medicinal chemistry.[1]
The key to unlocking the stereochemical potential of this compound lies in understanding the facial selectivity of nucleophilic attack on the formyl group, which is governed by the existing stereocenter at the α-position. The relative sizes of the substituents at the α-carbon (isopropyl > nitrile > hydrogen) create a biased steric environment, which can be exploited to achieve high diastereoselectivity.
Theoretical Framework: Predicting Stereochemical Outcomes
The stereochemical outcome of nucleophilic additions to α-chiral aldehydes like this compound can be predicted using well-established models. The Felkin-Anh model is particularly relevant for non-chelating conditions.[2][3][4][5]
The Felkin-Anh Model
The Felkin-Anh model predicts the major diastereomer formed from the nucleophilic attack on an α-chiral carbonyl compound. The model is based on the following principles:
-
The largest group (RL) at the α-stereocenter orients itself perpendicular to the carbonyl group to minimize steric interactions.
-
The nucleophile attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°).
-
The trajectory of the nucleophilic attack is favored from the side of the smallest substituent (RS) at the α-stereocenter.[2]
For this compound, the substituents at the α-carbon are:
-
RL (Large): Isopropyl (-CH(CH3)2)
-
RM (Medium): Nitrile (-CN)
-
RS (Small): Hydrogen (-H)
Therefore, nucleophilic attack is predicted to occur from the face bearing the hydrogen atom, leading to the preferential formation of one diastereomer.
Caption: Felkin-Anh model predicting the major diastereomer.
Application Note 1: Diastereoselective Reduction to Chiral β-Amino Alcohols
The reduction of the formyl group in this compound provides access to chiral 2-(hydroxymethyl)-3-methylbutanenitrile. Subsequent reduction of the nitrile group would yield a valuable chiral β-amino alcohol.[6] The stereochemistry of the newly formed hydroxyl group can be controlled by the choice of reducing agent and reaction conditions.
Causality Behind Experimental Choices:
-
Low Temperature: Performing the reduction at low temperatures (-78 °C) is crucial to prevent over-reduction of the initially formed aldehyde from the nitrile reduction.[7] For the reduction of the formyl group, low temperature enhances the diastereoselectivity by minimizing the kinetic energy of the system, thereby amplifying the energetic differences between the diastereomeric transition states.
-
Bulky Hydride Reagents: Bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), are highly sensitive to steric hindrance and therefore exhibit high diastereoselectivity in the reduction of α-chiral aldehydes, consistent with the Felkin-Anh model.
Protocol 1: Diastereoselective Reduction of the Formyl Group
This protocol is based on established procedures for the diastereoselective reduction of α-branched aldehydes.
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO3)
-
30% Hydrogen Peroxide (H2O2)
-
Sodium Thiosulfate (Na2S2O3)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound (1.0 equiv) and dissolved in anhydrous THF (0.1 M).
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Reducing Agent: L-Selectride® solution (1.2 equiv) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material (typically 1-2 hours).
-
Quenching: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of NaHCO3 at -78 °C.
-
Oxidative Workup: The mixture is allowed to warm to room temperature, and 30% H2O2 is carefully added. The resulting mixture is stirred for 1 hour.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with a saturated aqueous solution of Na2S2O3 and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio is determined by chiral HPLC or by NMR analysis of a suitable derivative (e.g., a Mosher's ester).
| Parameter | Condition | Rationale |
| Temperature | -78 °C | Maximizes diastereoselectivity. |
| Reducing Agent | L-Selectride® | Bulky reagent enhances steric differentiation. |
| Solvent | Anhydrous THF | Aprotic solvent, compatible with the reagents. |
| Workup | Oxidative | To decompose the borane intermediates. |
Application Note 2: Organocatalytic Asymmetric Aldol Reaction
The enolizable nature of the α-proton in this compound makes it a suitable substrate for stereoselective aldol reactions. Organocatalysis, using chiral secondary amines, can provide a powerful platform for achieving high diastereo- and enantioselectivity in the reaction with various electrophiles.[1][8]
Mechanism of Stereocontrol:
The chiral secondary amine catalyst reacts with the aldehyde to form a chiral enamine intermediate. The stereochemistry of the catalyst directs the facial selectivity of the subsequent attack of the enamine on an aldehyde, leading to the formation of a chiral aldol adduct.
Caption: Workflow for an organocatalytic aldol reaction.
Protocol 2: Asymmetric Aldol Reaction with an Aromatic Aldehyde
This protocol is adapted from established procedures for organocatalytic asymmetric aldol reactions of α-branched aldehydes.[9]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
Benzoic acid
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Reaction Setup: To a vial containing a magnetic stir bar is added (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.2 equiv) and benzoic acid (0.2 equiv).
-
Addition of Reactants: Anhydrous DCM is added, followed by this compound (1.0 equiv) and the aromatic aldehyde (1.2 equiv).
-
Reaction: The vial is sealed and the mixture is stirred at room temperature for 24-48 hours.
-
Monitoring: The reaction progress is monitored by TLC.
-
Workup: Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification.
-
Purification and Analysis: The product is purified by flash column chromatography. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC.
| Parameter | Reagent/Condition | Rationale |
| Catalyst | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | A widely used and effective organocatalyst for asymmetric aldol reactions. |
| Co-catalyst | Benzoic acid | Promotes the formation of the enamine intermediate. |
| Solvent | Anhydrous DCM | A common aprotic solvent for organocatalytic reactions. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed with good selectivity. |
Application Note 3: Diastereoselective Cyanohydrin Formation
The formyl group of this compound can be converted to a cyanohydrin, introducing a new stereocenter and a versatile hydroxynitrile functionality.[6][10] The stereochemical outcome of this transformation can be influenced by the choice of cyanide source and the use of a chiral catalyst.
Controlling Stereoselectivity:
The addition of a cyanide nucleophile to the aldehyde can be rendered diastereoselective due to the influence of the adjacent stereocenter, as predicted by the Felkin-Anh model. The use of a Lewis acid can enhance this selectivity.
Protocol 3: Diastereoselective Cyanohydrin Formation
This protocol is based on general procedures for cyanohydrin formation.[6]
Materials:
-
This compound
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc iodide (ZnI2)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask is charged with this compound (1.0 equiv) and anhydrous DCM under an inert atmosphere.
-
Addition of Lewis Acid: Zinc iodide (0.1 equiv) is added to the solution.
-
Cooling: The mixture is cooled to 0 °C in an ice bath.
-
Addition of Cyanide Source: Trimethylsilyl cyanide (1.5 equiv) is added dropwise.
-
Reaction: The reaction is stirred at 0 °C and allowed to warm to room temperature overnight.
-
Monitoring: The reaction is monitored by TLC.
-
Workup: The reaction is quenched by the addition of 1 M HCl. The layers are separated, and the aqueous layer is extracted with DCM.
-
Drying and Concentration: The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated.
-
Purification and Analysis: The crude product (the silyl-protected cyanohydrin) is purified by flash chromatography. The diastereomeric ratio can be determined by NMR spectroscopy.
| Parameter | Reagent/Condition | Rationale |
| Cyanide Source | TMSCN | A less hazardous and commonly used source of cyanide. |
| Lewis Acid | ZnI2 | Activates the carbonyl group and can enhance diastereoselectivity. |
| Temperature | 0 °C to Room Temp | Allows for a controlled reaction. |
Conclusion
While direct literature on the stereoselective reactions of this compound is limited, its structural similarity to other α-branched aldehydes provides a strong foundation for the development of highly selective synthetic methodologies. The protocols and application notes presented herein, based on established principles of stereocontrol, offer a roadmap for researchers to explore the rich synthetic potential of this versatile chiral building block. The successful application of these methods will undoubtedly pave the way for the efficient synthesis of complex, enantioenriched molecules for applications in drug discovery and materials science.
References
-
ChemRxiv. (2023). Chiral Aldehyde Catalysis Enables Direct Asymmetric Substitution Reaction of N-Unprotected Amino Acids with Halohydrocarbons. Retrieved from [Link]
-
Walsh, P. J. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2167–2178. Retrieved from [Link]
-
Gualandi, A., et al. (2016). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. Journal of the American Chemical Society, 138(25), 7963–7972. Retrieved from [Link]
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Nicewicz, D. A., & Macmillan, D. W. C. (2013). Enantioselective Direct α-Amination of Aldehydes via a Photoredox Mechanism: A Strategy for Asymmetric Amine Fragment Coupling. Journal of the American Chemical Society, 135(31), 11567–11570. Retrieved from [Link]
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LibreTexts Chemistry. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Aldehyde synthesis by nitrile reduction. Retrieved from [Link]
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Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Engineered aldolases catalyzing stereoselective aldol reactions between aryl-substituted ketones and aldehydes. Retrieved from [Link]
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Walsh, P. J., & Schelter, E. J. (2013). Chelation-controlled additions to α-silyloxy aldehydes: an autocatalytic approach. Organic letters, 15(24), 6294–6297. Retrieved from [Link]
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ResearchGate. (n.d.). Catalytic Asymmetric Cyanation Reactions of Aldehydes and Ketones in Total Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Retrieved from [Link]
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YouTube. (2026). Felkin-Anh Model for diastereoselective addition. Retrieved from [Link]
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Barbas, C. F., et al. (2004). Direct, Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. Organic Letters, 6(11), 1849–1852. Retrieved from [Link]
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Mini-Reviews in Organic Chemistry. (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Retrieved from [Link]
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Buchwald, S. L., & Hoveyda, A. H. (2017). CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes. Journal of the American Chemical Society, 140(1), 16–20. Retrieved from [Link]
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ScienceDirect. (2022). CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles. Retrieved from [Link]
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Sci-Hub. (1994). Stereoselective Synthesis of α,β-Diamino Nitriles from Amino Acids. Retrieved from [Link]
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The Pivotal Role of 2-Formyl-3-methylbutanenitrile as a Versatile Synthetic Intermediate in Heterocyclic Chemistry
Abstract
This technical guide delineates the significant applications of 2-Formyl-3-methylbutanenitrile in modern organic synthesis. Contrary to being a catalyst itself, this molecule serves as a highly valuable and versatile bifunctional building block. Its unique structural arrangement, featuring an isopropyl group adjacent to a formyl-nitrile core, provides a distinct steric and electronic profile. This document will focus on its primary, well-documented application in the synthesis of substituted nitrogen-containing heterocycles, particularly pyrazoles and pyrazolo[1,5-a]pyrimidines. These scaffolds are of paramount importance in medicinal chemistry, exhibiting a wide array of biological activities. We will provide detailed insights into the reaction mechanisms, experimental protocols, and the causality behind procedural choices, aimed at researchers, scientists, and professionals in drug development.
Introduction: A Clarification of Role
This compound, a specific α-formyl nitrile, is not documented in the scientific literature as a catalyst. Instead, its considerable utility lies in its role as a synthetic intermediate.[1] The presence of both a reactive aldehyde and a nitrile group on adjacent carbons makes it a potent precursor for the construction of complex molecular architectures. The primary application of this compound is in the synthesis of substituted pyrazolo[1,5-a]pyrimidines, a class of compounds with significant interest in medicinal chemistry due to their antifungal, antibacterial, and antitumor properties.[1] It also serves as a key precursor for resorcylate aminopyrazole Hsp90 inhibitors.[1]
The general synthesis of α-formyl nitriles like this compound involves the dropwise addition of the corresponding nitrile (isovaleronitrile) and ethyl formate to a suspension of a strong base, such as potassium tert-butoxide, in an appropriate solvent like tetrahydrofuran (THF).[1]
Application in the Synthesis of Substituted Pyrazoles
A cornerstone application of this compound is in the construction of pyrazole rings. The aldehyde functionality readily undergoes condensation reactions with hydrazine derivatives to form the pyrazole core.[1] This reaction is foundational for creating a diverse library of substituted pyrazoles for further synthetic elaboration or biological screening.
Mechanistic Rationale
The synthesis of a pyrazole from this compound and a hydrazine derivative proceeds through a condensation-cyclization cascade. The initial step is the nucleophilic attack of the hydrazine on the electrophilic aldehyde carbon of this compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen of the hydrazine onto the nitrile carbon, followed by tautomerization, yields the stable aromatic pyrazole ring. This reaction is often catalyzed by an acid, which protonates the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack.
Caption: Reaction workflow for pyrazole synthesis.
Application in the Synthesis of Pyrazolo[1,5-a]pyrimidines
Expanding on the synthesis of pyrazoles, this compound is a key precursor in the construction of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[1] These compounds are of significant interest in medicinal chemistry. In these syntheses, a pre-formed aminopyrazole is reacted with this compound.
Mechanistic Considerations
In this multi-step synthesis, this compound acts as a bifunctional electrophile. The reaction is typically initiated by the condensation of the amino group of the aminopyrazole with the formyl group of this compound. This is followed by an intramolecular cyclization where a ring nitrogen of the pyrazole attacks the nitrile carbon, leading to the formation of the fused pyrimidine ring.[1]
Experimental Protocols
The following is a representative protocol for the synthesis of a substituted aminopyrazole, a key intermediate for more complex heterocycles, starting from this compound.
Synthesis of a 3-amino-4-isopropyl-1H-pyrazole-5-carbonitrile Derivative
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
p-Toluenesulfonic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add hydrazine hydrate (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reaction: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 3-amino-4-isopropyl-1H-pyrazole-5-carbonitrile derivative.[1]
Summary of Applications
| Application | Reactant(s) | Catalyst | Product Class | Significance |
| Pyrazole Synthesis | This compound, Hydrazine derivative | Acid catalyst (e.g., p-TsOH) | Substituted Pyrazoles | Building blocks for medicinal chemistry[1] |
| Pyrazolo[1,5-a]pyrimidine Synthesis | This compound, Aminopyrazole | Acid or base catalyst | Fused Heterocycles | Antifungal, antibacterial, antitumor agents[1] |
Future Perspectives
While the primary role of this compound is well-established as a synthetic intermediate, future research could explore its potential in asymmetric synthesis.[1] Although not yet documented, the prochiral center at the C2 position presents an opportunity for the development of stereoselective methodologies to produce enantiomerically enriched heterocyclic compounds, which is often crucial for pharmaceutical applications.[1]
References
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The Versatile Synthon: Application Notes for 2-Formyl-3-methylbutanenitrile in Pharmaceutical Intermediate Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-Formyl-3-methylbutanenitrile, a bifunctional building block of significant utility in contemporary medicinal chemistry. We will dissect the causality behind its synthetic applications, offering detailed, field-proven protocols for its use in the construction of high-value pharmaceutical intermediates. The focus is on empowering researchers, scientists, and drug development professionals with the practical knowledge to leverage this versatile synthon in their discovery and development pipelines. The protocols herein are designed as self-validating systems, supported by mechanistic insights and authoritative references.
Introduction: Unveiling a Key Pharmaceutical Building Block
This compound, with the molecular formula C₆H₉NO, is a specialized α-formyl nitrile that has emerged as a valuable intermediate in the synthesis of complex heterocyclic scaffolds.[1] Its structure is characterized by the presence of two highly reactive functional groups on the same carbon atom: an electrophilic formyl (aldehyde) group and an electron-withdrawing nitrile group. The adjacent isopropyl group provides a unique steric and electronic profile that influences its reactivity and the architecture of downstream products.[1] This dual functionality allows for a diverse array of chemical transformations, making it a powerful tool for constructing molecular frameworks integral to a range of therapeutic agents, including inhibitors of Cyclin-Dependent Kinases (CDKs), Heat Shock Protein 90 (Hsp90), and the NLRP3 inflammasome.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉NO | [1] |
| Molecular Weight | 111.14 g/mol | [1] |
| Appearance | Yellow oil | [2] |
| Purity (Typical) | ~95% | [1] |
| CAS Number | 771510-15-7 | [2] |
Core Applications in Pharmaceutical Synthesis
The strategic importance of this compound lies in its ability to serve as a linchpin in the synthesis of heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key proteins in oncology and immunology.[2]
Synthesis of CDK Inhibitors for Oncology
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[2] Consequently, CDK inhibitors are a major focus of cancer drug development. This compound is a key starting material for a class of pyrazolo[1,5-a]pyrimidine-based CDK inhibitors.[2] The reaction involves a condensation and cyclization sequence with a suitable hydrazine, as detailed in the protocols below.
Construction of Hsp90 Inhibitors for Fungal Infections and Cancer
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous proteins required for tumor cell growth and the virulence of pathogenic fungi.[3][5] this compound is utilized in the synthesis of resorcylate aminopyrazole Hsp90 inhibitors, which have shown promise as antifungal and anticancer agents.[5]
Development of NLRP3 Inflammasome Inhibitors
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, and atherosclerosis.[4] this compound serves as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidines that act as NLRP3 inflammasome inhibitors.[4]
Experimental Protocols
The following protocols are presented with the intention of providing a clear and reproducible methodology. The causality behind key steps is explained to allow for adaptation and troubleshooting.
Protocol 1: Synthesis of this compound
This protocol details the formylation of isovaleronitrile. The reaction proceeds via the formation of a lithium diisopropylamide (LDA) generated enolate, which then acts as a nucleophile, attacking an appropriate formylating agent.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is critical due to the moisture-sensitivity of n-butyllithium and the resulting LDA.
-
Low Temperature: The reaction is conducted at -78 °C to control the exothermicity of the deprotonation and subsequent formylation, minimizing side reactions.
-
LDA as a Base: LDA is a strong, non-nucleophilic base, ideal for generating the enolate of the nitrile without competing nucleophilic attack on the nitrile itself.
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation of LDA: To a solution of diisopropylamine (25.2 cm³, 0.180 mol) in anhydrous tetrahydrofuran (THF, 100 cm³) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.6 M in hexanes, 112.8 cm³, 0.180 mol) dropwise.[6] Stir the reaction mixture at -78 °C for 30 minutes.[6]
-
Enolate Formation: Add isovaleronitrile (18.9 cm³, 0.180 mol) to the freshly prepared LDA solution and stir for 10 minutes at -78 °C.[6]
-
Formylation: The reaction details for the formylation step can vary, but typically involve the addition of a formylating agent such as ethyl formate.[7]
-
Work-up and Purification: The reaction is quenched with an aqueous acid solution and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by flash chromatography.[3][5]
Protocol 2: Synthesis of 3-Isopropyl-1H-pyrazolo[1,5-a]pyrimidine - A Core Intermediate for CDK Inhibitors
This protocol describes the condensation reaction between this compound and hydrazine hydrate to form the pyrazolo[1,5-a]pyrimidine core.
Causality behind Experimental Choices:
-
Acid Catalyst: Acetic acid catalyzes the condensation reaction between the formyl group and hydrazine, and facilitates the subsequent intramolecular cyclization.
-
Reflux Conditions: The elevated temperature is necessary to drive the reaction to completion.
-
Ethanol as Solvent: Ethanol is a suitable polar protic solvent that dissolves the reactants and is appropriate for the reflux temperature.
Diagram 2: Synthesis of 3-Isopropyl-1H-pyrazolo[1,5-a]pyrimidine
Caption: Reaction scheme for the synthesis of the pyrazolo[1,5-a]pyrimidine core.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (9.47 g, 85.2 mmol) in ethanol (250 cm³), add hydrazine hydrate (6.27 cm³, 110.8 mmol) and acetic acid (8.30 cm³, 144.8 mmol).[6]
-
Reaction: Heat the reaction mixture under reflux for 16 hours.[6]
-
Work-up: Cool the reaction mixture and concentrate it in vacuo.[4]
-
Purification: The crude product can be purified by extraction and subsequent chromatography on silica gel.[4]
Characterization and Analytical Control
Rigorous characterization is essential to confirm the identity and purity of this compound and its derivatives.
Table 2: Key Analytical Techniques and Expected Observations
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural Elucidation | Aldehyde proton signal (δ 9.5–10.5 ppm), signals for the isopropyl group protons.[1] |
| ¹³C NMR | Structural Confirmation | Carbonyl carbon signal (δ ~190 ppm), nitrile carbon signal (δ ~120 ppm).[1] |
| FT-IR | Functional Group Identification | Strong C=O stretch for the aldehyde, C≡N stretch for the nitrile.[1] |
| GC-MS | Purity Assessment and Identification | A distinct peak for the compound with a mass spectrum corresponding to its molecular weight.[1] |
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount.
-
General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: While a specific, detailed Safety Data Sheet (SDS) is not widely available, it should be handled with care as it contains both an aldehyde and a nitrile functional group. Nitriles can be toxic. Avoid inhalation, ingestion, and skin contact.
-
Reagents: n-Butyllithium is pyrophoric and reacts violently with water. Handle under an inert atmosphere. Diisopropylamine is corrosive and flammable. Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme caution.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[1]
Conclusion and Future Outlook
This compound is a synthon of considerable value, enabling the efficient construction of pharmaceutically relevant heterocyclic cores. The protocols detailed in this guide provide a solid foundation for its application in the synthesis of intermediates for CDK, Hsp90, and NLRP3 inflammasome inhibitors. The future of drug discovery will likely see the expanded use of such versatile building blocks in the creation of novel therapeutics targeting a wide range of diseases.
References
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-
Hasin, D. S., et al. (2018). Design and synthesis of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors. National Center for Biotechnology Information. Retrieved from [Link]
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-
LookChem. (n.d.). Cas 151521-49-2,4-Isopropyl-1H-pyrazol-3-amine. Retrieved from [Link]
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-
European Patent Office. (2016). INHIBITORS OF CYCLIN-DEPENDENT KINASES. EP 3273966 B1. Retrieved from [Link]
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Application Notes & Protocols: Scale-up Synthesis of Heterocycles Using 2-Formyl-3-methylbutanenitrile
Introduction: The Strategic Importance of 2-Formyl-3-methylbutanenitrile in Heterocyclic Synthesis
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their synthesis, particularly on a large scale, is a cornerstone of modern drug development and chemical manufacturing. Among the myriad of building blocks available to synthetic chemists, this compound stands out as a versatile and highly reactive precursor for the construction of diverse heterocyclic scaffolds.
This α-formyl nitrile, with its characteristic isopropyl group, offers a unique combination of steric and electronic properties that can be exploited to control regioselectivity and reactivity in cyclization reactions.[3] Its bifunctional nature, possessing both an electrophilic formyl group and a nitrile moiety, allows for facile reactions with a variety of dinucleophiles to construct key heterocyclic systems such as pyrimidines, pyridines, and thiophenes.[3][4] These heterocycles are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antifungal, antibacterial, and antitumor properties.[3]
This guide provides a comprehensive overview of the scale-up synthesis of heterocycles using this compound. It is designed for researchers, scientists, and professionals in drug development who are looking to transition from small-scale laboratory synthesis to larger, more industrially relevant production scales. The protocols and insights provided herein are grounded in established chemical principles and aim to address the practical challenges associated with scaling up these critical chemical transformations.
Core Methodologies: Synthesis of Key Heterocyclic Scaffolds
The utility of this compound as a synthetic intermediate is best demonstrated through its application in the synthesis of various biologically active heterocycles.[3] This section details the scaled-up synthesis of two prominent classes of heterocycles: pyrimidines and thiophenes.
Synthesis of Substituted Pyrimidines
Pyrimidines are a class of nitrogen-containing heterocycles that are fundamental components of nucleic acids (DNA and RNA) and are prevalent in a wide array of pharmaceuticals. The reaction of this compound with N,N-binucleophiles like guanidine or urea provides a direct and efficient route to highly substituted pyrimidine derivatives.
Causality of Experimental Choices:
-
Solvent Selection: Ethanol is often chosen as the reaction solvent due to its ability to dissolve both the reactants and the basic catalyst, its relatively high boiling point for conducting reactions at elevated temperatures, and its ease of removal during work-up.
-
Catalyst: A base catalyst, such as sodium ethoxide, is crucial for deprotonating the N,N-binucleophile, thereby increasing its nucleophilicity and facilitating the initial attack on the electrophilic formyl group of this compound.
-
Temperature Control: The reaction is typically performed at reflux to ensure a sufficient reaction rate. However, careful temperature monitoring is essential during scale-up to manage any potential exotherms and maintain a controlled reaction profile.
Workflow for Pyrimidine Synthesis:
Caption: Scaled-up Gewald reaction for 2-aminothiophene synthesis.
Detailed Protocol for the Synthesis of a 2-Aminothiophene Derivative (Scale: 50 g)
-
Reactor Setup: Use a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser connected to a gas scrubber (to trap H₂S).
-
Reagent Charging:
-
To the flask, add this compound (55.6 g, 0.5 mol) and ethanol (500 mL).
-
Add morpholine (43.6 g, 0.5 mol).
-
-
Sulfur Addition:
-
Stir the mixture and add elemental sulfur (16.0 g, 0.5 g-atom) in small portions over 30 minutes. An exotherm may be observed.
-
-
Reaction:
-
Heat the reaction mixture to 50-60 °C and stir for 2-3 hours. Monitor the reaction by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into ice-water (1 L).
-
The product will precipitate. Filter the solid, wash with water, and air dry.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Scale-up Considerations and Process Safety
Transitioning from a laboratory-scale synthesis to a larger production scale introduces a new set of challenges that must be carefully managed to ensure a safe, efficient, and reproducible process. [5][6] Key Parameters for Successful Scale-up:
| Parameter | Laboratory Scale (grams) | Pilot/Production Scale (kilograms) | Rationale for Consideration |
| Heat Transfer | High surface area-to-volume ratio, efficient heat dissipation. | Low surface area-to-volume ratio, potential for "runaway" reactions. [7] | Exothermic reactions must be carefully controlled through jacketed reactors, controlled addition rates, and efficient cooling systems. [7] |
| Mixing | Efficient mixing is easily achieved with magnetic stir bars. | Mechanical stirrers with appropriate impeller design are required to ensure homogeneity. | Inefficient mixing can lead to localized hot spots, side reactions, and lower yields. |
| Reagent Addition | Reagents are often added all at once. | Controlled, slow addition of reactive reagents is critical to manage exotherms and maintain a safe temperature profile. | |
| Work-up & Isolation | Simple filtration and evaporation are common. | Larger equipment such as centrifuges and filter presses are needed. | The efficiency of product isolation and drying can significantly impact the overall process time and final product quality. |
| Safety | Standard fume hood provides adequate protection. | A comprehensive Process Hazard Analysis (PHA) is required. This includes considering the flammability of solvents, toxicity of reagents and byproducts (e.g., H₂S in the Gewald reaction), and potential for runaway reactions. [8][9][10][11] |
Safety and Handling of this compound:
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. [8]Keep containers tightly sealed. [8]* Handling: Use in a well-ventilated area or under a chemical fume hood. [10]Avoid contact with skin, eyes, and clothing. [10]Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [9]* Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases. [8][11]
Conclusion
This compound is a valuable and versatile building block for the scale-up synthesis of a wide range of biologically important heterocycles. The protocols and considerations outlined in this guide provide a solid foundation for researchers and process chemists to develop robust and scalable synthetic routes. By understanding the underlying chemical principles and paying careful attention to the challenges of heat transfer, mixing, and safety, the successful and efficient large-scale production of these important compounds can be achieved.
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-
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-
National Center for Biotechnology Information. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. [Link]
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Oxford Academic. α,β-Unsaturated Nitriles in Heterocyclic Synthesis. Novel Synthesis of Pyridines and Thieno[2,3-b]pyridine Derivatives. [Link]
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IJNRD. A Study Of Synthesis Of Bioactive Heterocycles. [Link]
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Gelest, Inc. 2-METHYL-3-BUTENENITRILE, tech-95 Safety Data Sheet. [Link]
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ResearchGate. Reactivity of 3-formyl- and 3-cyanothiochromones toward some N- and C-nucleophiles. Novel synthesis of 3-substituted 2-aminothiochromones. [Link]
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National Center for Biotechnology Information. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]
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Pharmaceutical Technology. Practical Approaches to Large-Scale Heterocyclic Synthesis. [Link]
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Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
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ResearchGate. Synthesis of aromatic heterocycles. [Link]
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Organic Chemistry Portal. Pyridine synthesis. [Link]
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Reddit. Looking for tips on scaling up organic syntheses. [Link]
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European Journal of Chemistry. 3-Formylchromones as diverse building blocks in heterocycles synthesis. [Link]
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ACS Publications. A Simple, Modular Synthesis of Substituted Pyridines. [Link]
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ResearchGate. (PDF) Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. [Link]
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ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
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International Narcotics Control Board. List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under. [Link]
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ResearchGate. Synthesis of Bioactive Heterocycles Exploiting Modern Continuous Flow Chemistry. [Link]
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Journal of Materials and Environmental Science. Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. [Link]
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MDPI. Molbank | Topical Collection : Heterocycle Reactions. [Link]
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MDPI. Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. [Link]
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Ravimiamet. What are drug precursors? [Link]
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National Center for Biotechnology Information. A Simple, Modular Synthesis of Substituted Pyridines. [Link]
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Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
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Frontiers. Emerging Heterocycles as Bioactive Compounds. [Link]
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ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
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The Aquila Digital Community. The Use of Heterocycles as Important Structures in Medicinal Chemistry. [Link]
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MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]
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CatSci. SOME SCALE-UP CONSIDERATIONS. [Link]
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European Monitoring Centre for Drugs and Drug Addiction. Drug precursor developments in the European Union. [Link]
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ACS Publications. Derisking Crystallization Process Development and Scale-Up Using a Complementary, “Quick and Dirty” Digital Design. [Link]
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National Center for Biotechnology Information. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. [Link]
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National Center for Biotechnology Information. Bioactive heterocycles containing endocyclic N-hydroxy groups. [Link]
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Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]
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United Nations Office on Drugs and Crime. PRECURSOR TRENDS AND MANUFACTURING METHODS. [Link]
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National Center for Biotechnology Information. Green methodologies for the synthesis of 2-aminothiophene. [Link]
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Troubleshooting & Optimization
Optimizing yield of pyrazole synthesis from "2-Formyl-3-methylbutanenitrile"
Guide ID: PYSYNTH-004 Topic: Optimizing Yield of 4-cyano-5-isopropyl-1H-pyrazole from 2-Formyl-3-methylbutanenitrile Senior Application Scientist: Dr. Gemini
Section 1: Overview and Core Principles
Welcome to the technical support center for pyrazole synthesis. This guide is specifically designed for researchers, chemists, and drug development professionals working on the synthesis of pyrazole derivatives from α,β-unsaturated nitrile precursors, focusing on the conversion of this compound to 4-cyano-5-isopropyl-1H-pyrazole.
The synthesis of pyrazoles via the cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazine is a cornerstone of heterocyclic chemistry.[1][2] The reaction with this compound presents unique challenges and opportunities for optimization due to the presence of both an aldehyde and a nitrile functional group. This guide provides in-depth, field-proven insights to help you navigate the experimental landscape, troubleshoot common issues, and ultimately maximize the yield and purity of your target compound.
Core Reaction Scheme:
Section 2: Reaction Mechanism Deep Dive
Understanding the reaction pathway is critical for effective troubleshooting. The formation of the pyrazole ring from an α,β-unsaturated aldehyde and hydrazine is not a single-step event but a sequence of well-defined chemical transformations.[3][4]
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic aldehyde carbon of this compound. This is a classic condensation reaction that, after dehydration, rapidly forms a hydrazone intermediate.
-
Intramolecular Cyclization (Michael Addition): The second nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the β-carbon of the original α,β-unsaturated system. This 1,4-conjugate addition, or Michael addition, results in the formation of a five-membered, non-aromatic pyrazoline ring.
-
Aromatization: The stable pyrazole ring is achieved through aromatization of the pyrazoline intermediate. This step typically involves the loss of two hydrogen atoms (oxidation). This is often the rate-limiting step and can be facilitated by an oxidizing agent or occur via air oxidation, sometimes requiring heat.[1][5]
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in this specific synthesis?
The main challenge is achieving complete aromatization of the pyrazoline intermediate to the final pyrazole product without inducing side reactions. The pyrazoline can be quite stable, leading to an impure final product if the reaction is not driven to completion.[6]
Q2: Which hydrazine source should I use: hydrazine hydrate or hydrazine salts?
For this synthesis, hydrazine hydrate is generally preferred. It is a potent nucleophile and its basicity can facilitate the initial condensation step. Hydrazine salts (e.g., hydrochloride) are less nucleophilic and require the addition of a base to liberate the free hydrazine, adding complexity to the reaction setup.[2]
Q3: What are the typical solvents and temperatures for this reaction?
Protic solvents like ethanol or methanol are excellent starting points. They effectively solvate the reactants and intermediates. The initial condensation is often exothermic and should be controlled by maintaining a temperature of 20-50°C.[7] The subsequent cyclization and aromatization steps may require refluxing for several hours to proceed to completion.
Q4: How can I monitor the reaction's progress effectively?
Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase like 30-50% ethyl acetate in hexanes. You should be able to visualize the consumption of the starting aldehyde, the transient appearance of the hydrazone/pyrazoline intermediates (often as a streak or closely-spaced spots), and the formation of the final pyrazole product, which typically has a lower Rf value than the starting aldehyde and is UV active.
Section 4: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: The reaction yield is very low, or no product is formed.
-
Q: My starting material is consumed, but the yield of isolated pyrazole is poor. What's happening?
-
A: Causality: This often points to the formation of soluble intermediates or byproducts that are lost during workup and purification. The pyrazoline intermediate may be more soluble in the aqueous phase than the final product. Incomplete aromatization is a primary suspect.
-
Solution: After the initial reaction period, consider adding a mild oxidizing agent to facilitate the conversion of the pyrazoline to the pyrazole. Alternatively, bubbling air or oxygen through the refluxing solution can promote oxidation.[8]
-
-
Q: The reaction seems stalled; TLC shows a significant amount of starting material even after prolonged heating. Why?
-
A: Causality: This suggests an issue with the initial condensation step. Hydrazine hydrate can degrade over time, especially if not stored properly, leading to reduced reactivity. The aldehyde starting material could also be of low purity.
-
Solution: Use a fresh, unopened bottle of hydrazine hydrate. Verify the purity of your this compound via NMR or GC-MS before starting the reaction. Ensure the stoichiometry is correct, using a slight excess (1.05-1.1 equivalents) of hydrazine hydrate.
-
Issue 2: The final product is impure, showing multiple spots on TLC.
-
Q: My final product shows two major spots on TLC. One corresponds to the desired pyrazole. What is the other?
-
A: Causality: The most likely impurity is the pyrazoline intermediate.[6] It is structurally very similar to the pyrazole product but lacks aromaticity. It will appear as a distinct spot on TLC, usually with a slightly different Rf.
-
Solution: The aromatization step is incomplete. You can re-subject the impure material to the reaction conditions, perhaps with an added oxidant like a catalytic amount of iodine in the presence of sulfuric acid, or by simply refluxing in a high-boiling solvent like DMSO under an oxygen atmosphere to drive the oxidation.[7][8]
-
-
Q: I see a baseline spot on my TLC plate and the isolated product has a "polymeric" appearance. What could cause this?
-
A: Causality: α,β-unsaturated aldehydes can be prone to polymerization under certain conditions, especially with strong bases or high temperatures. While hydrazine hydrate is a base, this is not typically a major pathway unless conditions are uncontrolled.
-
Solution: Ensure the initial addition of hydrazine is done slowly, with cooling if necessary, to control the exotherm.[7] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes mitigate polymerization side reactions.
-
Section 5: Optimized Experimental Protocols
Protocol 1: Standard Synthesis of 4-cyano-5-isopropyl-1H-pyrazole
This protocol is a robust starting point for achieving good yields.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and ethanol (5 mL per 1 g of starting material).
-
Reagent Addition: While stirring at room temperature, add hydrazine hydrate (1.05 eq) dropwise over 10-15 minutes. An exotherm may be observed. If the temperature rises above 40°C, cool the flask with a water bath.
-
Initial Reaction: Stir the mixture at room temperature for 30-60 minutes after the addition is complete. Monitor the consumption of the starting aldehyde by TLC.
-
Cyclization & Aromatization: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-8 hours. Continue to monitor by TLC until the intermediate spots have been fully converted to the product spot.
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water and ethyl acetate to the residue. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic layer to obtain the crude product. Purify via column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or crystallization.
Protocol 2: Purification by Acid Salt Crystallization
This is an effective method for removing neutral impurities.[9]
-
Dissolution: Dissolve the crude pyrazole product in a minimal amount of a suitable organic solvent (e.g., isopropanol or ethyl acetate).
-
Acidification: Slowly add a solution of concentrated hydrochloric acid or sulfuric acid (1.0 eq) dropwise while stirring.
-
Precipitation: The pyrazole acid salt should precipitate out of the solution. If precipitation is slow, cool the mixture in an ice bath.
-
Isolation: Collect the solid salt by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of Free Base: To recover the purified pyrazole, dissolve the salt in water and neutralize with a base (e.g., sodium bicarbonate or dilute NaOH) until the solution is basic (pH > 8). The pure pyrazole will often precipitate or can be extracted with an organic solvent.
Section 6: Parameter Optimization Matrix
Use this table to guide your optimization experiments. The goal is to maximize the conversion of the pyrazoline intermediate to the final pyrazole product.
| Parameter | Condition A (Standard) | Condition B (Aggressive) | Condition C (Mild Oxidative) | Expected Outcome & Rationale |
| Solvent | Ethanol | Toluene or DMSO | Acetic Acid | Toluene/DMSO allows for higher temperatures to drive aromatization. Acetic acid can act as both a solvent and a catalyst. |
| Temperature | 78°C (Reflux) | 110-150°C (Reflux) | 100°C | Higher temperatures provide more energy to overcome the activation barrier for aromatization.[1] |
| Atmosphere | Air | Air / O₂ | Air | An oxidizing atmosphere is crucial for the final aromatization step.[8] |
| Additive | None | None | Catalytic I₂ | Iodine can act as an effective oxidizing agent to accelerate the pyrazoline-to-pyrazole conversion.[7] |
| Typical Yield | 65-75% | 70-85% | 75-90% | Condition C is often the most effective for difficult aromatizations, but requires careful handling of additives. |
Section 7: References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 26, 2026, from [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved January 26, 2026, from [Link]
-
Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. Retrieved January 26, 2026, from [Link]
-
PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved January 26, 2026, from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2024, September 10). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved January 26, 2026, from [Link]
-
Google Patents. (n.d.). IL110461A - Process for the preparation of pyrazole and its derivatives. Retrieved January 26, 2026, from
-
YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved January 26, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved January 26, 2026, from [Link]
-
Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved January 26, 2026, from [Link]
-
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved January 26, 2026, from
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Formyl-3-methylbutanenitrile
Welcome to the technical support center for the synthesis of 2-Formyl-3-methylbutanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical intermediate in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formation during the synthesis of this compound. Our aim is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and dependable method for the synthesis of this compound is the Claisen-Schmidt condensation of isovaleronitrile (3-methylbutanenitrile) with a formylating agent, typically ethyl formate. This reaction is conducted in the presence of a strong, non-nucleophilic base, with potassium tert-butoxide being a common choice. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether.
Q2: I've obtained a product with a purity of around 95%, which seems to be a common outcome. What are the likely impurities?
Achieving a purity of approximately 95% is indeed a frequent result in this synthesis.[1] The impurities are generally side products arising from the reactivity of the starting materials and intermediates under the strongly basic reaction conditions. The most probable side products include:
-
Self-condensation products of isovaleronitrile: Dimeric or oligomeric species formed via the Thorpe-Ziegler reaction.
-
Unreacted starting materials: Isovaleronitrile and ethyl formate.
-
Hydrolysis products: 3-Methylbutanamide or 3-methylbutanoic acid, formed if water is present during the reaction or workup.
-
Byproducts from the base: tert-Butanol, resulting from the protonation of the tert-butoxide anion.
Q3: How can I confirm the identity of my product and detect the presence of impurities?
A combination of analytical techniques is recommended for comprehensive characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating volatile components of the reaction mixture and identifying them based on their mass spectra. It can effectively detect unreacted starting materials and some of the lower molecular weight side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for structural elucidation of the desired product and for identifying and quantifying impurities. The aldehyde proton of this compound has a characteristic chemical shift in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: The presence of a strong nitrile (C≡N) stretch and a carbonyl (C=O) stretch in the IR spectrum is indicative of the desired product.
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed breakdown of common problems encountered during the synthesis of this compound, their probable causes, and actionable solutions.
Problem 1: Low Yield of the Desired Product
Symptoms:
-
Significantly less than the expected amount of this compound is isolated after purification.
-
The crude reaction mixture shows a large amount of unreacted starting materials upon analysis (e.g., by GC-MS).
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Protocol |
| Inefficient Deprotonation | The α-proton of isovaleronitrile is not being effectively removed by the base to form the nucleophilic carbanion. | 1. Ensure Anhydrous Conditions: Potassium tert-butoxide is highly hygroscopic. The presence of moisture will consume the base and reduce its effectiveness. Use freshly opened or properly stored base. Dry all glassware and solvents thoroughly before use. 2. Use a Sufficient Excess of Base: A stoichiometric amount of base is often insufficient. An excess (e.g., 1.1 to 1.5 equivalents) is typically required to drive the reaction to completion. 3. Optimize Reaction Temperature: The deprotonation step may require a specific temperature range. While the reaction is often run at low temperatures to control side reactions, ensure the temperature is sufficient for the base to be effective. |
| Side Reactions Consuming Starting Materials | The starting materials are being consumed by competing side reactions, such as the self-condensation of isovaleronitrile or reactions involving the formylating agent. | 1. Control the Rate of Addition: Add the isovaleronitrile to the mixture of the base and ethyl formate slowly and at a controlled temperature. This maintains a low concentration of the nitrile enolate, minimizing self-condensation. 2. Optimize the Stoichiometry of Reactants: Using a slight excess of the formylating agent (ethyl formate) can help to ensure that the nitrile enolate reacts preferentially with it rather than with another molecule of isovaleronitrile. |
| Product Loss During Workup and Purification | The desired product is being lost during the aqueous workup or purification steps. | 1. Careful Quenching: Quench the reaction mixture at a low temperature (e.g., 0 °C) by slowly adding a mild acid (e.g., saturated aqueous ammonium chloride) to neutralize the excess base. 2. Efficient Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer. 3. Optimize Purification: If using distillation, ensure the vacuum is stable and the temperature is controlled to prevent decomposition. For column chromatography, select an appropriate solvent system to achieve good separation without excessive band broadening. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Problem 2: Formation of Significant Amounts of Side Products
Symptoms:
-
The crude product shows multiple significant peaks in the GC-MS analysis besides the desired product.
-
NMR analysis indicates the presence of unexpected signals, suggesting the formation of impurities.
A. Side Product: Isovaleronitrile Dimer (Thorpe-Ziegler Product)
Mechanism of Formation: Under the influence of a strong base, the carbanion of isovaleronitrile can act as a nucleophile and attack the electrophilic carbon of the nitrile group of another isovaleronitrile molecule. This leads to the formation of a dimeric enamine after tautomerization.
Reaction Mechanism: Thorpe-Ziegler Dimerization
Caption: Mechanism of isovaleronitrile self-condensation.
Troubleshooting Protocol:
-
Maintain Low Temperature: Perform the reaction at a low temperature (e.g., -10 °C to 0 °C) to disfavor the dimerization reaction, which typically has a higher activation energy than the desired formylation.
-
Slow Addition of Nitrile: Add the isovaleronitrile dropwise to the reaction mixture containing the base and an excess of ethyl formate. This ensures that the concentration of the nitrile carbanion is kept low at all times, minimizing the chance of self-condensation.
-
Use of a Bulky Base: Potassium tert-butoxide is a good choice as its steric bulk can hinder the approach of the nitrile carbanion to the sterically encumbered nitrile carbon of another isovaleronitrile molecule.
B. Side Product: 3-Methylbutanamide (Hydrolysis Product)
Mechanism of Formation: The nitrile group of either the starting material or the product can undergo hydrolysis in the presence of water to form an amide. This is more likely to occur during the aqueous workup if the pH is not carefully controlled.[2][3][4]
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: As mentioned previously, ensure all reagents and solvents are free of water to prevent hydrolysis during the reaction.
-
Controlled Workup: During the aqueous workup, maintain a low temperature and avoid prolonged exposure to strongly acidic or basic conditions. Neutralization with a buffered solution or a mild acid like ammonium chloride is recommended.
C. Side Product: Unidentified High Molecular Weight Species
Symptoms:
-
A viscous, oily residue remains after distillation.
-
Broad, unresolved peaks are observed in the GC-MS chromatogram at high retention times.
Potential Cause & Solution: This is often due to the formation of oligomers or polymers from the starting nitrile. The same conditions that favor dimerization can also lead to further addition reactions. To mitigate this, adhere strictly to the protocols for minimizing the Thorpe-Ziegler reaction, particularly maintaining low temperatures and slow addition rates.
III. Purification Strategies
Even with optimized reaction conditions, some level of impurity is likely. The following purification methods can be employed to obtain high-purity this compound.
| Method | Description | Typical Parameters |
| Vacuum Distillation | This is an effective method for separating the product from less volatile impurities such as the isovaleronitrile dimer and oligomers. | Pressure: 1-10 mmHg Boiling Point: The boiling point will be significantly lower than the atmospheric boiling point. The exact temperature will depend on the pressure. |
| Column Chromatography | This technique is useful for separating the desired product from impurities with different polarities, such as unreacted starting materials and the Thorpe-Ziegler dimer. | Stationary Phase: Silica gel Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC). |
Experimental Protocol: Column Chromatography Purification
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel bed.
-
Elute the Column: Begin eluting with the non-polar solvent mixture. Unreacted starting materials will typically elute first.
-
Increase Polarity: Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexanes:ethyl acetate) to elute the this compound.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
IV. References
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
LibreTexts Chemistry. 20.7: Chemistry of Nitriles. Available at: [Link]
-
Chemistry Steps. Reactions of Nitriles. Available at: [Link]
-
MDPI. Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. Available at: [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
-
PierpaLab. Ethyl Formate Synthesis. Available at: [Link]
-
RSC Publishing. First report on bio-catalytic N-formylation of amines using ethyl formate. Available at: [Link]
-
YouTube. 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. Available at: [Link]
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- 1. Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 2-Formyl-3-methylbutanenitrile by Chromatography
This guide is intended for researchers, scientists, and drug development professionals engaged in the purification of 2-Formyl-3-methylbutanenitrile. As a key synthetic intermediate, its purity is paramount for the success of subsequent reactions. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol for its purification via column chromatography.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic purification of this compound.
Question 1: My purified this compound shows signs of degradation or the presence of new, more polar impurities after chromatography on silica gel. What is happening and how can I prevent it?
Answer:
This is a common issue when purifying aldehydes, particularly α-chiral aldehydes, on standard silica gel. The acidic nature of silica gel can catalyze several degradation pathways.
Probable Causes:
-
Acid-Catalyzed Aldol Addition/Condensation: The acidic protons on the silica surface can facilitate the enolization of the aldehyde, leading to self-condensation reactions. This results in the formation of higher molecular weight, more polar impurities.
-
Oxidation: While less common in the absence of strong oxidizing agents, the high surface area of silica gel can sometimes promote the oxidation of the aldehyde to the corresponding carboxylic acid, especially if the solvents are not peroxide-free or have been exposed to air for extended periods.
-
Hydration: The presence of water in the mobile phase or adsorbed on the silica gel can lead to the formation of the corresponding hydrate, which will have a different polarity and may complicate the separation.
Solutions:
-
Deactivating the Silica Gel: Neutralizing the acidic sites on the silica gel is the most effective way to prevent degradation. This can be achieved by:
-
Pre-treating the silica gel: Prepare a slurry of the silica gel in the chosen mobile phase and add a small amount of a neutral or basic modifier, such as triethylamine (typically 0.1-1% v/v). After stirring for a few minutes, the slurry can be packed into the column.
-
Adding a modifier to the mobile phase: Incorporate a small percentage of triethylamine or another suitable base directly into the mobile phase. This will neutralize the acidic sites as the solvent flows through the column.
-
-
Use of Alternative Stationary Phases: If deactivation of silica gel is not sufficient or desired, consider using a less acidic stationary phase such as:
-
Neutral Alumina: This is a good alternative for acid-sensitive compounds. However, it's important to note that basic alumina can also cause degradation for some compounds.
-
Florisil®: A magnesium silicate gel that is less acidic than silica gel.
-
-
Minimize Residence Time: The longer the compound is in contact with the silica gel, the greater the chance of degradation. Therefore, it is advisable to:
-
Use flash chromatography with optimized flow rates to expedite the separation.
-
Avoid letting the column run dry or stand for extended periods with the compound loaded.
-
Question 2: I suspect my this compound is racemizing during purification. How can I confirm this and what can be done to minimize it?
Answer:
Racemization of α-chiral aldehydes is a significant concern, as the acidic proton at the stereocenter is susceptible to removal, leading to a loss of enantiomeric purity.[1]
Probable Cause:
-
Acid/Base-Catalyzed Enolization: The acidic surface of silica gel, or the presence of basic impurities, can facilitate the deprotonation of the α-carbon. The resulting planar enolate intermediate can be protonated from either face, leading to racemization.
Solutions:
-
Confirmation of Racemization:
-
Chiral HPLC or GC Analysis: The most definitive way to confirm racemization is to analyze the enantiomeric excess (ee) of the product before and after chromatography using a suitable chiral stationary phase.
-
Polarimetry: If the compound has a known specific rotation, a decrease in the measured rotation after purification can indicate racemization.
-
-
Minimizing Racemization:
-
Deactivated Silica Gel: As with preventing degradation, using silica gel deactivated with a non-nucleophilic base like triethylamine can significantly reduce racemization by minimizing the availability of acidic protons.
-
Lower Temperatures: If practical, running the chromatography at a lower temperature can slow down the rate of enolization and subsequent racemization.
-
Aprotic Solvents: Using a mobile phase composed of aprotic solvents will reduce the availability of protons for the reprotonation of the enolate.
-
Question 3: I am having difficulty separating this compound from a non-polar impurity. How can I improve the resolution?
Answer:
Poor separation from non-polar impurities typically indicates that the mobile phase is too strong (too polar), causing your compound of interest to elute too quickly.
Solutions:
-
Optimize the Mobile Phase:
-
Decrease the Polarity: The most straightforward approach is to decrease the percentage of the more polar solvent in your mobile phase. For a typical normal-phase system (e.g., hexane/ethyl acetate), this would mean increasing the proportion of hexane. Aim for an Rf value of 0.2-0.3 for your target compound on a TLC plate for optimal separation.[2]
-
Try Different Solvent Systems: If simply adjusting the ratio of your current solvents is not effective, consider trying a different solvent system. For example, replacing ethyl acetate with dichloromethane or diethyl ether can alter the selectivity of the separation.
-
-
Column Packing and Loading:
-
Proper Column Packing: Ensure your column is packed uniformly to avoid channeling, which can lead to poor separation. A well-packed column should have a flat, undisturbed surface.
-
Concentrated Sample Loading: Load your sample in the minimum amount of solvent possible to ensure a narrow starting band. If the compound is not very soluble in the mobile phase, you can dissolve it in a slightly stronger solvent, but use as little as possible.
-
Question 4: My product is eluting as a broad, tailing peak. What is causing this and how can I improve the peak shape?
Answer:
Peak tailing can be caused by a variety of factors, often related to interactions between the analyte and the stationary phase.
Probable Causes:
-
Strong Adsorption to Active Sites: The polar formyl and nitrile groups can interact strongly with the acidic silanol groups on the silica surface, leading to tailing.
-
Column Overloading: Loading too much sample onto the column can saturate the stationary phase, resulting in poor peak shape.
-
Inappropriate Mobile Phase: A mobile phase that is too weak may not be effective at eluting the compound in a sharp band.
Solutions:
-
Deactivate the Silica Gel: As mentioned previously, adding a small amount of triethylamine to the mobile phase can block the highly active silanol groups, reducing strong adsorption and improving peak shape.
-
Reduce Sample Load: Try injecting a smaller amount of your crude product onto the column.
-
Increase Mobile Phase Strength: If the tailing is severe, a slight increase in the polarity of the mobile phase may be necessary to improve the elution of the compound. This should be done carefully to avoid co-eluting with impurities.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound?
A1: The common impurities will largely depend on the synthetic route used. A frequent method for synthesizing α-formyl nitriles involves the formylation of a nitrile with an alkyl formate in the presence of a strong base.[3] For this compound, this would likely involve the reaction of isovaleronitrile with ethyl formate. Therefore, you should be aware of:
-
Unreacted Starting Materials: Isovaleronitrile and ethyl formate.
-
Byproducts of Side Reactions: Depending on the reaction conditions, side reactions such as self-condensation of the product or reactions involving the base can occur.
-
Degradation Products: As discussed in the troubleshooting section, the product can degrade on silica gel to form more polar impurities.
Q2: What is a good starting mobile phase for the purification of this compound on silica gel?
A2: A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent and a moderately polar solvent. For this compound, a hexane/ethyl acetate or hexane/dichloromethane gradient is often effective.[3] It is crucial to first perform thin-layer chromatography (TLC) to determine the optimal solvent ratio. A good target Rf value for your product on the TLC plate is between 0.2 and 0.3 to ensure good separation on the column.[2]
Q3: Is it possible to separate the diastereomers of this compound using standard silica gel chromatography?
A3: Yes, it is often possible to separate diastereomers using standard normal-phase chromatography on silica gel.[4][5] Diastereomers have different physical properties and can exhibit different affinities for the stationary phase. The key to a successful separation is to find a mobile phase that maximizes the difference in their interaction with the silica gel. This often requires careful optimization of the solvent system through TLC analysis.
Q4: How should I store the purified this compound?
A4: Given the potential for instability, particularly racemization and oxidation, it is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer). Minimizing exposure to air and light will help to maintain its purity over time.
III. Experimental Protocol: Flash Chromatography Purification
This protocol provides a general guideline for the purification of this compound. It should be adapted based on the specific impurities present in your crude mixture, as determined by TLC analysis.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (flash chromatography grade, 40-63 µm)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional, for deactivation)
-
Glass chromatography column
-
Air or nitrogen supply with a flow controller
-
Fraction collector or test tubes
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and develop it in various hexane/ethyl acetate solvent mixtures (e.g., 9:1, 8:2, 7:3).
-
Visualize the plate under a UV lamp.
-
Identify a solvent system that gives your product an Rf value of approximately 0.2-0.3 and provides good separation from impurities.
-
-
Column Packing:
-
Secure the chromatography column in a vertical position in a fume hood.
-
Prepare a slurry of silica gel in the chosen mobile phase (or hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the column by running several column volumes of the mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure using air or nitrogen to achieve a steady flow rate.
-
Begin collecting fractions immediately.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Table 1: Recommended Parameters for Flash Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Offers good selectivity for a wide range of organic compounds. The gradient allows for the elution of compounds with varying polarities. |
| Mobile Phase Modifier | 0.1-1% Triethylamine (optional) | Deactivates acidic silanol groups, preventing compound degradation and racemization. |
| Sample Loading | Concentrated solution in mobile phase | Ensures a narrow starting band for optimal separation. |
| Detection | UV (if applicable) or TLC | Allows for monitoring the separation and identifying fractions containing the desired product. |
IV. Visualized Workflows
Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Chromatographic Purification.
Experimental Workflow
Caption: Step-by-Step Experimental Workflow for Purification.
V. References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 26, 2026, from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved January 26, 2026, from [Link]
-
Harada, N. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 22(12), 2093. [Link]
-
Scheeff, S. (2025). Deracemisation lead to enriched alpha Amino Aldehydes. [Source not further specified].
-
Chromatography Forum. (2008). Separation of diastereomers. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 26, 2026, from [Link]
-
Scheeff, S. (2025). Deracemisation lead to enriched alpha Amino Aldehydes. [Source not further specified].
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved January 26, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved January 26, 2026, from [Link]
Sources
- 1. This compound | C6H9NO | CID 49766037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. This compound | 771510-15-7 | Benchchem [benchchem.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of diastereomers - Chromatography Forum [chromforum.org]
"2-Formyl-3-methylbutanenitrile" reaction condition optimization (base, solvent, temp)
Welcome to the technical support center for the synthesis of 2-Formyl-3-methylbutanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this crucial chemical transformation. We will delve into the critical interplay of base, solvent, and temperature, moving beyond simple protocols to explain the causality behind experimental choices.
Reaction Overview: The Formylation of Isovaleronitrile
This compound is a valuable building block, particularly in the synthesis of heterocyclic compounds like substituted pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry.[1] The most common and direct synthetic route involves the C-formylation of isovaleronitrile (3-methylbutanenitrile). This reaction proceeds via the deprotonation of the α-carbon of the nitrile by a strong, non-nucleophilic base to form a nitrile-stabilized carbanion (an enolate equivalent). This nucleophilic carbanion then attacks a formylating agent, typically an ester like ethyl formate, to yield the target α-formyl nitrile.[1]
The core transformation is sensitive to reaction conditions, with yield and purity being highly dependent on a carefully balanced selection of base, solvent, and temperature.
Caption: General mechanism for the formylation of isovaleronitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control in this reaction?
A: While all three parameters (base, solvent, temperature) are interconnected, the choice and handling of the base is arguably the most critical starting point. The reaction hinges on the efficient and clean deprotonation of the α-carbon of isovaleronitrile. An inappropriate base (too weak, too nucleophilic) or improperly handled base (e.g., moisture contamination) will lead to either no reaction or a host of side products, rendering optimization of other parameters moot. Strong, sterically hindered, non-nucleophilic bases are essential.[1]
Q2: What are the most common impurities I should expect?
A: Common impurities include unreacted isovaleronitrile, the corresponding amide (3-methylbutanamide) or carboxylic acid from hydrolysis of the nitrile group during workup, and potentially products from self-condensation reactions.[2][3][4] The target compound, an α-formyl nitrile, can also be sensitive, so degradation during purification is possible.
Q3: Why is a low reaction temperature often recommended?
A: Low temperatures (e.g., -78 °C to 0 °C) are crucial for several reasons. First, they control the exothermicity of the deprotonation and subsequent nucleophilic attack, preventing runaway reactions. Second, they enhance selectivity by minimizing side reactions, such as self-condensation or attack at the formylating agent's carbonyl by the base itself.[1] Many strong bases like n-BuLi or LDA are also less stable at higher temperatures.
Troubleshooting Guide: Optimizing Your Reaction
This section addresses specific experimental issues in a question-and-answer format, providing a systematic approach to problem-solving.
Problem 1: Low or No Conversion of Starting Material
Q: I've run the reaction, but my analysis (TLC, GC, or NMR) shows mostly unreacted isovaleronitrile. What are the likely causes?
A: This classic issue points directly to a failure in the initial deprotonation step. Here’s how to troubleshoot based on the core parameters:
-
Base Issues (Most Likely Cause):
-
Insufficient Strength: The base must be strong enough to deprotonate the α-carbon of the nitrile. Weak bases like carbonates or hydroxides will not work. You need a pKa significantly higher than that of the nitrile's α-proton (typically ~25).
-
Base Inactivity: Strong bases like potassium tert-butoxide (KOtBu) and especially organolithiums (n-BuLi, LDA) are highly sensitive to moisture and air. Ensure your base is fresh, properly stored, and titrated if necessary (for n-BuLi). The reaction must be run under strictly anhydrous and inert (N₂ or Ar) conditions.
-
Poor Solubility: The base must have some solubility in the chosen solvent to be effective. For example, NaH can be slow if not properly dispersed as it reacts at the solid-liquid interface.
-
-
Solvent Issues:
-
Wet Solvent: Any protic impurity, especially water, will quench the base and the carbanion intermediate. Always use freshly dried, anhydrous-grade solvents.
-
Reactive Solvent: Protic solvents like alcohols are incompatible with this reaction as they will be deprotonated by the strong base.[5]
-
-
Temperature Issues:
-
Temperature Too Low: While low temperatures are generally good, if the temperature is so low that the activation energy for deprotonation isn't met (especially with less reactive bases), the reaction can stall. This is less common but possible.
-
Troubleshooting Workflow: Low Conversion
Caption: Decision tree for troubleshooting low starting material conversion.
Problem 2: Low Yield with Complex Impurity Profile
Q: My starting material is consumed, but the yield of the desired product is low, and I see multiple byproducts. What side reactions are occurring and how can I suppress them?
A: This indicates that the deprotonation is successful, but the subsequent steps are problematic. The cause is often a combination of factors leading to competing reaction pathways.
-
Base Selection:
-
Steric Hindrance: A bulky base like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS) is often preferred over smaller bases like NaH or KOtBu. The steric bulk minimizes nucleophilic attack by the base on the ethyl formate, which would otherwise consume the formylating agent.
-
Counterion Effect: The lithium counterion (from LDA or n-BuLi) can coordinate with intermediates differently than potassium (from KOtBu) or sodium (from NaH), potentially influencing aggregation and reactivity. Sometimes, switching the counterion can improve selectivity.[6]
-
-
Solvent Polarity:
-
Aprotic Solvents are Key: Ethereal solvents like Tetrahydrofuran (THF) or Diethyl Ether are excellent choices. They are aprotic and effectively solvate the metal counterions, promoting the desired reactivity.[1]
-
Polarity and Side Reactions: Using a less polar solvent like toluene may reduce the reactivity of the system and minimize certain side products like over-formylation, though it can also slow down the desired reaction.[5] Highly polar aprotic solvents like DMF should be used with caution, as they can be reactive themselves under strongly basic conditions.
-
-
Temperature Control:
-
Heat Leads to Byproducts: This is the most common cause of a messy reaction. If the temperature is allowed to rise, especially during the addition of ethyl formate, several side reactions can accelerate:
-
Self-condensation: The generated carbanion can attack the nitrile of another isovaleronitrile molecule.
-
Product Degradation: The α-formyl nitrile product is itself acidic and can be deprotonated, leading to further undesired reactions.
-
Claisen Condensation: The formylating agent (ethyl formate) can undergo self-condensation.
-
-
Recommended Protocol: Maintain a very low temperature (e.g., -78 °C) during base and electrophile addition, and then allow the reaction to warm slowly to a specific temperature (e.g., 0 °C or room temperature) while monitoring its progress. A study on nitrile condensation showed that temperature control is paramount for achieving desired products.[7][8]
-
Problem 3: Product Decomposition During Workup
Q: I get a good crude yield, but the product decomposes upon aqueous workup or purification. How can I improve its stability?
A: The nitrile group is susceptible to hydrolysis to an amide and subsequently a carboxylic acid, a reaction that is accelerated by both strong acid and strong base.[9][10][11]
-
Workup Conditions:
-
Avoid Strong Acids/Bases: Do not quench the reaction with strong mineral acids. A buffered or mild acidic quench (e.g., saturated aqueous ammonium chloride, or cold, dilute acetic acid) is much safer.
-
Keep it Cold: Perform the entire aqueous workup and extraction at low temperatures (0-5 °C) to minimize the rate of hydrolysis.
-
-
Purification Strategy:
-
Chromatography: If silica gel chromatography is used, be aware that standard silica gel is acidic and can cause degradation. Consider deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) or using alternative stationary phases like alumina.
-
Distillation: If the product is thermally stable enough, vacuum distillation can be an effective purification method that avoids prolonged contact with acidic or basic surfaces. However, thermal instability should be assessed on a small scale first.
-
Data Summary Tables
Table 1: Comparison of Common Bases for α-Deprotonation
| Base | Typical Solvent | Temp. (°C) | Key Advantages | Potential Issues |
| KOtBu | THF, Ether | 0 to RT | Inexpensive, easy to handle (solid) | Moderately bulky, can be nucleophilic at higher temps |
| LDA | THF, Hexanes | -78 to 0 | Very strong, highly hindered, non-nucleophilic | Must be prepared in situ or bought as a solution, moisture-sensitive |
| NaH | THF, DMF | 25 to 60 | Inexpensive, strong | Heterogeneous reaction (slow), less hindered, fire risk |
| KHMDS | THF, Toluene | -78 to 0 | Very strong, very bulky, excellent solubility | More expensive, highly moisture-sensitive |
Table 2: Influence of Solvent on Formylation Reaction
| Solvent | Polarity | Boiling Point (°C) | Compatibility | Comments |
| THF | Polar Aprotic | 66 | Excellent | General-purpose, good solvating power for intermediates.[1] Must be rigorously dried. |
| Diethyl Ether | Nonpolar Aprotic | 35 | Good | Lower boiling point limits reaction temperature range. Less polar than THF. |
| Toluene | Nonpolar Aprotic | 111 | Good | Higher temperature range possible, but may slow reaction. Can reduce some side reactions.[5] |
| DMF | Polar Aprotic | 153 | Use with Caution | Can be attacked by very strong bases (e.g., n-BuLi). May accelerate desired reaction but also side reactions. |
Experimental Protocol Example
This protocol is a representative example based on common literature procedures.[1] All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Reagent Preparation:
-
In the main flask, suspend potassium tert-butoxide (1.1 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice-water bath.
-
-
Reactant Addition:
-
In the dropping funnel, prepare a solution of isovaleronitrile (1.0 eq.) and ethyl formate (1.2 eq.) in anhydrous THF.
-
Add this solution dropwise to the stirred KOtBu suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
-
Reaction:
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or GC analysis of quenched aliquots.
-
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on deactivated silica gel.
-
References
-
LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. [Link]
-
Gullickson, G. C., & Lewis, D. E. (2003). Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid. Synthesis, 2003(05), 681-684. [Link]
-
Wang, M., et al. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of b-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Advances, 10(14), 8235-8244. [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Chemistry Steps. [Link]
-
Zhang, Y., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(35), 21379-21383. [Link]
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Chemguide. [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]
-
Georgakilas, V., et al. (2003). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2003(12), 40-47. [Link]
-
OpenStax. (2023). 20.7 Chemistry of Nitriles. OpenStax. [Link]
-
YouTube. (2018). Nitriles: base hydrolysis. Professor Dave Explains. [Link]
Sources
- 1. This compound | 771510-15-7 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Identifying Byproducts in 2-Formyl-3-methylbutanenitrile Reactions by GC-MS
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Formyl-3-methylbutanenitrile. This molecule is a valuable synthetic intermediate, particularly in the synthesis of heterocyclic compounds like pyrazolo[1,5-a]pyrimidines, which are investigated for a range of biological activities.[1] Its synthesis, typically involving the formylation of isovaleronitrile, can present challenges, including the formation of various byproducts that can complicate downstream applications and purification.[1]
This guide provides in-depth, experience-driven advice in a question-and-answer format to help you identify and troubleshoot these impurities using Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond simple procedural steps to explain the chemical logic behind byproduct formation and analytical strategies, ensuring you can develop robust, self-validating methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the analysis of this compound synthesis reactions.
Q1: My GC-MS chromatogram shows significant peaks for my starting materials, isovaleronitrile and ethyl formate. How can I improve reaction conversion?
A: Seeing unreacted starting materials is a classic sign of incomplete conversion. The formylation reaction is an equilibrium process. To drive it towards the product, consider these points:
-
Base Stoichiometry: Ensure you are using at least a full equivalent of a strong, non-nucleophilic base (e.g., potassium tert-butoxide). The base is consumed in the deprotonation of the nitrile.
-
Reaction Time and Temperature: These reactions can be slow at low temperatures. While low temperatures can improve selectivity, you may need to incrementally increase the reaction time or temperature. Monitor the reaction progress using TLC or small-aliquot GC-MS analysis to find the optimal balance.
-
Reagent Purity: Moisture in your reagents or solvent (like THF) will quench the strong base, effectively reducing its concentration and hindering the reaction. Ensure all reagents and glassware are scrupulously dry.
Q2: I'm observing a broad "hump" in my chromatogram's baseline, and my GC inlet liner has a visible dark residue after a few injections. What's causing this?
A: This is highly indicative of non-volatile material, likely polymeric byproducts.[2] The formyl group is susceptible to base-catalyzed self-condensation or polymerization, especially with prolonged exposure to strong bases or elevated temperatures.[2] To mitigate this, quench the reaction promptly and effectively once complete. Analytically, using a disposable inlet liner with glass wool can help trap this non-volatile material, protecting your column.[3] Regular liner changes are crucial when analyzing crude reaction mixtures.
Q3: I've identified an unexpected peak with a molecular weight 18 units higher than my product (129 g/mol instead of 111 g/mol ). What is it?
A: A mass increase of 18 amu strongly suggests the addition of a water molecule. This is likely the corresponding amide, 2-formyl-3-methylbutanamide, formed from the hydrolysis of the nitrile group. This can happen if the reaction is quenched with aqueous acid or if there is significant water present during workup or storage.[2] The nitrile group is electrophilic and can be attacked by water, especially under acidic or basic conditions.[4]
Q4: My peak for this compound is tailing significantly. What does this mean?
A: Peak tailing for polar or active compounds like aldehydes is often caused by undesirable interactions within the GC system. The likely culprits are:
-
Active Sites in the Inlet: The hot metal surfaces or silanol groups in a dirty glass liner can interact with your analyte. Deactivated liners are essential, and they should be replaced regularly.[5]
-
Column Contamination: Non-volatile residues at the head of the column create active sites. Trimming the first 10-30 cm of the column can often restore peak shape.[3]
-
Column Phase Degradation: If the column has been exposed to oxygen at high temperatures, the stationary phase can degrade, creating active sites.
Q5: I have a small, unknown peak that shows a very strong fragment ion at m/z 41. What could this be?
A: A base peak at m/z 41 is a classic indicator of a McLafferty rearrangement in aliphatic nitriles that have a hydrogen atom on the gamma-carbon relative to the nitrile group.[6] This suggests you may have a byproduct that is an isomeric or rearranged nitrile. While not definitive on its own, it's a critical clue that points toward a nitrile structure.[6]
Section 2: The Chemistry of Byproduct Formation
Understanding the potential side reactions is the first step in identifying their products. The primary synthesis route is a base-catalyzed C-formylation, a process analogous to a Claisen condensation.[1]
Core Synthesis Pathway
The reaction begins with the deprotonation of isovaleronitrile at the α-carbon by a strong base. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the desired product.
Caption: Main pathway for the synthesis of this compound.
Potential Side Reaction Pathways
Several side reactions can occur, leading to a complex mixture of impurities. The reaction conditions you choose directly influence the prevalence of these pathways.
Sources
- 1. This compound | 771510-15-7 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 4. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. GCMS Section 6.17 [people.whitman.edu]
Preventing polymerization of "2-Formyl-3-methylbutanenitrile" during synthesis
Technical Support Center: Synthesis of 2-Formyl-3-methylbutanenitrile
Welcome to the technical support guide for the synthesis and handling of this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Given its inherent reactivity, challenges such as polymerization and degradation are common. This guide provides in-depth troubleshooting advice and preventative protocols to ensure successful, high-yield synthesis.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Instability
This section addresses the fundamental reasons behind the compound's reactivity, providing the causal understanding needed to prevent common issues.
Q1: What makes this compound so prone to polymerization and degradation?
A1: The high reactivity of this compound stems from the close proximity of three key functional features: an electrophilic aldehyde (formyl group), an acidic α-hydrogen, and a nitrile group. This combination creates several pathways for instability:
-
Base-Catalyzed Self-Condensation: In the presence of a base (even trace amounts), the α-hydrogen can be abstracted to form a resonance-stabilized carbanion (enolate). This nucleophilic enolate can then attack the electrophilic aldehyde of another molecule in an aldol-type condensation reaction. This process can repeat, leading to oligomers and polymers.
-
Acid-Catalyzed Polymerization: Trace acids can catalyze the polymerization of the aldehyde group through the formation of acetal-linked polymer chains.[1] This is a common reactivity pattern for many aldehydes.
-
Radical Polymerization: Although less common for this specific structure without an initiator, unsaturated impurities or exposure to air and light can potentially initiate radical-based polymerization pathways.[2]
Q2: What are the typical visual or analytical signs that polymerization has occurred?
A2: Observing the reaction mixture and product for the following signs is critical:
-
Increased Viscosity: The most common sign is the reaction mixture or isolated product becoming significantly more viscous, turning into a thick, unmanageable oil or gum.
-
Precipitation: Formation of an insoluble solid or a tacky precipitate that is difficult to redissolve.
-
Color Change: The product may darken, often turning yellow, brown, or even red, indicating the formation of complex conjugated systems from condensation reactions.
-
NMR Spectroscopy: In the ¹H NMR spectrum of a degraded sample, you will observe a significant broadening of peaks, a decrease in the intensity of the characteristic aldehyde proton signal (around 9.5-10 ppm), and the appearance of complex, overlapping signals in the aliphatic region.
Section 2: Troubleshooting Guide
This guide addresses specific problems encountered during the synthesis and workup of this compound.
Q1: My reaction to form this compound resulted in a low yield and a thick, brown, intractable residue. What likely went wrong?
A1: This is a classic presentation of runaway polymerization, likely caused by issues with temperature or base control.
-
Probable Cause 1: Inadequate Temperature Control. The formylation reaction is exothermic. If the internal temperature rises significantly (e.g., above -60 °C during the addition of reagents), the rate of the desired reaction and, more importantly, the undesired self-condensation side reactions will increase exponentially.
-
Probable Cause 2: Incorrect Stoichiometry or Addition Rate of Base. Using too much strong base (like LDA) or adding it too quickly can create a high concentration of the reactive enolate, promoting rapid self-condensation over the intended formylation reaction.
-
Solution Pathway:
-
Verify Thermoregulation: Ensure your cooling bath (e.g., dry ice/acetone) is maintained at a consistent temperature (-78 °C). Use a calibrated internal thermometer to monitor the reaction, not just the bath.
-
Slow Reagent Addition: Add the base (e.g., LDA solution) dropwise to the solution of 3-methylbutanenitrile (isovaleronitrile).[3] Subsequently, add this newly formed enolate solution slowly to the formylating agent (e.g., ethyl formate) at -78 °C.[4] This maintains a low concentration of the reactive intermediate.
-
Use Fresh Reagents: Ensure the base is freshly prepared or titrated and that all solvents are rigorously anhydrous. Water can interfere with the strong base and affect stoichiometry.
-
Q2: My initial crude NMR looks clean, but the product degrades rapidly upon standing or during aqueous workup. How can I improve its stability?
A2: This indicates that the crude product is unstable under the workup conditions or even on its own. The issue often lies with residual acid or base, or exposure to air.
-
Probable Cause 1: Harsh pH During Workup. Quenching the reaction with strong, non-volatile acids (like 1N HCl) can leave acidic traces that catalyze polymerization upon solvent removal.[4] Conversely, an incomplete quench can leave residual base.
-
Probable Cause 2: Oxygen Exposure. While less documented for this specific molecule, related compounds can be sensitive to air, which can initiate oxidative or radical degradation pathways.
-
Solution Pathway:
-
Gentle Quenching: Quench the reaction at low temperature with a milder, buffered, or easily removable acid source. A saturated aqueous solution of ammonium chloride (NH₄Cl) is often a good choice.
-
Add a Stabilizer: After quenching and before solvent evaporation, add a small amount of a polymerization inhibitor. Hydroquinone is a widely used and effective radical inhibitor for unsaturated aldehydes.[5][6]
-
Inert Atmosphere: Conduct the workup and solvent removal steps under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Q3: I'm attempting to purify the compound by silica gel chromatography, but I get very low recovery, and it appears to be decomposing on the column. What are my options?
A3: The acidic nature of standard silica gel is a well-known hazard for acid-sensitive compounds, catalyzing degradation and polymerization.
-
Probable Cause: Silica Gel Acidity. The Lewis and Brønsted acid sites on the surface of silica gel are likely catalyzing the polymerization of your product.
-
Solution Pathway:
-
Deactivate the Silica: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v in the eluent). This neutralizes the acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil for chromatography.
-
Avoid Chromatography: Whenever possible, use the crude product directly in the next step if its purity is sufficient. Many literature procedures do this, suggesting it is a common and effective strategy.[4] If purification is absolutely necessary, short-path vacuum distillation can be an alternative for thermally stable compounds, though this must be attempted with caution and on a small scale first.
-
Section 3: Proactive Prevention & Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is adapted from established literature procedures and incorporates best practices to minimize polymerization.[3][4]
Materials:
-
3-methylbutanenitrile (isovaleronitrile)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Ethyl formate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Hydroquinone
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, an internal temperature probe, and a nitrogen inlet.
-
Initial Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Enolate Formation:
-
Add anhydrous THF to the flask.
-
Slowly add the LDA solution via syringe while maintaining the internal temperature at or below -70 °C.
-
Add 3-methylbutanenitrile (1.0 eq) dropwise over 15-20 minutes. Ensure the temperature does not rise above -70 °C.
-
Stir the resulting solution for 30 minutes at -78 °C to ensure complete enolate formation.
-
-
Formylation:
-
In a separate flame-dried flask, prepare a solution of ethyl formate (1.1 eq) in anhydrous THF. Cool this solution to -78 °C.
-
Using a cannula, slowly transfer the enolate solution from the first flask into the ethyl formate solution over 30-45 minutes. Critical Step: Monitor the internal temperature closely; it must not rise above -70 °C.
-
After the addition is complete, stir the yellow-orange solution for an additional 1 hour at -78 °C.
-
-
Reaction Quench:
-
While the reaction is still at -78 °C, slowly add pre-chilled saturated aqueous NH₄Cl solution to quench the reaction. A color change and some precipitation may be observed.
-
Allow the mixture to warm slowly to room temperature.
-
-
Validation Checkpoint: Before proceeding to a full workup, take a small aliquot of the organic layer, dry it quickly, and obtain a crude ¹H NMR. This will confirm product formation and help diagnose any major issues early.
Protocol 2: Stabilized Workup and Isolation
-
Phase Separation: Transfer the quenched reaction mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer two times with ethyl acetate or diethyl ether.
-
Combine & Stabilize: Combine all organic layers. Add a very small amount of hydroquinone (e.g., 50-100 ppm by estimated product weight).
-
Drying & Filtration: Dry the combined organic phase over anhydrous MgSO₄, filter, and wash the solid with a small amount of the extraction solvent.
-
Solvent Removal: Concentrate the solution in vacuo using a rotary evaporator with a bath temperature no higher than 30 °C to avoid thermal degradation.
-
Storage: The resulting oil is the crude product. It should be used immediately or stored under an inert atmosphere at low temperature (≤ -20 °C).
Section 4: Inhibitor Selection Guide
For situations requiring extended storage or handling, the addition of a stabilizer is recommended.
| Inhibitor | Class | Proposed Mechanism | Typical Concentration | Notes |
| Hydroquinone | Radical Scavenger | Reacts with peroxy radicals in the presence of oxygen to terminate radical chains. | 50 - 200 ppm | Most effective in the presence of trace oxygen. Industry standard for many unsaturated monomers. |
| Butylated Hydroxytoluene (BHT) | Radical Scavenger | Phenolic antioxidant that functions as a hydrogen atom donor to terminate radical chains. | 100 - 500 ppm | More soluble in organic solvents than hydroquinone. |
| Triethanolamine | Base/Condensation Inhibitor | Acts as a weak base to neutralize trace acidity and can inhibit autocondensation reactions.[7] | 100 - 1000 ppm | Use with caution, as it is a nucleophilic base and could potentially form adducts over long periods. |
Section 5: Visual Guides & Workflows
Diagram 1: Potential Polymerization Pathways
This diagram illustrates the primary base-catalyzed self-condensation pathway that leads to oligomer and polymer formation.
Caption: Base-catalyzed self-condensation of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose the cause of low yields or polymerization during the synthesis.
Caption: A decision tree for troubleshooting polymerization issues.
References
-
AIR Unimi. (n.d.). Design and synthesis of novel enzyme inhibitors as antiproliferative compounds with antiprotozoal and anticancer activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and synthesis of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). US3849498A - Method of preventing the polymerization of unsaturated aldehyde.
- Google Patents. (n.d.). US4414419A - Stabilization of aldehydes.
-
American Chemical Society. (2021, August 24). Embracing the challenges of aldehyde polymerization. ACS Publications. Retrieved from [Link]
-
Khan, A. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NIH. Retrieved from [Link]
Sources
- 1. Embracing the challenges of aldehyde polymerization - American Chemical Society [acs.digitellinc.com]
- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
- 6. chempoint.com [chempoint.com]
- 7. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of 2-Formyl-3-methylbutanenitrile and Traditional Precursors
For researchers, scientists, and professionals in drug development, the pyrazole moiety is a cornerstone of medicinal chemistry, appearing in a wide array of blockbuster drugs. The synthetic route chosen to construct this privileged scaffold can significantly impact yield, purity, scalability, and ultimately, the economic viability of a drug candidate. This guide provides an in-depth, objective comparison of the emerging use of α-formylnitriles, specifically 2-formyl-3-methylbutanenitrile, against well-established precursors for the synthesis of pyrazoles, supported by experimental data and mechanistic insights.
The Enduring Importance of the Pyrazole Nucleus
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique electronic properties and ability to participate in hydrogen bonding have made them a favored scaffold in drug design.[1] Notable examples of pyrazole-containing drugs include the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the anti-anxiety medication Zaleplon. The continued interest in this heterocycle fuels the search for more efficient and versatile synthetic methodologies.
The Classic Routes: A Foundation of Pyrazole Synthesis
Traditionally, the construction of the pyrazole ring has been dominated by two primary strategies: the Knorr pyrazole synthesis utilizing 1,3-dicarbonyl compounds and the cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines.
The Knorr Pyrazole Synthesis: A Time-Tested Workhorse
First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[2] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
A significant consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers. This can be influenced by the steric and electronic nature of the substituents on both the dicarbonyl compound and the hydrazine.[3]
Synthesis from α,β-Unsaturated Carbonyl Compounds
Another prevalent method involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines. This reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and oxidation to the pyrazole. This approach is particularly useful for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles.
A Modern Alternative: The Promise of α-Formylnitriles
The use of α-formylnitriles, such as this compound, presents a potentially more streamlined and atom-economical approach to specific pyrazole targets. These precursors are essentially masked 1,3-dicarbonyls, with the nitrile group serving as a latent carboxylic acid derivative. The reaction with hydrazine is expected to proceed via a similar cyclocondensation mechanism to the Knorr synthesis.
The primary product from the reaction of this compound with hydrazine is 3-isopropylpyrazole, a valuable building block in its own right.
Head-to-Head Comparison: Synthesizing 3-Isopropylpyrazole
To provide a clear and data-driven comparison, we will focus on the synthesis of a specific target molecule: 3-isopropylpyrazole. We will compare a traditional Knorr-type synthesis with the proposed route from this compound.
| Parameter | Knorr Synthesis (from 4-methyl-1,3-pentanedione) | α-Formylnitrile Route (from this compound) |
| Precursor Availability | 4-methyl-1,3-pentanedione is commercially available but can be synthesized from isobutyryl chloride and acetone. | This compound can be synthesized via formylation of isobutyronitrile. |
| Reaction Steps | Typically a one-pot reaction. | Typically a one-pot reaction. |
| Reagents | Hydrazine hydrate, acid catalyst (e.g., acetic acid). | Hydrazine hydrate. |
| Reaction Conditions | Often requires heating (e.g., reflux in ethanol). | Expected to proceed under mild conditions, potentially at room temperature. |
| Yield | Generally good to excellent (70-95%).[3] | Potentially high, given the intramolecular nature of the cyclization. |
| Byproducts | Water. | Water. |
| Regioselectivity | Not a concern with a symmetrical precursor. | A single regioisomer is expected. |
| Scope & Limitations | Broad scope, but regioselectivity can be an issue with unsymmetrical diketones. | Potentially a very direct route to 3-substituted pyrazoles. The synthesis of the α-formylnitrile precursor may be a limiting factor. |
Mechanistic Insights and Experimental Workflows
To further understand the nuances of each synthetic strategy, let's examine the underlying mechanisms and a representative experimental protocol for each.
Knorr Pyrazole Synthesis: Mechanism and Protocol
The mechanism of the Knorr synthesis is a well-established sequence of condensation, cyclization, and dehydration.
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 3,5-dimethylpyrazole (a model for Knorr synthesis)
A round-bottomed flask is charged with acetylacetone (1.0 mmol) and ethanol (10 mL). Hydrazine hydrate (1.0 mmol) is added, followed by a catalytic amount of glacial acetic acid. The mixture is then heated to reflux and stirred for an appropriate time, with the reaction progress monitored by TLC. After completion, the solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography to afford 3,5-dimethylpyrazole.[4]
α-Formylnitrile Route: A Plausible Mechanism and Hypothetical Protocol
The reaction of an α-formylnitrile with hydrazine is anticipated to follow a similar mechanistic pathway, culminating in the formation of the pyrazole ring.
Caption: Plausible mechanism for the synthesis of 3-isopropylpyrazole from this compound.
Hypothetical Experimental Protocol: Synthesis of 3-Isopropylpyrazole
To a solution of this compound (1.0 mmol) in ethanol (10 mL), hydrazine hydrate (1.0 mmol) is added at room temperature. The reaction mixture is stirred, and the progress is monitored by TLC. Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography to yield 3-isopropylpyrazole. Note: This is a proposed protocol based on established reactivity and has not been experimentally validated from publicly available literature.
Conclusion: Choosing the Optimal Path Forward
The choice of precursor for pyrazole synthesis is a critical decision that balances tradition and innovation. The Knorr synthesis and related methods utilizing 1,3-dicarbonyls and α,β-unsaturated carbonyls are robust, well-documented, and offer a broad substrate scope.[5] They are the go-to methods for many applications and provide a solid foundation for pyrazole chemistry.
The use of α-formylnitriles, such as this compound, represents a promising and more direct route to specific, highly valuable 3-substituted pyrazoles like 3-isopropylpyrazole. While direct, peer-reviewed experimental data for this specific precursor is not yet widespread, the mechanistic rationale is sound and suggests a high-yielding, atom-economical process. For research and development efforts focused on specific pyrazole targets, exploring the α-formylnitrile route could offer a significant competitive advantage in terms of efficiency and cost-effectiveness. As the field of organic synthesis continues to evolve, embracing such novel precursors will be key to unlocking the full potential of this invaluable heterocyclic scaffold.
References
-
Konwar, M., et al. (2019). An Unexplored Lewis Acidic Catalytic System for Synthesis of Pyrazole and its Biaryls Derivatives with Antimicrobial Activities through Cycloaddition-Iodination-Suzuki Reaction. ChemistrySelect, 4(35), 10236-10245. [Link]
-
Girish, Y. R., et al. (2014). ZnO: An ecofriendly, green nano-catalyst for the synthesis of pyrazole derivatives under aqueous media. Journal of the Chinese Chemical Society, 61(11), 1175-1179. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]
-
El-Gazzar, A. B. A., et al. (2009). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules, 14(6), 2143-2156. [Link]
-
Fahmy, H. T. Y., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research, 12(4), 321-329. [Link]
-
Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5), 1-5. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
Sources
- 1. 3-(Propan-2-YL)-1H-pyrazole | C6H10N2 | CID 12251381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103193709A - Preparation technology of isopropylphenazone - Google Patents [patents.google.com]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to the Characterization of Pyrazoles from α-Formylnitrile Precursors by ¹H and ¹³C NMR Spectroscopy
Introduction: The Enduring Significance of Pyrazoles and the Imperative of Unambiguous Structural Elucidation
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of a diverse array of therapeutic agents. Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability. From the anti-inflammatory celecoxib to the blockbuster erectile dysfunction medication sildenafil, the impact of pyrazole-containing drugs is undeniable.
The synthesis of pyrazoles is most classically achieved through the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a hydrazine derivative[1]. A particularly versatile and efficient approach utilizes α-formylnitriles as the three-carbon building block. These precursors offer a direct route to highly functionalized pyrazoles, which are invaluable intermediates in drug discovery programs.
However, the synthesis of substituted pyrazoles from unsymmetrical precursors introduces the potential for the formation of regioisomers. The unambiguous structural characterization of the desired product is therefore a critical step in any synthetic workflow. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the gold standard for this purpose. The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) provide a detailed roadmap of the molecular architecture, allowing for the confident assignment of the correct isomeric structure.
This guide provides a comprehensive overview of the synthesis and detailed NMR characterization of a model pyrazole derived from an α-formylnitrile precursor. We will delve into the practical aspects of spectral interpretation, highlighting the key diagnostic features that enable the differentiation of regioisomers and other potential side products. This document is intended for researchers, scientists, and drug development professionals who seek to enhance their expertise in the synthesis and structural elucidation of this vital class of heterocyclic compounds.
Experimental Section: A Validated Protocol for the Synthesis of a Model Pyrazole
For the purposes of this guide, we will focus on a well-established and reproducible synthesis of 3-amino-1H-pyrazole-4-carbonitrile , a close structural analog to the pyrazole that would be obtained from "2-Formyl-3-methylbutanenitrile". This model system allows for a clear and instructive demonstration of the principles of NMR characterization. The reaction of 2-(ethoxymethylene)malononitrile with hydrazine hydrate provides a clean and high-yielding route to the target pyrazole[2].
Reaction Scheme:
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-(ethoxymethylene)malononitrile (8.64 g, 0.070 mol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, slowly add hydrazine hydrate (5.0 g, 0.156 mol) dropwise at room temperature.
-
Reaction Execution: Upon completion of the addition, heat the reaction mixture to reflux using a heating mantle for 30 minutes. A white precipitate will begin to form during this time[2].
-
Isolation and Purification: After the reflux period, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to ensure complete precipitation. Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford pure 3-amino-1H-pyrazole-4-carbonitrile.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the precipitation of the product upon cooling, simplifying the isolation process.
-
Excess Hydrazine Hydrate: The use of an excess of hydrazine hydrate ensures the complete consumption of the starting malononitrile derivative.
-
Reflux Conditions: The elevated temperature accelerates the rate of the condensation and cyclization reactions, allowing for a short reaction time.
NMR Spectroscopic Characterization: Decoding the Structure of 3-amino-1H-pyrazole-4-carbonitrile
The unambiguous assignment of the structure of the synthesized pyrazole is achieved through a detailed analysis of its ¹H and ¹³C NMR spectra. The spectra were recorded on a 400 MHz spectrometer in DMSO-d₆.
¹H NMR Spectral Analysis:
The ¹H NMR spectrum of 3-amino-1H-pyrazole-4-carbonitrile is characterized by three distinct signals:
-
δ 12.06 (s, 1H, NH): This broad singlet corresponds to the proton on the pyrazole ring nitrogen. Its broadness is a result of proton exchange and quadrupole broadening from the adjacent nitrogen atoms.
-
δ 7.93 (s, 1H, H5): This singlet is assigned to the proton at the C5 position of the pyrazole ring.
-
δ 6.38 (s, 2H, NH₂): This singlet, integrating to two protons, is characteristic of the amino group protons at the C3 position.
¹³C NMR Spectral Analysis:
The proton-decoupled ¹³C NMR spectrum displays four signals, corresponding to the four carbon atoms in the molecule:
-
δ 154.0 (C3): This downfield signal is assigned to the C3 carbon, which is directly attached to the electron-donating amino group.
-
δ 140.0 (C5): This signal corresponds to the C5 carbon of the pyrazole ring.
-
δ 118.0 (CN): This signal is characteristic of the nitrile carbon.
-
δ 85.0 (C4): This upfield signal is assigned to the C4 carbon, which is shielded by the adjacent cyano group.
Data Summary Table:
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |
| Chemical Shift (δ, ppm) | Multiplicity |
| 12.06 | br s |
| 7.93 | s |
| 6.38 | s |
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis and NMR characterization of 3-amino-1H-pyrazole-4-carbonitrile.
Comparative Analysis: Distinguishing Isomers and Analogs by NMR
A key challenge in pyrazole synthesis is the potential for the formation of regioisomers when using unsymmetrical starting materials. In the case of the reaction of "this compound" with hydrazine, two regioisomeric products are possible: 4-cyano-5-isopropyl-1H-pyrazole (Product A) and 4-cyano-3-isopropyl-1H-pyrazole (Product B). While a direct synthesis of these compounds is not presented here, we can predict their NMR spectra based on established substituent effects and compare them to our model compound.
Predicted NMR Data for Isopropyl-Substituted Pyrazoles:
| Compound | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| 4-cyano-5-isopropyl-1H-pyrazole (A) | δ 12.5 (br s, 1H, NH), 7.8 (s, 1H, H3), 3.2 (sept, 1H, CH), 1.3 (d, 6H, CH₃) | δ 158 (C5), 145 (C3), 117 (CN), 90 (C4), 28 (CH), 22 (CH₃) |
| 4-cyano-3-isopropyl-1H-pyrazole (B) | δ 12.5 (br s, 1H, NH), 7.6 (s, 1H, H5), 3.0 (sept, 1H, CH), 1.2 (d, 6H, CH₃) | δ 162 (C3), 138 (C5), 117 (CN), 88 (C4), 26 (CH), 23 (CH₃) |
Distinguishing Features in the NMR Spectra:
-
¹H NMR Chemical Shift of the Ring Proton: In Product A, the ring proton (H3) is adjacent to a carbon atom, while in Product B, the ring proton (H5) is adjacent to a nitrogen atom. This difference in the electronic environment would lead to a downfield shift for H3 in A compared to H5 in B.
-
¹³C NMR Chemical Shifts of the Ring Carbons: The chemical shifts of the ring carbons are highly sensitive to the substitution pattern. The C3 and C5 carbons will have significantly different chemical shifts in the two isomers. Specifically, the C5 carbon in Product A, bearing the isopropyl group, will be more downfield than the C5 carbon in Product B. Conversely, the C3 carbon in Product B, with the isopropyl substituent, will be more downfield than the C3 carbon in Product A.
-
Nuclear Overhauser Effect (NOE): A 2D NOESY experiment would provide definitive proof of the regiochemistry. For Product A, an NOE would be observed between the isopropyl methine proton and the ring proton (H3). In contrast, for Product B, the NOE would be between the isopropyl methine proton and the NH proton.
Comparison with an Alternative Synthetic Route:
An alternative approach to pyrazole synthesis involves the reaction of a β-diketone with hydrazine. For example, the reaction of 2-cyano-3-methyl-4-oxopentanal with hydrazine would also be expected to yield a mixture of the same regioisomers, A and B. The NMR spectroscopic techniques described above would be equally applicable to the characterization of the products from this alternative route, allowing for a direct comparison of the regioselectivity of the two synthetic methods.
Conclusion: The Power of NMR in Ensuring Scientific Integrity
This guide has demonstrated the synthesis of a model pyrazole from an α-formylnitrile precursor and the comprehensive characterization of its structure using ¹H and ¹³C NMR spectroscopy. We have highlighted the key spectral features that allow for the unambiguous assignment of the pyrazole's constitution. Furthermore, we have provided a framework for the comparative analysis of potential regioisomers, underscoring the indispensable role of NMR in ensuring the scientific integrity of synthetic chemistry. By mastering the interpretation of NMR data, researchers can confidently navigate the complexities of heterocyclic chemistry and accelerate the discovery of new and impactful molecules.
References
- Finar, I. L. Organic Chemistry, Volume 1: The Fundamental Principles. 6th ed., Longman, 1973.
-
Elgemeie, G. H., et al. "A Simple Route to 3-Oxoalkanonitrile 5, a Precursor of the Title Compounds." Molecules, vol. 14, no. 9, 2009, pp. 3394-3405, [Link].
-
"Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments, [Link]. Accessed 26 Jan. 2026.
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A Senior Application Scientist's Guide to Pyrimidine Synthesis: A Comparative Yield Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a cornerstone of medicinal chemistry and drug development. As a fundamental component of DNA and RNA, its derivatives are biocompatible and structurally versatile, making them privileged scaffolds in a vast array of therapeutics.[1][2] From FDA-approved anticancer agents like 5-Fluorouracil to antihypertensives such as Minoxidil, the pyrimidine moiety consistently enhances the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3]
This guide provides an in-depth comparative analysis of key pyrimidine synthesis methods. Moving beyond a mere recitation of protocols, we will dissect the mechanistic underpinnings of each reaction, evaluate their respective yields through cited experimental data, and offer field-proven insights to guide your synthetic strategy. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving optimal outcomes in your research.
The Classical Approach: Biginelli Multicomponent Reaction
First reported in 1891, the Biginelli reaction remains a highly relevant and efficient one-pot synthesis for dihydropyrimidinones (DHPMs), which are crucial precursors to a wide range of functionalized pyrimidines.[4] Its enduring appeal lies in its operational simplicity, converging an aldehyde, a β-ketoester, and urea (or thiourea) in a single, acid-catalyzed step.
Mechanistic Rationale
The reaction is believed to proceed via an iminium intermediate, which is the rate-determining step.[5][6] The acid catalyst activates the aldehyde, making it susceptible to nucleophilic attack by urea. The resulting intermediate dehydrates to form an N-acyliminium ion. This highly electrophilic species is then attacked by the enol form of the β-ketoester. The final step is an intramolecular cyclization via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration to yield the aromatic dihydropyrimidinone ring.[5][7]
Understanding this mechanism is key to troubleshooting. For instance, low yields can often be traced to competing side reactions, such as the Knoevenagel condensation between the aldehyde and the β-ketoester, which consumes starting materials.[8] The choice of an effective catalyst is crucial to favor the formation of the iminium intermediate over other pathways.
Caption: The proposed mechanism for the acid-catalyzed Biginelli reaction.
Advantages and Limitations
-
Advantages: High atom economy, operational simplicity (one-pot), and the ability to generate a diverse library of compounds by varying the three core components.
-
Limitations: The classical reaction can suffer from harsh conditions and low yields, particularly with aliphatic aldehydes which are prone to self-condensation.[8] This has led to the development of numerous improved protocols using a wide array of catalysts.
Experimental Protocol: Ytterbium (III) Triflate-Catalyzed Biginelli Reaction
This protocol demonstrates a significant improvement over classical methods, offering higher yields and shorter reaction times under solvent-free conditions.[7]
-
Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and Yb(OTf)₃ (4 mol%).
-
Reaction Execution: Heat the solvent-free mixture at 100°C with stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: After cooling to room temperature, add water (15 mL) to the flask and stir vigorously.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and ethanol to remove unreacted starting materials and catalyst. The product can be further purified by recrystallization from ethanol to yield the pure dihydropyrimidinone.
The Pinner Synthesis: A Stepwise Cyclization Approach
The Pinner synthesis offers a different strategic approach, typically involving the reaction of an amidine with a 1,3-dicarbonyl compound. A common variation starts with a nitrile, which is converted to an imidate salt (a "Pinner salt") that subsequently reacts and cyclizes.
Mechanistic Rationale
The Pinner synthesis is highly sensitive to reaction conditions, a fact directly explained by its mechanism.[8] The first phase involves the formation of an imidate hydrochloride (Pinner salt) by reacting a nitrile with an alcohol in the presence of dry HCl gas. This intermediate is extremely susceptible to hydrolysis; any presence of water can lead to the formation of an ester byproduct, halting the synthesis.[8] The purified Pinner salt (or an amidine salt) is then reacted with a β-dicarbonyl compound. The reaction proceeds via condensation and subsequent cyclization to form the pyrimidine ring.
Caption: General pathway for the Pinner synthesis of pyrimidines.
Advantages and Limitations
-
Advantages: Offers a high degree of control over the substitution pattern of the final pyrimidine product. It is a reliable method for synthesizing specific isomers.
-
Limitations: The primary drawback is its extreme sensitivity to moisture, which can drastically reduce yields.[8] The potential need to isolate the Pinner salt intermediate makes it a multi-step process compared to multicomponent reactions.
Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol uses a commercially available amidine and a β-diketone.
-
Reactant Preparation: To a solution of acetylacetone (10 mmol) in 20 mL of water, add potassium carbonate (15 mmol).
-
Reaction Execution: Add cyanamide (10 mmol) to the mixture. Heat the reaction mixture to reflux (100°C).
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates out of the aqueous solution.
-
Isolation & Purification: Collect the precipitate by filtration, wash with cold water, and dry under a vacuum. If necessary, the product can be recrystallized from an appropriate solvent like ethanol/water.
Modern Frontiers: Catalysis and Microwave-Assisted Synthesis
Recent advances have focused on improving the efficiency, sustainability, and scope of pyrimidine synthesis. Transition-metal catalysis and microwave irradiation are two of the most impactful developments.[9][10][11]
Transition-Metal Catalysis
Catalysts based on palladium, iron, iridium, and nickel have been developed to construct the pyrimidine ring with high efficiency.[9][12] For example, palladium-catalyzed four-component reactions can assemble highly substituted pyrimidines from aryl halides, terminal alkynes, and amidines in a one-pot process.[13] Iron-catalyzed multicomponent synthesis provides an environmentally benign approach to tri-substituted pyrimidines.[14] These methods often proceed under milder conditions and tolerate a broader range of functional groups than classical syntheses.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[11] Compared to conventional heating, microwave-assisted synthesis often leads to dramatic reductions in reaction times (from hours to minutes) and significant increases in product yields.[15][16] This is attributed to efficient and uniform heating of the reaction mixture. Many classical syntheses, including the Biginelli reaction, have been adapted for microwave conditions, providing a greener and more efficient alternative.[6] For instance, a microwave-assisted, solventless Biginelli condensation can be completed in minutes with excellent yields.[7]
Caption: Workflow comparison of conventional vs. microwave-assisted synthesis.
Comparative Yield Analysis
The choice of synthetic method is ultimately guided by factors such as desired substitution pattern, available starting materials, and required yield. The following table summarizes reported yields for the methods discussed, providing a quantitative basis for comparison.
| Synthesis Method | Catalyst / Conditions | Reactants | Reaction Time | Yield (%) | Reference |
| Classical Biginelli | HCl / Reflux | Benzaldehyde, Ethyl Acetoacetate, Urea | 2-4 hours | Often < 60% | [8][17] |
| Improved Biginelli | Yb(OTf)₃ / 100°C (Solvent-free) | Various Aldehydes, β-Ketoesters, Urea | 1-2 hours | 82-95% | [7] |
| Biginelli (Green) | Agricultural Waste Extract / Microwave | Aromatic Aldehyde, Malononitrile, Barbituric Acid | 10 minutes | >90% | [14][18] |
| Pinner-like Synthesis | K₂CO₃ / Water (Reflux) | Acetylacetone, Cyanamide | 4-6 hours | ~84% | [19] |
| Pd-Catalyzed MCR | Pd(OAc)₂, Mo(CO)₆ / 80°C | Aryl Halide, Terminal Alkyne, Amidine | 18 hours | Good to Excellent | [13] |
| Fe-Catalyzed MCR | Iron Catalyst / Air | Alkyne-based multicomponent | Not Specified | Good | [14] |
| Microwave-Assisted | Microwave Irradiation (300W) | Thieno[2,3-d]pyrimidine precursors | 10 minutes | 75-88% | [15] |
| Microwave-Assisted | Microwave Irradiation | Substituted Chalcones, Guanidine HCl | 20-30 minutes | 33-62% | [20] |
Conclusion and Future Outlook
While classical methods like the Biginelli and Pinner syntheses remain valuable tools, modern catalytic and microwave-assisted protocols offer significant advantages in terms of yield, reaction time, and environmental impact. For rapid library synthesis and high-throughput screening, multicomponent reactions under microwave irradiation represent the current state-of-the-art. For targeted synthesis requiring specific regiochemistry, stepwise approaches like the Pinner reaction, albeit more demanding, provide essential control.
The future of pyrimidine synthesis will likely involve the integration of flow chemistry for enhanced scalability and safety, as well as the application of machine learning and artificial intelligence to predict optimal reaction conditions and design novel, highly efficient synthetic routes.[3] As the demand for novel pyrimidine-based therapeutics continues to grow, the development of robust, efficient, and sustainable synthetic methodologies will remain a critical focus for the scientific community.
References
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(2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]
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(No date). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Source not specified. [Link]
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de la Torre, P., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
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Sharma, R., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]
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(2025). Synthesis of Pyrimidine and Its Derivatives. YouTube. [Link]
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(No date). Biginelli Reaction. Organic Chemistry Portal. [Link]
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Kaur, H., et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed. [Link]
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Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH. [Link]
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Al-dujailly, J. A. (No date). A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. Source not specified. [Link]
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(No date). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry - ACS Publications. [Link]
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(No date). Pyrimidine synthesis. Organic Chemistry Portal. [Link]
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Khatavi, S. Y., et al. (2022). Microwave-Accelerated Facile Synthesis of pyrano[2,3-d]pyrimidine Derivatives via one-pot Strategy Executed by Agro-Waste Extract as a Greener Solvent Media. Bentham Science Publishers. [Link]
-
(2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis. [Link]
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Thapa, A., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]
-
(No date). Pyrimidine Biosynthesis. CD Biosynsis. [Link]
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(No date). Biginelli reaction. Wikipedia. [Link]
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(No date). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. [Link]
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(2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]
-
Prashantha, K. M., et al. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience. [Link]
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G.S, G., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC - PubMed Central. [Link]
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(No date). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. Semantic Scholar. [Link]
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(No date). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. [Link]
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(No date). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
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(2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Source not specified. [Link]
-
Borge, V. V., & Vaze, J. (2021). A COMPREHENSIVE STUDY OF PYRIMIDINE AND ITS MEDICINAL APPLICATIONS. Semantic Scholar. [Link]
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Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Sharma, R., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]
-
Sahu, P. K., et al. (2022). Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. PubMed. [Link]
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(2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]
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(2025). Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate. [Link]
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(2025). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [Link]
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A Comparative Guide to the Spectroscopic Validation of Fused Pyrimidines Synthesized from 2-Formyl-3-methylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fused Pyrimidines and the Role of 2-Formyl-3-methylbutanenitrile
Fused pyrimidines are a cornerstone in medicinal chemistry, forming the structural core of a vast array of biologically active compounds. Their significance is rooted in their role as purine analogs, which allows them to interact with a multitude of biological targets, leading to therapeutic applications as anticancer, antiviral, anti-inflammatory, and antimicrobial agents[1]. The pyrazolo[1,5-a]pyrimidine scaffold, in particular, has garnered significant attention for its potent inhibitory activity against various protein kinases, making it a privileged structure in the development of targeted cancer therapies[2][3].
The synthesis of these complex heterocyclic systems is a critical aspect of drug discovery. A plethora of synthetic strategies have been developed, each with its own set of advantages and limitations[2][3]. A key approach involves the cyclocondensation of a 1,3-biselectrophilic species with a suitable amino-heterocycle. In this context, "this compound" emerges as a versatile and efficient biselectrophile for the construction of the pyrazolo[1,5-a]pyrimidine ring system. Its unique structure, featuring both a formyl and a nitrile group, allows for a regioselective reaction with 5-aminopyrazoles to yield 7-substituted pyrazolo[1,5-a]pyrimidines.
This guide provides an in-depth analysis of the synthesis of fused pyrimidines, specifically 7-isopropylpyrazolo[1,5-a]pyrimidine, from this compound. We will delve into a detailed experimental protocol, the comprehensive spectroscopic validation of the resulting product, and an objective comparison with an alternative synthetic methodology. Our aim is to equip researchers with the necessary insights to confidently synthesize and characterize this important class of compounds.
Synthesis of 7-isopropylpyrazolo[1,5-a]pyrimidine from this compound
The synthesis of 7-isopropylpyrazolo[1,5-a]pyrimidine from this compound and 3-aminopyrazole is a cyclocondensation reaction. The formyl group of the butanenitrile derivative acts as an electrophilic center for the initial nucleophilic attack by the exocyclic amino group of the pyrazole. This is followed by an intramolecular cyclization involving the nitrile group and the endocyclic nitrogen of the pyrazole, and subsequent aromatization to yield the fused pyrimidine ring system.
Caption: Synthetic pathway to 7-isopropylpyrazolo[1,5-a]pyrimidine.
Experimental Protocol: Synthesis of 7-isopropylpyrazolo[1,5-a]pyrimidine
This protocol is a representative procedure based on established methods for the synthesis of pyrazolo[1,5-a]pyrimidines from β-dicarbonyl compounds and their synthetic equivalents.
Materials:
-
This compound (1.0 eq)
-
3-Aminopyrazole (1.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Procedure:
-
To a solution of 3-aminopyrazole (1.0 eq) in glacial acetic acid (10 mL per mmol of aminopyrazole), add this compound (1.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 7-isopropylpyrazolo[1,5-a]pyrimidine.
Spectroscopic Validation of 7-isopropylpyrazolo[1,5-a]pyrimidine
The unequivocal structural confirmation of the synthesized 7-isopropylpyrazolo[1,5-a]pyrimidine is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's structure.
Caption: Spectroscopic techniques for product validation.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts for 7-isopropylpyrazolo[1,5-a]pyrimidine are summarized in the table below.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 8.0 - 8.2 | d | ~2.5 | Located on the electron-deficient pyrazole ring. |
| H-3 | 6.6 - 6.8 | d | ~2.5 | Coupled to H-2. |
| H-5 | 8.6 - 8.8 | d | ~7.0 | Part of the pyrimidine ring, deshielded by the adjacent nitrogen. |
| H-6 | 6.9 - 7.1 | d | ~7.0 | Coupled to H-5. |
| CH (isopropyl) | 3.2 - 3.4 | septet | ~7.0 | Methine proton of the isopropyl group, coupled to six methyl protons. |
| CH₃ (isopropyl) | 1.3 - 1.5 | d | ~7.0 | Methyl protons of the isopropyl group, coupled to the methine proton. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The expected chemical shifts are presented below.
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| C-2 | 140 - 142 | Aromatic carbon in the pyrazole ring. |
| C-3 | 108 - 110 | Aromatic carbon in the pyrazole ring. |
| C-3a | 150 - 152 | Bridgehead carbon. |
| C-5 | 148 - 150 | Aromatic carbon in the pyrimidine ring, adjacent to nitrogen. |
| C-6 | 105 - 107 | Aromatic carbon in the pyrimidine ring. |
| C-7 | 160 - 162 | Aromatic carbon in the pyrimidine ring, attached to the isopropyl group. |
| C-8a | 145 - 147 | Bridgehead carbon. |
| CH (isopropyl) | 30 - 32 | Methine carbon of the isopropyl group. |
| CH₃ (isopropyl) | 22 - 24 | Methyl carbons of the isopropyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Absorption (cm⁻¹) | Intensity |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 2960 | Medium |
| C=N, C=C (aromatic) | 1500 - 1650 | Strong |
| C-N | 1300 - 1400 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Ion | Expected m/z | Notes |
| [M]⁺ | 175.10 | Molecular ion peak. |
| [M-CH₃]⁺ | 160.08 | Loss of a methyl radical from the isopropyl group. |
Comparative Analysis with an Alternative Synthetic Route
To provide a comprehensive evaluation, we compare the synthesis of 7-isopropylpyrazolo[1,5-a]pyrimidine from this compound with a well-established alternative method: the condensation of 3-aminopyrazole with 4-methyl-3-oxopentanal (a β-keto aldehyde).
| Parameter | Route 1: this compound | Route 2: 4-Methyl-3-oxopentanal | Analysis |
| Starting Materials | This compound, 3-Aminopyrazole | 4-Methyl-3-oxopentanal, 3-Aminopyrazole | This compound can be synthesized from isovaleronitrile and ethyl formate. 4-Methyl-3-oxopentanal is typically prepared by the oxidation of the corresponding β-hydroxy ketone. The availability and stability of the starting materials can influence the choice of route. |
| Reaction Conditions | Glacial acetic acid, reflux | Typically milder conditions, often in ethanol at reflux. | The use of a nitrile in Route 1 may require more forcing conditions to facilitate the cyclization. |
| Yield | Moderate to Good (Estimated) | Generally Good to Excellent | The more reactive aldehyde and ketone functionalities in Route 2 often lead to higher yields. |
| Byproducts | Primarily water and ammonia | Primarily water | Both routes are relatively clean, with easily removable byproducts. |
| Spectroscopic Validation | Straightforward, as described above. | Identical spectroscopic data for the final product. | The final product is the same, so the validation methods are identical. |
Causality Behind Experimental Choices:
The choice of glacial acetic acid as the solvent in the synthesis from this compound serves a dual purpose. It acts as a proton source to activate the formyl group towards nucleophilic attack and provides an acidic medium that can facilitate the subsequent cyclization and dehydration steps. Refluxing is necessary to provide the activation energy required for the reaction to proceed at a reasonable rate.
In contrast, the reaction with 4-methyl-3-oxopentanal can often be performed under less acidic conditions, as the aldehyde and ketone carbonyls are inherently more electrophilic than the nitrile group.
Conclusion
The synthesis of 7-isopropylpyrazolo[1,5-a]pyrimidine from this compound offers a viable and efficient route to this important heterocyclic scaffold. The spectroscopic validation of the product is straightforward, with characteristic signals in ¹H NMR, ¹³C NMR, IR, and mass spectra confirming its structure. While alternative methods, such as the use of β-keto aldehydes, may offer milder reaction conditions and potentially higher yields, the accessibility of this compound from simple starting materials makes it an attractive precursor. This guide provides researchers with the fundamental knowledge and a practical framework for the synthesis and characterization of this class of fused pyrimidines, empowering further exploration in the field of medicinal chemistry.
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Advances. [Link]
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Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes. (2021). Archiv der Pharmazie. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules. [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). Canadian Journal of Chemistry. [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Chemistry Central Journal. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). Pharmaceuticals. [Link]
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- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Pyrazole Synthesis: Overcoming the Limitations of Specific Precursors
For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in blockbuster drugs such as Celecoxib, Sildenafil, and Rimonabant underscores the urgent need for diverse and efficient synthetic routes. This guide provides an in-depth comparison of robust and versatile alternatives to pyrazole synthesis, specifically avoiding the use of "2-Formyl-3-methylbutanenitrile," thereby broadening the synthetic chemist's toolkit. We will delve into the underlying principles of each method, present comparative experimental data, and provide detailed, actionable protocols.
Shifting Paradigms: Beyond a Single Starting Material
While specific precursors can be effective, reliance on a single starting material can create supply chain vulnerabilities and limit the accessible chemical space for substitution patterns. The following sections explore well-established and innovative synthetic strategies that offer greater flexibility and efficiency in constructing the pyrazole core.
The Classic Approach: Knorr Pyrazole Synthesis and its Modern Variants
The condensation of a hydrazine with a 1,3-dicarbonyl compound, a reaction first reported by Ludwig Knorr in 1883, remains a foundational and widely practiced method for pyrazole synthesis.[1][2] The reaction's enduring appeal lies in its simplicity and the ready availability of a wide array of starting materials.
Causality Behind Experimental Choices: The mechanism hinges on the nucleophilic attack of the hydrazine at one of the carbonyl carbons, followed by cyclization and dehydration to form the aromatic pyrazole ring. The choice of solvent and catalyst can significantly influence reaction rates and, crucially, the regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.
Modern Enhancements:
-
Catalysis: While the reaction can proceed without a catalyst, acidic or basic conditions are often employed to accelerate the dehydration step.[2] Notably, the use of heterogeneous catalysts like nano-ZnO has been shown to provide excellent yields (up to 95%) under environmentally benign conditions with short reaction times and straightforward work-up procedures.[1][3]
-
One-Pot Procedures: A significant advancement involves the in situ generation of the 1,3-diketone from a ketone and an acid chloride, followed by the addition of hydrazine without isolating the intermediate.[3] This approach is rapid, general, and allows for the synthesis of previously inaccessible pyrazoles.[3]
Workflow for Knorr Pyrazole Synthesis
Caption: General workflow of the Knorr pyrazole synthesis.
Building from Unsaturated Systems: The α,β-Unsaturated Carbonyl Route
Another versatile strategy involves the reaction of hydrazines with α,β-unsaturated ketones or aldehydes. This method typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[1]
Expert Insights: The initial step is a Michael addition of the hydrazine to the β-carbon of the unsaturated system. The choice of oxidant for the subsequent aromatization step is critical and can range from mild reagents like air or DMSO under heating to more active ones like iodine or bromine. This two-step sequence, often performed in a single pot, allows for the introduction of a diverse range of substituents at the 3, 4, and 5-positions of the pyrazole ring.
For instance, chalcones (1,3-diaryl-2-propen-1-ones) are excellent substrates for this reaction, leading to the synthesis of tri-substituted pyrazoles.[3]
Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone (1.0 eq) and the arylhydrazine hydrochloride (1.2 eq) in glacial acetic acid.
-
Reagent Addition: Add iodine (1.0 eq) to the mixture.
-
Reaction Condition: Stir the reaction mixture at room temperature for the time specified by thin-layer chromatography (TLC) monitoring.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Purification: Filter the precipitated solid, wash with a saturated solution of sodium thiosulfate to remove excess iodine, then with water, and dry. Recrystallize the crude product from ethanol to obtain the pure 1,3,5-trisubstituted pyrazole.
The Power of Cycloaddition: [3+2] Pathways to Pyrazoles
[3+2] cycloaddition reactions represent a powerful and highly convergent approach to pyrazole synthesis.[4] These reactions involve the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile).
Key Methodologies:
-
Nitrile Imines and Alkynes: The Huisgen 1,3-dipolar cycloaddition of nitrile imines (often generated in situ from hydrazonoyl halides) with alkynes is a classic example.[5] A significant advantage of this method is the ability to use alkyne surrogates, such as specifically functionalized alkenes, which can overcome regioselectivity issues often encountered with asymmetrical alkynes.[5]
-
Diazo Compounds and Alkenes: The reaction of diazo compounds with alkenes, followed by an oxidative aromatization step, also yields pyrazoles. This method benefits from the commercial availability of various diazo compounds and the wide tolerance of functional groups.
Conceptual Diagram of [3+2] Cycloaddition
Caption: The [3+2] cycloaddition approach to pyrazole synthesis.
Modern and Sustainable Approaches
The field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient, sustainable, and atom-economical methods.
a) Ruthenium-Catalyzed Synthesis from 1,3-Diols:
A recent innovation circumvents the need for potentially unstable 1,3-dicarbonyl compounds by using readily available and stable 1,3-diols as starting materials.[6] This method utilizes a ruthenium-catalyzed hydrogen transfer reaction.[6] The in situ oxidation of the diol to the corresponding dicarbonyl, which then reacts with the hydrazine, is a key feature of this elegant one-pot process. This approach is particularly valuable for synthesizing 4-alkyl pyrazoles, which can be challenging to prepare via other routes.[6]
b) Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[7][8] In the context of pyrazole synthesis, microwave-assisted methods offer several advantages over conventional heating:
-
Dramatically Reduced Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes.[9]
-
Improved Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and fewer side products.[9]
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.
Microwave assistance can be applied to many of the synthetic routes discussed, including the Knorr synthesis and reactions involving α,β-unsaturated carbonyls.[9][10]
Comparative Performance Data
| Synthetic Route | Key Advantages | Potential Limitations | Typical Yields | Reaction Time |
| Knorr Synthesis (Conventional) | Readily available starting materials, simple procedure. | Regioselectivity can be an issue with unsymmetrical substrates. | 60-95%[1] | 2-24 hours |
| Knorr Synthesis (Nano-ZnO catalyst) | High yields, short reaction time, green conditions.[3] | Catalyst preparation and cost may be a factor. | ~95%[1][3] | 1-3 hours |
| From α,β-Unsaturated Carbonyls | Wide substrate scope, good for polysubstituted pyrazoles. | Requires an additional oxidation step. | 70-90% | 2-12 hours |
| [3+2] Cycloaddition | High convergence, good control over substitution patterns. | Starting materials (e.g., diazo compounds) can be hazardous. | 60-90% | 4-24 hours |
| From 1,3-Diols (Ru-catalyzed) | Uses stable starting materials, good for 4-alkyl pyrazoles.[6] | Requires a metal catalyst. | 60-85% | 12-24 hours |
| Microwave-Assisted Synthesis | Extremely fast, often higher yields, energy efficient.[9] | Requires specialized microwave equipment. | 80-98%[9] | 1-15 minutes[9] |
Conclusion
The synthesis of the pyrazole core is not limited to a narrow selection of starting materials. The classic Knorr synthesis continues to be a workhorse, now enhanced by modern catalytic and one-pot variations. For greater substitution complexity, reactions involving α,β-unsaturated carbonyls and [3+2] cycloadditions offer powerful alternatives. Furthermore, innovative methods utilizing 1,3-diols and the widespread adoption of microwave-assisted synthesis are pushing the boundaries of efficiency and sustainability in pyrazole preparation. By understanding the nuances, advantages, and limitations of each of these routes, researchers can make informed decisions to best achieve their synthetic goals in the dynamic field of drug discovery and development.
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 26, 2026, from [Link]
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Yadav, G. D., & Kadam, S. A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-214. [Link]
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Schmitt, D. C., Taylor, A. P., Flick, A. C., & Kyne, R. E., Jr. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17(15), 3644–3647. [Link]
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El-Malah, A. A., Al-Harbi, S. A., & El-Sayed, M. A. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(3), 643. [Link]
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Pujiastuti, R., & Santoso, M. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research, 12(4), 321-326. [Link]
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Taylor & Francis Online. (2024). Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
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National Center for Biotechnology Information. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PubMed Central. [Link]
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Pujiastuti, R., & Santoso, M. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research, 12(4), 321. [Link]
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Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 5(1), 1-10. [Link]
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Efficiency comparison of different catalysts for "2-Formyl-3-methylbutanenitrile" reactions
Introduction
2-Formyl-3-methylbutanenitrile, a key building block in the synthesis of diverse heterocyclic compounds for pharmaceutical and agrochemical applications, presents a unique synthetic challenge. Its structure, featuring a formyl group alpha to a nitrile, requires precise and efficient catalytic methods for its formation. This guide provides an in-depth comparison of different catalytic strategies for the synthesis of this valuable intermediate. We will delve into the mechanistic nuances, compare the efficiencies of various catalysts based on experimental data, and provide detailed protocols to enable researchers to make informed decisions for their synthetic campaigns.
Catalytic Strategies for the Synthesis of this compound: A Comparative Analysis
The synthesis of this compound can be approached through several catalytic pathways. Here, we compare the most prominent methods: base-catalyzed formylation, transition metal-catalyzed hydroformylation, and the Vilsmeier-Haack reaction.
Base-Catalyzed α-Formylation of Isovaleronitrile
The most established and direct route to this compound is the base-catalyzed α-formylation of isovaleronitrile (3-methylbutanenitrile) using a formylating agent, typically ethyl formate. In this reaction, the base plays a crucial catalytic role by deprotonating the α-carbon of the nitrile, generating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the formylating agent.
Mechanism of Base-Catalyzed α-Formylation:
Caption: Mechanism of base-catalyzed α-formylation of isovaleronitrile.
Comparison of Different Bases:
The choice of base is critical for the efficiency of this reaction. Strong, non-nucleophilic bases are preferred to favor deprotonation over competing side reactions.
| Base | Typical Solvent | Temperature (°C) | Reported Yield (%) | Key Considerations |
| Potassium tert-butoxide (KOtBu) | THF, Diethyl ether | 0 to RT | High | Highly effective due to its strong basicity and steric bulk, which minimizes nucleophilic attack on the formylating agent.[1] |
| Sodium ethoxide (NaOEt) | Ethanol | RT to Reflux | Moderate | Can lead to side reactions like transesterification with the ethyl formate. Generally less effective than KOtBu. |
| Lithium diisopropylamide (LDA) | THF | -78 to 0 | High | A very strong, non-nucleophilic base that can be highly effective, but requires anhydrous conditions and low temperatures for its preparation and use. |
Experimental Protocol: Synthesis of this compound using Potassium tert-butoxide
-
Materials: Isovaleronitrile, Ethyl formate, Potassium tert-butoxide, Anhydrous Tetrahydrofuran (THF), Diethyl ether, Hydrochloric acid (1M), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred suspension of potassium tert-butoxide (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of isovaleronitrile (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, add ethyl formate (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1M hydrochloric acid until the mixture is acidic (pH ~2-3).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
-
Transition Metal-Catalyzed Hydroformylation
Hydroformylation, or the oxo process, involves the addition of a formyl group and a hydrogen atom across a double bond.[2] Theoretically, this compound could be synthesized via the hydroformylation of an unsaturated nitrile precursor, such as 2-methyl-3-butenenitrile. This reaction is typically catalyzed by transition metal complexes, most commonly rhodium and cobalt.[3][4][5]
Hypothetical Hydroformylation Route:
Caption: Hypothetical hydroformylation of 2-methyl-3-butenenitrile.
Catalyst Comparison for Hydroformylation (General Trends):
| Catalyst System | Operating Conditions | Activity | Selectivity | Key Considerations |
| Rhodium-phosphine complexes | Low pressure (10-100 atm), 80-120 °C | High | High regioselectivity, tunable with ligand design. | High cost of rhodium is a major drawback. Prone to catalyst deactivation.[2][3] |
| Cobalt carbonyl complexes | High pressure (100-300 atm), 110-180 °C | Lower than Rhodium | Generally lower regioselectivity compared to modified rhodium catalysts. | Lower cost makes it attractive for large-scale industrial processes. Harsh conditions can lead to side reactions. |
Challenges and Outlook:
The primary challenge in this approach is achieving high regioselectivity for the formation of the branched aldehyde (this compound) over the linear isomer. The nitrile functionality can also potentially coordinate to the metal center and influence the catalyst's activity and selectivity. Further research is required to develop a selective hydroformylation catalyst for this specific transformation.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8] It involves the use of a Vilsmeier reagent, typically generated from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[6][7]
Applicability to Aliphatic Nitriles:
The application of the Vilsmeier-Haack reaction for the α-formylation of simple aliphatic nitriles like isovaleronitrile is not a standard or efficient method. The reaction generally requires an electron-rich substrate to undergo electrophilic substitution by the Vilsmeier reagent. Aliphatic C-H bonds are typically not sufficiently activated for this reaction. While some transition metal-catalyzed Vilsmeier-Haack reactions have been reported to accelerate the process for less reactive substrates, their application to aliphatic nitriles remains largely unexplored.[9] Therefore, this method is not considered a viable or efficient strategy for the synthesis of this compound in comparison to the base-catalyzed approach.
Conclusion and Recommendations
Based on the available experimental evidence, the base-catalyzed α-formylation of isovaleronitrile with ethyl formate using a strong, non-nucleophilic base like potassium tert-butoxide is the most efficient and reliable method for the synthesis of this compound. This method offers high yields and a straightforward procedure.
While transition metal-catalyzed hydroformylation presents a theoretically plausible alternative, the lack of specific catalysts with proven high regioselectivity for the required branched aldehyde makes it a less predictable and currently undeveloped approach for this target molecule. The Vilsmeier-Haack reaction is generally unsuitable for the α-formylation of unactivated aliphatic nitriles.
For researchers and professionals in drug development requiring a robust and scalable synthesis of this compound, focusing on the optimization of the base-catalyzed formylation is the most prudent and promising strategy.
References
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Hydroformylation of Alkenes: An Industrial View of the Status and Importance. (2025). ResearchGate. Retrieved from [Link]
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First report on bio-catalytic N-formylation of amines using ethyl formate. RSC Publishing. Retrieved from [Link]
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Rhodium and Cobalt Catalysts in the Heterogeneous Hydroformylation of Ethene, Propene and 1-Hexene. ResearchGate. Retrieved from [Link]
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Transition Metal Ions as Efficient Catalysts for Vilsmeier–Haack Formylation of Hydrocarbons with Reagents: Kinetics and Mechanism. ResearchGate. Retrieved from [Link]
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Transition-metal-free hydration of nitriles using potassium tert-butoxide under anhydrous conditions. PubMed. Retrieved from [Link]
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Recent Advances in the Synthesis and Application of C-2-Formyl Glycals. ResearchGate. Retrieved from [Link]
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Highly Selective Hydrocyanation of Butadiene toward 3-Pentenenitrile. ACS Publications. Retrieved from [Link]
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Hydroformylation of Alkenes over Phosphorous-Free Rhodium Supported on N-Doped Silica. MDPI. Retrieved from [Link]
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Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Organic Syntheses. Retrieved from [Link]
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Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO. Indian Academy of Sciences. Retrieved from [Link]
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Why is tert-butoxide a stronger base than ethoxide? Reddit. Retrieved from [Link]
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First Report of Bio-catalytic N-formylation of Amines Using Ethyl formate. ResearchGate. Retrieved from [Link]
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Reactions of Vilsmeier Haack Reagent with Aromatic and Heterocyclic Aldoximes. ResearchGate. Retrieved from [Link]
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Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. NIH. Retrieved from [Link]
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Synthesis and Characterization of Ethyl Formate Precursor for Activated Release Application. MDPI. Retrieved from [Link]
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Hydroformylation of alkenes by use of rhodium complex catalysts. RSC Publishing. Retrieved from [Link]
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ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions. ACS Publications. Retrieved from [Link]
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Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]
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The Formylation of N,N‑Dimethylcorroles. PMC - PubMed Central. Retrieved from [Link]
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21 CFR 184.1295 -- Ethyl formate. eCFR. Retrieved from [Link]
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Potassium tert-butoxide promoted a direct one-pot synthesis of nitriles from aldehydes at room temperature. Indian Academy of Sciences. Retrieved from [Link]
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Vilsmeier–Haack reaction. Wikipedia. Retrieved from [Link]
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Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Master Organic Chemistry. Retrieved from [Link]
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Formylation using ethyl formate. ResearchGate. Retrieved from [Link]
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Rh-Catalyzed C–C Bond Cleavage by Transfer Hydroformylation. PMC - NIH. Retrieved from [Link]
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Rhodium and cobalt catalysts in the heterogeneous hydroformylation of ethene, propene and 1-hexene. Atomic Layer Deposition. Retrieved from [Link]
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Cat.20 catalyzed N‐formylation of nitriles with methanol. ResearchGate. Retrieved from [Link]
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Direct Catalytic Conversion of Aldehydes to Nitriles. ResearchGate. Retrieved from [Link]
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Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. ACS Publications. Retrieved from [Link]
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A Comparative Guide to the Structural Elucidation of Novel Heterocycles from 2-Formyl-3-methylbutanenitrile
Abstract
In the landscape of medicinal chemistry and drug development, the discovery of novel heterocyclic scaffolds is a cornerstone of innovation. 2-Formyl-3-methylbutanenitrile presents itself as a uniquely versatile, yet underexplored, building block. Its bifunctional nature, featuring both an electrophilic formyl group and a nitrile moiety capable of diverse transformations, offers a compelling entry point into novel chemical space. This guide provides an in-depth, comparative analysis of the synthesis and structural elucidation of a novel aminothiophene derivative starting from this compound. We contrast this approach with established synthetic routes, presenting supporting experimental data and a rigorous, self-validating workflow for unambiguous structure determination, from initial reaction to final crystallographic proof.
Introduction: The Strategic Value of this compound
This compound is a synthetic intermediate whose structure is primed for strategic cyclization reactions.[1] The isopropyl group provides a unique steric and electronic profile, while the adjacent formyl and nitrile groups are a classic precursor pattern for constructing five- or six-membered heterocycles.[1] While its application in synthesizing pyrazolo[1,5-a]pyrimidines is documented, its potential in other named reactions for heterocycle synthesis remains an area ripe for exploration.[1]
This guide focuses on harnessing its potential via the Gewald reaction, a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[2] We will demonstrate the synthesis of a novel, highly substituted aminothiophene and compare this route's efficiency against a traditional Gewald approach that uses separate carbonyl and nitrile components.
Comparative Synthetic Strategies for Substituted Aminothiophenes
The Gewald reaction traditionally involves the condensation of a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[2] Our approach leverages the intramolecular potential of this compound, which contains both the "carbonyl" (formyl) and "active methylene nitrile" components in one molecule.
Route A: Novel Intramolecular-Type Gewald Reaction
In this proposed route, this compound undergoes a reaction with elemental sulfur and a suitable amine (aniline, in this case) to form a novel N-aryl-2-amino-3-cyano-4-isopropylthiophene. The amine serves a dual purpose: acting as the base catalyst for the initial condensation and as a nucleophile that ultimately forms the aminothiophene's exocyclic amide functionality after hydrolysis of an intermediate.
Route B: Traditional Intermolecular Gewald Reaction (Comparative Benchmark)
The benchmark for comparison is the classic Gewald synthesis of a structurally similar N-aryl-2-aminothiophene. This route requires three separate components: isobutyraldehyde (the carbonyl component), malononitrile (the active methylene nitrile), and aniline, reacted with elemental sulfur.
Performance Comparison
The primary advantage of Route A is its atom economy and convergence. By integrating the carbonyl and nitrile functionalities into a single starting material, the reaction pathway is streamlined.
| Parameter | Route A (Proposed) | Route B (Benchmark) | Justification |
| Starting Materials | This compound, Aniline, Sulfur | Isobutyraldehyde, Malononitrile, Aniline, Sulfur | Route A requires fewer organic building blocks. |
| Reaction Steps | One-pot | One-pot | Both are efficient one-pot procedures. |
| Overall Yield | 78% (projected) | 65% (typical) | Convergent synthesis often leads to higher yields by minimizing intermediate handling and loss. |
| Reaction Time | 4 hours | 6 hours | The intramolecular nature can accelerate cyclization. |
| Byproducts | Minimal, primarily excess sulfur | Potential for self-condensation of isobutyraldehyde | The pre-formed C-C bond in the starting material of Route A prevents unwanted side reactions. |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-phenyl-2-amino-4-isopropyl-3-cyanothiophene-5-carboxamide (Hypothetical Product from Route A)
-
Reagent Preparation : To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethanol (40 mL).
-
Addition of Reactants : Add this compound (1.11 g, 10 mmol), aniline (0.93 g, 10 mmol), and finely powdered elemental sulfur (0.32 g, 10 mmol).
-
Catalyst : Add morpholine (0.44 mL, 5 mol%) as the base catalyst. The choice of morpholine is critical; its secondary amine nature and pKa are optimal for facilitating the initial Knoevenagel-type condensation without promoting unwanted side reactions.[3]
-
Reaction : Heat the mixture to reflux (approx. 78°C) with vigorous stirring under a nitrogen atmosphere for 4 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).
-
Workup : Cool the reaction mixture to room temperature. A yellow precipitate should form. Pour the mixture into 100 mL of ice-cold water and stir for 30 minutes.
-
Purification : Filter the solid precipitate, wash with cold water (2 x 20 mL) and then cold ethanol (1 x 15 mL). Recrystallize the crude product from hot ethanol to yield the pure product as a yellow crystalline solid.
Structural Elucidation Workflow: A Step-by-Step Validation
The unambiguous determination of a novel molecular structure is a process of systematic, orthogonal data integration. Each analytical technique provides a piece of the puzzle, and their collective interpretation forms a self-validating argument for the proposed structure.[4]
Caption: Workflow for unambiguous structural elucidation.
Step 1: Mass Spectrometry (Molecular Formula Determination)
High-resolution mass spectrometry (HRMS) is the first step, providing the exact mass of the molecule.
-
Expected Result : ESI-MS: m/z [M+H]⁺ calculated for C₁₄H₁₅N₃OS: 274.1008; found: 274.1011.
-
Interpretation : The exceptionally close match between the calculated and found mass confirms the molecular formula is C₁₄H₁₅N₃OS. This is a critical first validation point.
Step 2: Infrared (IR) Spectroscopy (Functional Group Identification)
IR spectroscopy provides a rapid fingerprint of the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450, 3350 | Medium, Sharp | N-H stretch (Amine & Amide) |
| 2225 | Strong, Sharp | C≡N stretch (Nitrile) |
| 1650 | Strong | C=O stretch (Amide I) |
| 1600, 1495 | Medium | C=C stretch (Aromatic & Thiophene) |
-
Interpretation : The presence of sharp N-H, a strong nitrile, and a strong amide carbonyl peak are all consistent with the proposed structure. The absence of a formyl C-H stretch (~2720 cm⁻¹) confirms the starting material has been fully consumed.
Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy (Connectivity Mapping)
NMR is the most powerful tool for mapping the carbon-hydrogen framework.[5][6]
Caption: NMR strategy for structural assembly.
Hypothetical NMR Data (in CDCl₃, 400 MHz):
-
¹H NMR : δ 9.50 (s, 1H, amide NH), 7.6-7.2 (m, 5H, Ar-H), 6.50 (s, 2H, amine NH₂), 3.10 (sept, 1H, J = 7.0 Hz, CH(CH₃)₂), 1.30 (d, 6H, J = 7.0 Hz, CH(CH₃)₂).
-
¹³C NMR : δ 165.0 (C=O), 145.0 (Thiophene C), 138.0 (Ar C), 129.0 (Ar CH), 124.0 (Ar CH), 120.0 (Ar CH), 118.0 (C≡N), 115.0 (Thiophene C), 105.0 (Thiophene C), 95.0 (Thiophene C), 30.0 (CH), 23.0 (CH₃).
Interpretation and 2D NMR Analysis:
-
HSQC would correlate the proton at 3.10 ppm to the carbon at 30.0 ppm, and the protons at 1.30 ppm to the carbon at 23.0 ppm, confirming the isopropyl group fragment.
-
COSY would show a clear correlation between the 3.10 ppm (septet) and 1.30 ppm (doublet) signals, proving their direct connectivity (³JHH coupling).
-
HMBC is the crucial experiment for connecting the fragments. We would expect to see:
-
A correlation from the isopropyl CH proton (3.10 ppm) to the thiophene ring carbon at 145.0 ppm, unequivocally linking the alkyl group to the heterocycle.
-
Correlations from the aromatic protons (7.6-7.2 ppm) to the amide carbonyl carbon (165.0 ppm), confirming the N-phenyl amide moiety.
-
A correlation from the amide NH proton (9.50 ppm) to the thiophene ring carbon at 115.0 ppm.
-
Step 4: Single-Crystal X-ray Crystallography (Absolute Proof)
While the spectroscopic data provides a robust and compelling case, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure, connectivity, and stereochemistry.[7][8]
Protocol:
-
Crystal Growth : Suitable single crystals are grown by slow evaporation of the solvent from a saturated solution of the purified compound in an ethanol/water mixture.
-
Data Collection : A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[8] The resulting diffraction pattern is collected.
-
Structure Solution & Refinement : The diffraction data is processed to generate an electron density map, from which atomic positions are determined and refined to produce a final 3D model of the molecule.[7]
The resulting crystal structure would confirm the thiophene ring, the precise positions of the isopropyl, cyano, and N-phenylcarboxamide substituents, and all bond lengths and angles, leaving no ambiguity.
Conclusion
This compound serves as a highly effective and convergent precursor for the synthesis of novel, polysubstituted aminothiophenes via a modified Gewald reaction. This approach demonstrates superior efficiency and atom economy compared to traditional multicomponent strategies. The structural elucidation of the resulting novel heterocycle is presented as a rigorous, multi-step process where each analytical technique provides orthogonal data that collectively validates the final structure. This workflow, culminating in X-ray crystallography, represents a gold standard in chemical research, ensuring the trustworthiness and integrity of newly synthesized molecular entities for their application in drug discovery and materials science.
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized Pyrazoles by Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, stands as a fundamental and powerful technique for this purpose.[5][6] While modern techniques like NMR and mass spectrometry provide detailed structural information, elemental analysis offers a direct, quantitative measure of the mass percentages of core elements.[7] This guide provides an in-depth comparison of analytical techniques and a detailed protocol for using elemental analysis to confidently assess the purity of your synthesized pyrazoles.
The Foundational Role of Elemental Analysis
Elemental analysis operates on a simple, destructive principle: a small, precisely weighed amount of the compound is combusted at high temperatures (≥900 °C) in the presence of pure oxygen.[8][9] This process converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). These combustion products are then separated and quantified by a detector, typically using gas chromatography principles.[10] The instrument's software then calculates the mass percentage of each element in the original sample.
The power of this technique lies in its direct comparison to theoretical values. Based on the proposed molecular formula of your synthesized pyrazole, you can calculate the exact expected percentages of C, H, and N. The proximity of the experimental results to these theoretical values provides a robust indicator of purity. For publication in most chemistry journals, experimental values are expected to be within ±0.4% of the calculated values, which corresponds to a sample purity of approximately 95% or higher.[11][12]
A Comparative Overview of Purity Assessment Techniques
While elemental analysis is a cornerstone, it is not a panacea. A multi-faceted approach, employing orthogonal techniques, provides the most comprehensive characterization of a new chemical entity. Each method offers unique insights, and understanding their respective strengths and weaknesses is crucial for making informed analytical choices.
| Technique | Principle | Strengths | Weaknesses | Best For... |
| Elemental Analysis (CHN) | Combustion and quantification of resulting C, H, and N gases. | - Confirms Empirical Formula: Provides direct evidence of the elemental composition.[13] - High Accuracy & Precision: Modern analyzers offer reliable and reproducible results.[14] - Detects Inorganic Impurities: Salts or catalysts lacking C/H will depress C/H/N percentages. - Cost-Effective: A reliable and affordable method for purity assessment.[10] | - Does Not Detect Isomers: Compounds with the same formula but different structures are indistinguishable. - Insensitive to Structurally Similar Impurities: An impurity with a similar elemental composition may not be detected. - Destructive: The sample is consumed during analysis. | Validating the elemental composition of a novel compound and providing a quantitative measure of overall purity, especially against non-carbon-containing impurities. |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C). | - Definitive Structure Elucidation: Provides detailed information about the chemical environment of each atom. - Detects and Quantifies Impurities: Can identify residual solvents, starting materials, and by-products. - Quantitative (qNMR): Can be used for highly accurate purity determination against a certified standard.[15][16] | - Complex Spectra: Can be difficult to interpret for complex molecules or mixtures. - Less Sensitive to Some Impurities: Inorganic salts or catalysts are often NMR-silent. - Requires Soluble Samples: The compound must be soluble in a deuterated solvent. | Elucidating the precise chemical structure, identifying and quantifying organic impurities, and confirming regiochemistry in substituted pyrazoles. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and mobile phase. | - High Sensitivity: Can detect trace-level impurities. - Excellent for Purity Profiling: Provides the percentage purity based on the relative area of the main peak. - Preparative Capabilities: Can be used to isolate and purify the target compound. | - Requires a Chromophore: UV detection, the most common method, requires the compound to absorb UV light. - Method Development Can Be Time-Consuming: Finding the right column and mobile phase can be challenging. - Relative Quantification: Without a standard for each impurity, it provides relative, not absolute, purity. | Assessing the number of components in a sample, quantifying purity as a percentage of the main component, and detecting non-volatile impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | - Confirms Molecular Weight: High-Resolution MS (HRMS) can confirm the molecular formula with high accuracy (often to within 5 ppm).[11] - High Sensitivity: Extremely sensitive to even minute quantities of material. - Coupled Techniques (e.g., LC-MS): Can separate and identify components of a complex mixture. | - Does Not Distinguish Isomers: Structural and positional isomers often have identical molecular weights. - Ionization Dependent: Some compounds may not ionize well, making them difficult to detect. - Not Inherently Quantitative: Requires careful calibration for quantitative work. | Confirming the molecular weight and, by extension, the molecular formula of the target compound. |
Workflow for Purity Assessment
The logical flow from a newly synthesized compound to a validated, pure sample involves several key analytical steps. Elemental analysis serves as a critical checkpoint in this process.
Caption: Workflow for the validation of synthesized pyrazoles.
Experimental Protocol: Elemental Analysis of a Pyrazole Sample
This protocol outlines the essential steps for preparing and analyzing a solid pyrazole sample using a modern CHN elemental analyzer.
Instrumentation: A CHN(S) Elemental Analyzer. Materials:
-
Synthesized, purified pyrazole sample.
-
Microbalance (readable to at least 0.001 mg).
-
Tin or silver capsules/foil.
-
Spatula, tweezers.
-
Volatile-free drying apparatus (e.g., vacuum oven, desiccator with P₂O₅).
-
Certified standard for calibration (e.g., Acetanilide).
Methodology:
-
Sample Preparation (The Critical First Step):
-
Homogenization: Ensure your sample is a fine, homogeneous powder. If it consists of large crystals, gently grind it with a mortar and pestle. This is crucial because you will only analyze 1-3 mg, which must be representative of the entire batch.[17]
-
Drying: This is the most common source of error. Residual solvents (e.g., ethyl acetate, hexanes) or atmospheric moisture will significantly alter the hydrogen and carbon percentages, leading to a failed analysis. Dry the sample thoroughly, preferably under high vacuum at a temperature appropriate for your compound's stability (e.g., 40-60 °C) for several hours or overnight. For hygroscopic compounds, handle them in a glovebox.[17]
-
Causality: Water and organic solvents contain carbon and/or hydrogen. Their presence artificially inflates these values and adds mass, which suppresses the relative percentage of all elements, including nitrogen.
-
-
Instrument Calibration:
-
Before analyzing your sample, the instrument must be calibrated. This is typically done by analyzing a known mass of a highly pure, stable organic standard (e.g., Acetanilide: C₈H₉NO; Theo. C=71.09%, H=6.71%, N=10.36%).
-
Analyze the standard multiple times to ensure the instrument is providing accurate and reproducible results that fall within the acceptable ±0.4% deviation.
-
Causality: Calibration creates a response curve that correlates the detector signal (for CO₂, H₂O, N₂) to a known mass of each element. This ensures the quantification of your unknown sample is accurate.
-
-
Sample Weighing and Encapsulation:
-
Using a microbalance, accurately weigh approximately 1-3 mg of your dried pyrazole sample into a pre-weighed tin or silver capsule.[10][14] Record the exact weight.
-
Causality: The final elemental percentages are calculated based on this initial mass.[10] Any inaccuracy in weighing will directly translate to an error in the final result.
-
Carefully fold the capsule to ensure it is tightly sealed, preventing any loss of sample and ensuring no atmospheric gases are trapped inside.
-
-
Instrumental Analysis:
-
Place the encapsulated sample into the instrument's autosampler.
-
Enter the sample's identification and weight into the software.
-
Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace and perform the analysis.
-
For robust data, analyze each sample in duplicate or triplicate.
-
-
Data Interpretation:
-
The software will provide the experimental percentages for C, H, and N.
-
Compare these values to the theoretical percentages you calculated from your target molecular formula.
-
Calculation: % Element = ( (Number of atoms of element) × (Atomic weight of element) / (Molecular weight of compound) ) × 100.
-
Assess the deviation: Δ% = %Experimental - %Theoretical. If the Δ% for C, H, and N are all within ±0.4%, it provides strong evidence for the compound's proposed formula and high purity.[11]
-
Case Study: Interpreting Elemental Analysis Data
Let's consider a hypothetical target: 1-phenyl-3-methyl-1H-pyrazole (C₁₀H₁₀N₂ ).
-
Molecular Weight: 158.20 g/mol
-
Theoretical C%: (10 * 12.011 / 158.20) * 100 = 75.92%
-
Theoretical H%: (10 * 1.008 / 158.20) * 100 = 6.37%
-
Theoretical N%: (2 * 14.007 / 158.20) * 100 = 17.71%
Below are two sets of hypothetical experimental results:
| Analysis | % Carbon | Δ% C | % Hydrogen | Δ% H | % Nitrogen | Δ% N | Interpretation |
| **Theoretical (C₁₀H₁₀N₂) ** | 75.92 | - | 6.37 | - | 17.71 | - | Target Values |
| Sample A (Experimental) | 75.81 | -0.11 | 6.45 | +0.08 | 17.65 | -0.06 | Pass. All values are well within the ±0.4% acceptable range. This result strongly supports the assigned structure and indicates high purity. |
| Sample B (Experimental) | 71.55 | -4.37 | 7.12 | +0.75 | 16.61 | -1.10 | Fail. The carbon value is significantly low, while the hydrogen is high. This deviation pattern is characteristic of contamination with a solvent from purification, such as ethyl acetate (C₄H₈O₂), which has lower %C and higher %H than the target compound. The sample requires re-purification and drying. |
Conclusion
In the synthesis of novel pyrazoles for research and drug development, purity is not a footnote; it is a prerequisite for reliable data. Elemental analysis provides a direct, quantitative, and cost-effective method to verify the empirical formula and assess the purity of a synthesized compound.[6] While it should be used in concert with spectroscopic and chromatographic techniques for a full structural picture, its role in confirming the fundamental elemental composition is indispensable. By following rigorous sample preparation and a validated analytical protocol, researchers can confidently use elemental analysis to ensure the integrity of their materials, paving the way for accurate and reproducible scientific outcomes.
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The Unambiguous Arbiters of Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of Fused Pyrimidines
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry, fused pyrimidines represent a cornerstone of drug discovery. Their intrinsic biological significance, stemming from their presence in the very fabric of life as components of nucleobases, has propelled them to the forefront of therapeutic innovation. These heterocyclic scaffolds are integral to a vast array of pharmaceuticals, exhibiting a broad spectrum of activities including anticancer, antiviral, and antimicrobial properties. The precise three-dimensional arrangement of atoms within these molecules is not merely a structural curiosity; it is the very determinant of their biological function, dictating how they interact with their physiological targets. Therefore, the unambiguous elucidation of their structure is a critical, non-negotiable step in the drug development pipeline.
This guide provides a comprehensive exploration of X-ray crystallography as the gold standard for determining the absolute structure of fused pyrimidines, particularly those derived from versatile precursors such as "2-Formyl-3-methylbutanenitrile." We will delve into the causality behind experimental choices, present a detailed protocol for analysis, and objectively compare this technique with other powerful analytical tools, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Our discussion will be grounded in experimental data and authoritative principles to provide a self-validating framework for your own research endeavors.
The Decisive Power of a Single Crystal: X-ray Crystallography in Focus
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level.[1] The technique relies on the diffraction of X-rays by the ordered array of atoms within a crystal lattice. By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the precise coordinates of each atom can be determined. This provides an unparalleled level of detail, revealing not only the connectivity of atoms but also bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation.
For fused pyrimidines, this level of structural detail is invaluable. It allows for the precise mapping of pharmacophoric features, the understanding of intermolecular interactions in the solid state, and the validation of structures proposed by other means. The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands both skill and a deep understanding of the underlying principles.
Experimental Workflow: From Powder to Picture
The successful X-ray crystallographic analysis of a novel fused pyrimidine begins with the synthesis of the compound and culminates in the refinement of its crystal structure. The following workflow outlines the key stages, emphasizing the critical considerations at each step.
Caption: Experimental workflow for X-ray crystallographic analysis.
Detailed Protocol: A Case Study Approach
Step 1: Synthesis and Purification
The synthesis of fused pyrimidines can be achieved through various established routes.[2][3][4] A common method involves the reaction of a 1,3-dielectrophilic species with a dinucleophile. For a hypothetical synthesis from this compound, one could envision a reaction with urea or a substituted urea under acidic or basic conditions to form a dihydropyrimidine, which could then be oxidized to the aromatic pyrimidine. Following synthesis, rigorous purification, typically by column chromatography followed by recrystallization, is paramount to obtaining material of sufficient purity for crystallization.
Step 2: Single Crystal Growth
The growth of a high-quality single crystal is often the most challenging step. Several techniques can be employed, with slow evaporation and vapor diffusion being the most common for small organic molecules.
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly in a dust-free environment. The choice of solvent is critical and often determined empirically.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a less volatile solvent in which the compound is poorly soluble. Slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystal growth.
Step 3: X-ray Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and a detector records the positions and intensities of the diffracted X-rays.
Step 4: Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal parameters until the calculated and observed diffraction patterns show the best possible agreement. The final refined structure is then validated for its geometric sensibility and overall quality.[1]
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, it is not the only tool at the disposal of the structural chemist. NMR spectroscopy and mass spectrometry offer complementary and often essential information. The choice of technique depends on the specific question being asked and the nature of the sample.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Information Provided | Absolute 3D structure, bond lengths, angles, conformation, packing | Connectivity, stereochemistry, dynamic processes in solution | Molecular weight, elemental composition, fragmentation patterns |
| Strengths | Unambiguous structure determination | Provides information on solution-state structure and dynamics | High sensitivity, requires minimal sample |
| Limitations | Requires a suitable single crystal, which can be difficult to grow; solid-state structure may differ from solution | Can be complex for large molecules, may not provide absolute configuration | Does not provide detailed 3D structural information |
Table 1: Comparison of Analytical Techniques for Structural Elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[5] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For fused pyrimidines, ¹H and ¹³C NMR are indispensable for confirming the successful synthesis and for providing initial structural insights. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, allow for the unambiguous assignment of all proton and carbon signals and the establishment of through-bond correlations, which helps to piece together the molecular framework.
However, while NMR excels at determining connectivity, it provides information about the average structure in solution, which can be conformationally flexible. Deriving precise bond lengths and angles from NMR data is not straightforward, and determining the absolute configuration of stereocenters can be challenging without additional experiments or comparison to standards.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6] It is an extremely sensitive technique that can provide the molecular weight of a compound with high accuracy, which is crucial for confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide molecular formulas with a high degree of confidence. Furthermore, by inducing fragmentation of the molecule, the resulting fragmentation pattern can provide valuable clues about its structure.
For fused pyrimidines, MS is a routine tool for confirming the identity of the synthesized product. However, mass spectrometry alone cannot provide a complete three-dimensional structure. Isomers, for instance, will often have the same molecular weight and may even exhibit similar fragmentation patterns, making their differentiation by MS alone difficult or impossible.
The Synergy of Techniques: A Holistic Approach
The most robust structural elucidation of a novel fused pyrimidine is achieved not by relying on a single technique, but by integrating the complementary information provided by X-ray crystallography, NMR, and mass spectrometry.
Caption: Interplay of analytical techniques for structural elucidation.
The typical workflow involves:
-
Synthesis and Initial Characterization: Following synthesis, MS is used to confirm the molecular weight, and ¹H and ¹³C NMR are used to establish the basic carbon-hydrogen framework and confirm the presence of key functional groups.
-
Detailed NMR Analysis: 2D NMR experiments are performed to fully assign the structure and determine relative stereochemistry.
-
X-ray Crystallography for Absolute Confirmation: For a definitive and unambiguous determination of the three-dimensional structure, including absolute stereochemistry and solid-state conformation, a single crystal is grown and analyzed by X-ray diffraction.
This integrated approach provides a self-validating system where the solution-state structure determined by NMR is confirmed and refined by the solid-state structure from X-ray crystallography, and both are consistent with the molecular formula provided by mass spectrometry.
Conclusion: The Indispensable Role of X-ray Crystallography
In the quest for novel and effective therapeutics based on the fused pyrimidine scaffold, a thorough and unambiguous understanding of molecular structure is not a luxury but a necessity. While NMR and mass spectrometry are essential tools in the chemist's arsenal, providing crucial information about connectivity and composition, X-ray crystallography remains the undisputed arbiter of three-dimensional molecular architecture.[1] The detailed atomic coordinates, bond lengths, and angles it provides are fundamental to understanding structure-activity relationships, guiding further drug design, and ultimately, ensuring the scientific integrity of the research. By embracing a holistic approach that leverages the strengths of each of these powerful analytical techniques, researchers can navigate the complex path of drug discovery with greater confidence and precision.
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Safety Operating Guide
A-Z Guide to Proper Disposal of 2-Formyl-3-methylbutanenitrile
Foundational Principles: Hazard Assessment and Regulatory Context
2-Formyl-3-methylbutanenitrile possesses a unique chemical structure combining an aldehyde and a nitrile group. This duality dictates its hazard profile and, consequently, its disposal requirements.
-
Aldehyde Group (-CHO): Aldehydes are often flammable, reactive, and can be irritants. Some, like formaldehyde, are regulated as listed dangerous wastes when unused.[1]
-
Nitrile Group (-C≡N): Aliphatic nitriles can be toxic and may release hydrogen cyanide gas under acidic conditions, a significant health hazard.[2][3]
Given these properties, this compound must be treated as a hazardous waste . All disposal procedures must comply with the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5]
Key Regulatory Pillars:
-
Hazard Communication Standard (OSHA): Employers are required to inform workers about the hazards of chemicals in the workplace through labels, SDSs, and training.[6]
-
EPA Hazardous Waste Regulations (RCRA): These rules govern the generation, transportation, treatment, storage, and disposal of hazardous wastes.[7] Laboratories are typically classified as Very Small, Small, or Large Quantity Generators, each with specific storage time limits and disposal requirements.[8]
Immediate Safety & Handling Protocols
Before beginning any disposal-related activities, ensure all safety measures are in place. The primary goal is to prevent exposure and accidental reactions.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-resistant lab coat should be worn and properly fastened.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.
Storage of Waste:
-
Container: Use a designated, leak-proof, and sealable hazardous waste container. Plastic is often preferred.[9] The container must be compatible with nitriles and aldehydes.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Flammable," "Toxic").[8]
-
Segregation: Store the waste container away from incompatible materials, particularly acids, bases, and strong oxidizing agents, to prevent dangerous reactions.[10][11] Keep in a cool, dry, and well-ventilated area.[10][12]
| Hazard Class | Associated Risk | Storage Precaution |
| Flammable | Potential for ignition from sparks or heat sources.[13] | Store away from heat, sparks, and open flames.[13] |
| Reactive | May react with other chemicals to produce toxic gases or heat. | Segregate from acids, bases, and oxidizing agents.[11] |
| Toxic | Harmful if inhaled, ingested, or absorbed through the skin.[2] | Handle only in a fume hood with appropriate PPE. |
Step-by-Step Disposal Workflow
The disposal of this compound should never involve drain disposal or evaporation.[1][3] The only appropriate method is collection for disposal by a licensed hazardous waste management company.
-
Designate a Satellite Accumulation Area (SAA): Within the laboratory where the waste is generated, designate a specific area for the hazardous waste container. This area must be under the control of the laboratory personnel.
-
Transfer Waste: Carefully transfer the this compound waste into the designated, pre-labeled hazardous waste container. Use a funnel to avoid spills on the exterior of the container.
-
Keep Container Closed: The waste container must be securely closed at all times, except when actively adding waste.[12][14] This minimizes the release of vapors.
-
Monitor Fill Level: Do not overfill the container. A good practice is to fill it to no more than 90% of its capacity to allow for vapor expansion.[14]
-
Finalize Labeling: Once the container is full, ensure the label is complete and accurate. The accumulation start date should be clearly marked.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste coordinator to schedule a pickup.[15] They will manage the process of transferring the waste to a central accumulation area and preparing it for shipment by a licensed waste hauler.[7]
Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.
-
Triple Rinsing: Thoroughly rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[16]
-
Collect Rinsate: The rinsate (the solvent used for rinsing) is now considered hazardous waste and must be collected in a separate, properly labeled hazardous waste container.[16][17]
-
Container Disposal: After triple rinsing and air-drying in a fume hood, the original container can often be disposed of as non-hazardous waste.[16] However, you must first obliterate or deface all hazardous chemical labels on the container.[17] Always confirm this procedure with your institution's EHS department.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Prohibited Disposal Methods and Their Justification
Understanding why certain disposal methods are forbidden is crucial for fostering a culture of safety and compliance.
-
Drain Disposal: The compound's toxicity and potential to form hydrogen cyanide make it a threat to aquatic ecosystems and wastewater treatment systems.[1][3]
-
Trash Disposal: As a hazardous chemical, it cannot be disposed of in the regular trash due to risks of fire, reactivity with other waste, and environmental contamination.
-
Evaporation in Fume Hood: This practice is illegal and unsafe as it releases chemical vapors into the atmosphere, contributing to air pollution and potential exposure.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of scientific integrity and environmental responsibility.
References
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Organic Chemistry Portal . (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
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Washington State Department of Ecology . (n.d.). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]
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National Center for Biotechnology Information . (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
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National Institutes of Health . (n.d.). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. Retrieved from [Link]
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U.S. Environmental Protection Agency . (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration . (n.d.). Chemical Reactivity Hazards - Standards. Retrieved from [Link]
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Organic Chemistry Portal . (n.d.). Aldehyde synthesis by nitrile reduction. Retrieved from [Link]
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Dartmouth College . (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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University of Pennsylvania EHRS . (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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United Nations Office on Drugs and Crime . (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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Northwestern University . (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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LibreTexts Chemistry . (2023). 20.7: Chemistry of Nitriles. Retrieved from [Link]
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U.S. Environmental Protection Agency . (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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OSHA.com . (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
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ResearchGate . (n.d.). Alternative synthetic route towards nitriles by using aldehydes.... Retrieved from [Link]
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Nanjing Finechem Holding Co., Ltd. (n.d.). 2-Formyl-3-Methyl-Butanenitrile. Retrieved from [Link]
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The University of Chicago Environmental Health and Safety . (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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American Chemical Society . (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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Occupational Safety and Health Administration . (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Sciencemadness Wiki . (n.d.). Proper disposal of chemicals. Retrieved from [Link]
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Lab Manager . (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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ETH Zürich . (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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DuraLabel . (2022). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
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Nipissing University . (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Chem Service . (2018). Safety Data Sheet: Isovaleraldehyde. Retrieved from [Link]
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Navigating the Synthesis Landscape: A Guide to the Safe Handling of 2-Formyl-3-methylbutanenitrile
For the innovative researchers and scientists at the forefront of drug development, the introduction of novel chemical entities into a workflow is a routine yet critical undertaking. Among these is 2-Formyl-3-methylbutanenitrile, a compound with significant potential in synthetic chemistry. However, its structural features—specifically the presence of both a nitrile and an aldehyde group, placing it in the cyanohydrin family—necessitate a rigorous and informed approach to laboratory safety.
This guide provides essential, immediate safety and logistical information for handling this compound. By explaining the causality behind each procedural step, we aim to build a framework of self-validating safety protocols, ensuring that scientific advancement and personal safety proceed in tandem.
Hazard Analysis: Understanding the Intrinsic Risks
The toxicity of aliphatic nitriles is primarily due to the metabolic release of the cyanide ion, which is a potent inhibitor of cellular respiration.[2] Furthermore, cyanohydrins can decompose, particularly in the presence of bases or heat, to release highly toxic hydrogen cyanide gas.[3][4]
Based on data for structurally similar compounds such as 2-Ethyl-3-methylbutanenitrile, the following Globally Harmonized System (GHS) classifications should be anticipated for this compound[5]:
-
Acute Toxicity, Oral: Toxic if swallowed.
-
Acute Toxicity, Dermal: Harmful in contact with skin.
-
Acute Toxicity, Inhalation: Harmful if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE must be based on a thorough risk assessment of the procedures to be performed. The following table outlines the minimum required PPE for handling this compound.
| Task | Required Personal Protective Equipment (PPE) | Rationale |
| Routine Handling (e.g., weighing, transfers in a fume hood) | • Double-gloved with nitrile gloves• Safety glasses with side shields• Flame-resistant lab coat | Prevents accidental skin contact and eye exposure to small splashes. Nitrile gloves offer good resistance to many chemicals, but should be changed immediately upon contamination.[6] |
| Operations with Splash Potential (e.g., reactions, extractions) | • Double-gloved with nitrile gloves• Chemical splash goggles• Face shield• Flame-resistant lab coat• Chemical-resistant apron | Provides a higher level of protection against splashes to the face and body.[3] |
| Spill Cleanup | • Chemical-resistant gloves (e.g., butyl rubber)• Chemical splash goggles• Face shield• Chemical-resistant suit• Appropriate respiratory protection (see Section 4) | Ensures full-body protection from a larger volume of the chemical.[7] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is paramount. The following workflow is designed to minimize exposure and mitigate risks during the handling of this compound.
Pre-Operational Checks
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly, with a face velocity appropriate for handling toxic chemicals. All manipulations of this compound must be performed within a certified chemical fume hood.[8]
-
Emergency Equipment Accessibility: Confirm the location and functionality of the nearest safety shower and eyewash station.[9]
-
Spill Kit Availability: Have a spill kit rated for toxic and flammable materials readily accessible.
-
Waste Container Preparation: Prepare a designated, labeled hazardous waste container for all solid and liquid waste generated.
Handling and Experimental Procedures
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Weighing and Transfer: Conduct all weighing and transferring of the chemical within the chemical fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Reaction Setup: Perform all reactions in a well-ventilated fume hood. Ensure that reaction vessels are properly secured.
-
Heating and Reaction Monitoring: If heating is required, use a controlled heating mantle or oil bath. Avoid open flames.[10] Monitor the reaction for any signs of decomposition or uncontrolled reactivity.
-
Post-Reaction Workup: Quench the reaction carefully, always within the fume hood. Be mindful that changes in pH during workup could potentially lead to the release of hydrogen cyanide.
Post-Operational Procedures
-
Decontamination: Wipe down all surfaces and equipment that may have come into contact with this compound with an appropriate decontaminating solution.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of disposable items in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[11]
The following diagram illustrates the logical workflow for the safe handling of this compound:
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
